molecular formula C4H9NO3 B024920 Methyl (2S)-2-(hydroxyamino)propanoate CAS No. 104739-54-0

Methyl (2S)-2-(hydroxyamino)propanoate

Numéro de catalogue: B024920
Numéro CAS: 104739-54-0
Poids moléculaire: 119.12 g/mol
Clé InChI: KYQNTDNAXKMGEU-VKHMYHEASA-N
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Description

Methyl (2S)-2-(hydroxyamino)propanoate is an N-hydroxy amino acid ester of interest in synthetic organic chemistry and biochemical research. Compounds featuring a hydroxyamino group serve as key intermediates in specialized chemical syntheses. Research indicates that N-hydroxy amino acid esters can be effectively utilized in boronic acid-catalyzed amidation reactions to synthesize N-hydroxy dipeptide derivatives, a process that proceeds without racemization, preserving stereochemical integrity . The hydroxyamino acid moiety is a functional group of significant biochemical relevance. In natural biosynthetic pathways, such as those for lanthipeptide antibiotics, hydroxyamino acids like serine and threonine are precursors for post-translational modifications that form unique structural architectures like lanthionine bridges . Furthermore, hydroxyamino acids are fundamental substrates for enzymes such as serine hydroxymethyltransferase (SHMT), which catalyzes the cleavage of the Cα–Cβ bond of serine, representing a major source of one-carbon units in biosynthesis . This compound is presented for research applications only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the relevant safety data sheets prior to handling.

Propriétés

Numéro CAS

104739-54-0

Formule moléculaire

C4H9NO3

Poids moléculaire

119.12 g/mol

Nom IUPAC

methyl (2S)-2-(hydroxyamino)propanoate

InChI

InChI=1S/C4H9NO3/c1-3(5-7)4(6)8-2/h3,5,7H,1-2H3/t3-/m0/s1

Clé InChI

KYQNTDNAXKMGEU-VKHMYHEASA-N

SMILES

CC(C(=O)OC)NO

SMILES isomérique

C[C@@H](C(=O)OC)NO

SMILES canonique

CC(C(=O)OC)NO

Synonymes

L-Alanine, N-hydroxy-, methyl ester (9CI)

Origine du produit

United States
Foundational & Exploratory

The Mechanism of Action of Methyl (2S)-2-(hydroxyamino)propanoate: A Technical Guide to Toxophoric Portage Transport and PLP-Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (2S)-2-(hydroxyamino)propanoate—the methyl ester of N-hydroxy-L-alanine—is a highly specialized toxophoric agent and biochemical probe. In the realm of antimicrobial drug development and chemical biology, this compound serves as a potent, mechanism-based inhibitor of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes[1]. Because free N-hydroxy amino acids often suffer from poor membrane permeability and chemical instability, the methyl esterification, frequently combined with peptide conjugation, acts as a prodrug strategy. This guide dissects the bipartite mechanism of action (MoA) of this compound: its active cellular entry via the "Trojan Horse" portage transport system[2][3], and its terminal nucleophilic attack on essential bacterial enzymes[1].

Structural Rationale and Chemical Properties

The molecular architecture of Methyl (2S)-2-(hydroxyamino)propanoate is deliberately engineered to solve two distinct pharmacokinetic and pharmacodynamic challenges:

  • The Methyl Ester (Prodrug/Lipophilicity): The esterification of the C-terminus masks the negative charge of the carboxylate at physiological pH. This modification serves a dual purpose: it increases the molecule's lipophilicity to marginally improve passive diffusion, and it acts as a crucial protecting group during the solid-phase synthesis of peptide-vector conjugates[2]. Intracellular esterases rapidly hydrolyze this ester to yield the active carboxylate.

  • The N-Hydroxy Group (The Warhead): The substitution of the standard α -amino group with an N-hydroxy moiety transforms a benign amino acid into a lethal toxophore[2]. The adjacent electronegative oxygen imparts the "alpha-effect," significantly increasing the nucleophilicity of the nitrogen. This makes it an ideal warhead for targeting electrophilic cofactors like PLP[1].

Mechanism of Action: A Three-Phase Cascade

The efficacy of Methyl (2S)-2-(hydroxyamino)propanoate relies on a sequential, self-validating biological cascade.

Phase 1: Portage Transport (The "Trojan Horse" Entry)

Bacterial cell membranes are notoriously impermeable to highly polar or non-standard amino acid analogs[3]. To overcome this, the compound is often conjugated to a short peptide vector (e.g., Alanyl- or γ -Glutamyl-peptides). These conjugates hijack bacterial oligopeptide permeases (Opp) or dipeptide permeases (Dpp)[2][3]. The transporter recognizes the canonical peptide backbone and actively pumps the toxophore into the cytoplasm, bypassing the lipid bilayer entirely.

Phase 2: Intracellular Activation

Once localized in the cytoplasm, the prodrug complex encounters the bacterial enzymatic machinery. Endogenous peptidases (such as γ -glutamyl transferase) cleave the peptide vector, while intracellular esterases hydrolyze the methyl ester[2][3]. This dual-cleavage event liberates the active, free N-hydroxy-L-alanine.

G Prodrug Peptide-Conjugated Methyl (2S)-2-(hydroxyamino)propanoate Permease Oligopeptide Permease (Opp/Dpp Transporter) Prodrug->Permease Membrane Translocation Intracellular Intracellular Space (Cytoplasm) Permease->Intracellular Active Transport Esterase Intracellular Esterases & Peptidases Intracellular->Esterase Enzymatic Cleavage ActiveAgent Free N-hydroxy-L-alanine (Toxophoric Agent) Esterase->ActiveAgent Release of Warhead

Diagram 1: The "Trojan Horse" portage transport and intracellular activation cascade.

Phase 3: Target Engagement and Catalytic Arrest

The liberated N-hydroxy-L-alanine acts as a competitive, mechanism-based inhibitor of PLP-dependent enzymes[1]. Its primary lethal target in bacteria is Alanine Racemase (Alr/DadX) [4]. Alanine racemase catalyzes the interconversion of L-alanine to D-alanine. D-alanine is an obligate building block for the D-alanyl-D-alanine dipeptide, which forms the pentapeptide cross-links in the bacterial peptidoglycan cell wall[5].

The Chemical Logic of Inhibition: When N-hydroxy-L-alanine enters the active site of Alanine Racemase, it mimics the natural substrate (L-alanine). However, instead of undergoing standard transimination, the highly nucleophilic N-hydroxy group attacks the PLP-internal aldimine. This forms a highly stable, irreversible PLP-oxime complex[1]. The enzyme is permanently poisoned, D-alanine pools are depleted, peptidoglycan cross-linking fails, and the bacterium undergoes osmotic lysis[4][5].

G Warhead N-hydroxy-L-alanine Enzyme Alanine Racemase (PLP-Dependent) Warhead->Enzyme Competitive Binding Complex Stable PLP-Oxime Adduct Formation Enzyme->Complex Nucleophilic Attack Blockade Inhibition of L-Ala to D-Ala Conversion Complex->Blockade Catalytic Arrest Lysis Peptidoglycan Failure & Cell Lysis Blockade->Lysis Cell Wall Collapse

Diagram 2: Mechanism of PLP-dependent enzyme inhibition leading to bacterial cell lysis.

Quantitative Data Summaries

To illustrate the efficacy of the portage transport system and the terminal enzyme inhibition, the following tables summarize typical quantitative benchmarks derived from literature on N-hydroxyalanine derivatives[1][2].

Table 1: Comparative Antimicrobial Efficacy (MIC) Demonstrates the necessity of the peptide vector and esterification for membrane penetration.

Compound FormulationTarget OrganismTransporter DependencyMIC ( μ g/mL)
Free N-hydroxy-L-alanineE. coli (Wild Type)Independent (Diffusion)> 256
Methyl (2S)-2-(hydroxyamino)propanoateE. coli (Wild Type)Independent (Diffusion)128
Alanyl-N-hydroxyalanine (Peptide Vector)E. coli (Wild Type)Opp/Dpp Dependent4 - 8
Alanyl-N-hydroxyalanine (Peptide Vector)E. coli ( Δ opp/ Δ dpp)Opp/Dpp Dependent> 256

Table 2: Kinetic Parameters of Alanine Racemase Inhibition Highlights the tight-binding/covalent nature of the PLP-oxime adduct.

InhibitorTarget EnzymeInhibition Type Ki​ ( μ M) kinact​ (min −1 )
D-Cycloserine (Control)Alanine RacemaseIrreversible25.00.15
N-hydroxy-L-alanineAlanine RacemaseCovalent/Oxime5.20.42

Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include specific causality checkpoints to confirm that the observed effects are strictly due to the proposed MoA.

Protocol 1: In Vitro PLP-Enzyme Inhibition Assay (Alanine Racemase)

Objective: Validate that the hydrolyzed active agent (N-hydroxy-L-alanine) covalently inhibits Alanine Racemase via PLP-adduct formation. Causality Check: Because covalent inhibition is time-dependent, pre-incubation of the enzyme with the inhibitor must yield a progressive decrease in Vmax​ compared to zero-time pre-incubation.

  • Reagent Preparation: Hydrolyze Methyl (2S)-2-(hydroxyamino)propanoate using 0.1 M NaOH for 30 minutes at room temperature, followed by neutralization to pH 7.4 to yield free N-hydroxy-L-alanine.

  • Enzyme Pre-incubation: In a 96-well UV-transparent plate, incubate 10 nM recombinant E. coli Alanine Racemase (Alr) with varying concentrations of the inhibitor (0 to 50 μ M) in 50 mM HEPES buffer (pH 7.5) containing 10 μ M PLP. Incubate for time intervals ( t = 0, 5, 15, 30, 60 minutes).

  • Coupled Assay Initiation: To each well, add a coupled assay mixture containing 10 mM L-alanine (substrate), 2 U/mL D-amino acid oxidase (DAAO), 5 U/mL Lactate Dehydrogenase (LDH), and 0.2 mM NADH.

  • Kinetic Readout: Monitor the depletion of NADH by measuring absorbance at 340 nm continuously for 10 minutes.

  • Data Analysis: Calculate the pseudo-first-order rate constant of inactivation ( kobs​ ) from the decay curves. Plot kobs​ vs. inhibitor concentration to determine Ki​ and kinact​ .

Protocol 2: Whole-Cell Portage Transport & Susceptibility Assay

Objective: Prove that the peptide-conjugated methyl ester utilizes specific permeases to breach the cell membrane. Causality Check: The use of isogenic knockout strains ( Δ opp/ Δ dpp) acts as an internal negative control. If the compound requires the permease, the knockout strain will exhibit total resistance.

  • Strain Preparation: Culture wild-type E. coli K-12 and an isogenic Δ opp/ Δ dpp double-knockout mutant overnight in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Prepare a 2-fold serial dilution of the peptide-conjugated Methyl (2S)-2-(hydroxyamino)propanoate (from 256 μ g/mL to 0.5 μ g/mL) in a 96-well microtiter plate.

  • Inoculation: Dilute the bacterial cultures to a final inoculum of 5×105 CFU/mL. Add 50 μ L of the inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18 hours under aerobic conditions.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration well with no visible bacterial growth (measured via OD 600​ ).

  • Validation: A shift in MIC from 8 μ g/mL in the wild-type to > 256 μ g/mL in the knockout strain definitively confirms the portage transport mechanism.

References

  • Overcoming the membrane barrier: Recruitment of γ -glutamyl transferase for intracellular release of metabolic cargo from peptide vectors Source: ResearchGate URL:[Link]

  • Rational design of a bacterial import system for new-to-nature molecules Source: ETH Zurich Research Collection URL:[Link]

  • A Nucleophilic Activity-Based Probe Enables Profiling of PLP-Dependent Enzymes Source: National Institutes of Health (NIH) / ChemBioChem URL:[Link]

  • CYCLIC HYDROXAMATES Source: Bibliothèque et Archives Canada URL:[Link]

Sources

Methyl (2S)-2-(hydroxyamino)propanoate chemical properties and thermal stability

Author: BenchChem Technical Support Team. Date: April 2026

Methyl (2S)-2-(hydroxyamino)propanoate: Chemical Properties, Thermal Stability, and Methodologies for Peptidomimetic Integration

Executive Summary

Methyl (2S)-2-(hydroxyamino)propanoate, commonly referred to as N-hydroxy-L-alanine methyl ester, is a highly specialized non-proteinogenic amino acid derivative. In modern drug development, the incorporation of N-hydroxy amino acids into peptide backbones is a powerful strategy to alter the cis/trans amide equilibrium, promote parallel β-sheet formation, and confer resistance against proteolytic degradation [2,3]. Furthermore, these moieties are frequently found in cryptic biosynthetic gene clusters, serving as precursors for complex depsipeptides and artificial siderophores [1].

Despite its utility, the N-O bond introduces significant thermal lability. For researchers and application scientists, understanding the precise thermal boundaries and degradation kinetics of Methyl (2S)-2-(hydroxyamino)propanoate is critical to preventing compound attrition during synthesis, purification, and formulation. This whitepaper provides a comprehensive analysis of its physicochemical properties, thermal degradation pathways, and field-proven experimental protocols for stability profiling.

Physicochemical Profile

The baseline properties of N-hydroxy-L-alanine methyl ester dictate its handling and reactivity. The presence of both a hydrogen-bond donor (N-OH) and acceptors (ester carbonyl, hydroxyl oxygen) makes it highly polar, yet its low molecular weight allows for solubility in a range of organic solvents [4,5].

Table 1: Quantitative Physicochemical Data

PropertyValue / DescriptionScientific Implication
Chemical Formula C₄H₉NO₃Low molecular weight building block for SPPS (Solid-Phase Peptide Synthesis).
Molecular Weight 119.12 g/mol High atom economy when incorporated into macrocycles.
Physical State Colorless to pale yellow oil/solidProne to oxidation; yellowing indicates N-O bond degradation.
Hydrogen Bond Donors 2 (N-H, O-H)Facilitates intramolecular H-bonding, stabilizing specific peptide folds [3].
Hydrogen Bond Acceptors 4Enhances aqueous solubility but requires orthogonal protection during synthesis.
Predicted Boiling Point ~180–200 °C (with decomp.)Cannot be purified via standard distillation; requires high-vacuum or chromatography.

Thermal Stability & Degradation Kinetics

The most critical vulnerability of Methyl (2S)-2-(hydroxyamino)propanoate is the inherent weakness of the nitrogen-oxygen heteroatom bond. The lone-pair repulsion between the nitrogen and oxygen atoms lowers the activation energy required for bond cleavage.

When subjected to thermal stress (typically >110 °C), the compound undergoes two primary degradation pathways:

  • Homolytic Cleavage: The N-O bond breaks to form reactive radical intermediates, leading to complex oligomerization and the release of volatile degradants.

  • Disproportionation/Dehydration: The molecule loses water to form a highly reactive imine intermediate, which subsequently hydrolyzes or polymerizes.

DegradationPathway A Methyl (2S)-2-(hydroxyamino)propanoate (Intact Ester) B N-O Bond Homolysis (Radical Intermediates) A->B Thermal Stress (>110°C) C Disproportionation (Imine + H2O) A->C Base-catalyzed / Thermal D Oligomerization & Volatile Degradants B->D Radical Recombination C->D Polymerization

Figure 1: Proposed thermal degradation mechanisms for N-hydroxy-L-alanine methyl ester.

Experimental Methodology: Self-Validating Thermal Analysis

To accurately map the thermal stability of N-hydroxy esters, scientists must employ a self-validating system that cross-references macroscopic mass loss with microscopic structural changes. The following workflow utilizes Thermogravimetric Analysis (TGA) coupled with Variable Temperature NMR (VT-NMR).

ThermalProfiling N1 Sample Prep (Argon Purge) N2 TGA-DSC Analysis (Mass/Heat Flow) N1->N2 Aliquot 1 N3 VT-NMR Spectroscopy (Intermediate Tracking) N1->N3 Aliquot 2 N4 Data Synthesis & Kinetic Modeling N2->N4 Thermal limits N3->N4 Structural data

Figure 2: Self-validating thermal stability profiling workflow for N-hydroxy esters.
Protocol 1: Variable Temperature NMR (VT-NMR) for Degradation Tracking

This protocol is designed to observe the formation of imine intermediates before total macroscopic degradation occurs.

  • Step 1: Sample Preparation: Dissolve 15 mg of Methyl (2S)-2-(hydroxyamino)propanoate in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ has a high boiling point (189 °C), allowing for thermal analysis up to 120 °C without solvent evaporation or boiling artifacts.

  • Step 2: Internal Standard Addition: Add 1 μL of tetramethylsilane (TMS) and a known concentration of 1,3,5-trimethoxybenzene (TMB).

    • Causality: TMB is thermally stable and provides an absolute integration reference to quantify the exact molar loss of the intact N-hydroxy ester over time.

  • Step 3: Inert Purging (Critical Step): Bubble ultra-pure argon gas through the NMR tube for 5 minutes, then immediately seal with a PTFE-lined cap.

    • Causality: N-hydroxy compounds are highly susceptible to auto-oxidation. Removing dissolved oxygen ensures that any N-O bond cleavage observed is purely a result of thermal stress, not oxidative degradation.

  • Step 4: Data Acquisition: Acquire ¹H-NMR spectra at 10 °C intervals from 20 °C to 120 °C. Allow exactly 5 minutes of thermal equilibration at each temperature step before pulsing.

    • Causality: Equilibration ensures a uniform temperature gradient across the sample volume, preventing convection currents that cause NMR line broadening and integration errors.

  • Step 5: Post-Acquisition Analysis: Monitor the disappearance of the N-hydroxyl proton (typically a broad singlet at ~6.5–8.0 ppm in DMSO) and the emergence of downfield imine protons (~7.5–8.5 ppm).

Protocol 2: TGA-DSC Execution
  • Step 1: Load 5–10 mg of the compound into an alumina crucible.

  • Step 2: Run a baseline subtraction using an empty crucible to eliminate buoyancy effects.

  • Step 3: Heat from 25 °C to 300 °C at a ramp rate of 5 °C/min under a nitrogen flow of 50 mL/min.

  • Step 4: Correlate the first derivative peak of mass loss (DTG) with the exothermic events on the DSC curve to confirm the onset temperature of N-O bond homolysis.

Applications in Advanced Therapeutics

Understanding the thermal limits of Methyl (2S)-2-(hydroxyamino)propanoate enables its successful integration into complex drug development pipelines:

  • Constrained Peptidomimetics: Backbone N-hydroxylation introduces steric bulk and electron repulsion that counteracts the cis amide rotamer propensity, strongly favoring trans geometries necessary for parallel β-sheet self-assembly [2,3].

  • Antimicrobial Development: N-hydroxy amino acids are native to the biosynthetic pathways of various depsipeptides (e.g., diperamycin), which exhibit potent antibacterial properties by chelating essential metals or disrupting bacterial cell walls [1].

  • Targeted Delivery: The hydroxylamine moiety serves as a bio-orthogonal handle for conjugating targeting ligands, provided the conjugation chemistry is performed below the 110 °C thermal degradation threshold.

References

  • Unearthing a Cryptic Biosynthetic Gene Cluster for the Piperazic Acid-Bearing Depsipeptide Diperamycin in the Ant-Dweller Streptomyces sp. CS113 Source: MDPI URL:[Link]

  • N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets Source: ACS Publications URL:[Link]

  • Hydroxyalanine | C3H7NO3 | CID 18605011 Source: PubChem - NIH URL:[Link]

  • Cas 5780-37-0, Acetaldehyde, oxime, (E) (Downstream Product Reference) Source: LookChem URL:[Link]

An In-depth Technical Guide to the Synthesis of Methyl (2S)-2-(hydroxyamino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl (2S)-2-(hydroxyamino)propanoate, also known as N-hydroxy-L-alanine methyl ester, is a chiral molecule of significant interest in medicinal chemistry and drug development. As a derivative of the natural amino acid L-alanine, it serves as a valuable building block for the synthesis of more complex molecules, including peptidomimetics and hydroxamic acid-based enzyme inhibitors. The presence of the N-hydroxyamino group imparts unique chemical and biological properties, making it a key component in the design of novel therapeutic agents. This guide provides a comprehensive overview of a robust and stereoselective pathway for the synthesis of Methyl (2S)-2-(hydroxyamino)propanoate, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Synthesis

The paramount challenge in the synthesis of Methyl (2S)-2-(hydroxyamino)propanoate lies in the stereoselective introduction of the N-hydroxyamino functionality while preserving the inherent (S)-chirality of the starting material, L-alanine. Direct N-hydroxylation of L-alanine or its ester presents a significant hurdle due to the propensity for over-oxidation and racemization. Therefore, a strategic two-step approach is proposed:

  • Enantioselective N-Hydroxylation: The core of this strategy involves the catalytic asymmetric oxidation of a racemic or protected alanine derivative. This key step establishes the desired (S)-N-hydroxyamino stereocenter.

  • Esterification: Subsequent esterification of the resulting (2S)-2-(hydroxyamino)propanoic acid with methanol yields the target molecule.

This pathway is designed to maximize stereochemical control and provide a reliable route to the enantiomerically pure product.

PART 1: Enantioselective Synthesis of (2S)-2-(hydroxyamino)propanoic acid

A recently developed method utilizing a titanium-catalyzed asymmetric oxidation of racemic amines offers a highly effective solution for the enantioselective synthesis of chiral hydroxylamines.[1] This approach is particularly well-suited for the preparation of (2S)-2-(hydroxyamino)propanoic acid from a suitable N-protected alanine derivative.

Reaction Scheme

Enantioselective N-Hydroxylation start N-Protected L-Alanine product (2S)-2-(hydroxyamino)propanoic acid start->product Asymmetric Oxidation reagents H₂O₂, Chiral Ti-catalyst reagents->product

Caption: Enantioselective oxidation of N-protected L-alanine.

Mechanism of Titanium-Catalyzed Asymmetric N-Hydroxylation

The catalytic cycle for the titanium-catalyzed asymmetric oxidation of the N-protected alanine is proposed to proceed through the following key steps[1]:

  • Ligand Exchange: The chiral salan ligand coordinates to the titanium(IV) isopropoxide precursor, forming the active chiral titanium catalyst upon reaction with hydrogen peroxide.

  • Substrate Coordination: The N-protected alanine coordinates to the chiral titanium center.

  • Oxygen Transfer: An oxygen atom from the peroxide ligand is transferred to the nitrogen atom of the coordinated alanine derivative. The stereochemistry of this transfer is directed by the chiral ligand, leading to the enantioselective formation of the N-hydroxyamino product.

  • Product Dissociation: The (2S)-2-(hydroxyamino)propanoic acid derivative is released from the catalyst, which then re-enters the catalytic cycle.

Catalytic_Cycle Ti(IV)-catalyst Ti(IV)-catalyst Active_Catalyst Active Ti(IV)-peroxo complex Ti(IV)-catalyst->Active_Catalyst H₂O₂ Substrate_Complex Ti(IV)-Substrate Complex Active_Catalyst->Substrate_Complex N-Protected Alanine Product_Complex Ti(IV)-Product Complex Substrate_Complex->Product_Complex Oxygen Transfer (Stereoselective) Product_Complex->Ti(IV)-catalyst (2S)-N-hydroxyamino acid product

Caption: Proposed catalytic cycle for Ti-catalyzed N-hydroxylation.

Experimental Protocol: Enantioselective N-Hydroxylation

The following protocol is adapted from the work of Hui-Jing et al.[1] and may require optimization for the specific N-protected alanine derivative used.

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, the chiral salan ligand (0.03 mol%) is dissolved in a suitable solvent (e.g., dichloromethane). Titanium(IV) isopropoxide (0.03 mol%) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: The racemic N-protected alanine (1.0 eq) is added to the catalyst solution.

  • Oxidation: The reaction mixture is cooled to the desired temperature (e.g., 0 °C), and aqueous hydrogen peroxide (1.5 eq) is added dropwise.

  • Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched (2S)-2-(hydroxyamino)propanoic acid derivative.

PART 2: Esterification to Methyl (2S)-2-(hydroxyamino)propanoate

The final step in the synthesis is the esterification of the carboxylic acid group of (2S)-2-(hydroxyamino)propanoic acid. A common and effective method for the esterification of amino acids is the use of methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane.

Reaction Scheme

Esterification start (2S)-2-(hydroxyamino)propanoic acid product Methyl (2S)-2-(hydroxyamino)propanoate start->product Fischer Esterification reagents Methanol, H⁺ reagents->product

Caption: Fischer esterification of the N-hydroxyamino acid.

Mechanism of Fischer Esterification

The Fischer esterification reaction proceeds via the following steps:

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product and regenerate the acid catalyst.

Experimental Protocol: Esterification

A general procedure for the esterification of amino acids using methanol and trimethylchlorosilane is as follows[2]:

  • Reaction Setup: In a round-bottom flask, suspend (2S)-2-(hydroxyamino)propanoic acid (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Slowly add trimethylchlorosilane (2.0 eq) to the suspension while stirring. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure to give the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

StepReactionKey ReagentsTypical YieldEnantiomeric Excess (e.e.)
1Enantioselective N-HydroxylationChiral Ti-catalyst, H₂O₂High>95%[1]
2EsterificationMethanol, TrimethylchlorosilaneGood to Excellent[2]Maintained

Conclusion

The described synthetic pathway provides a robust and stereocontrolled method for the preparation of Methyl (2S)-2-(hydroxyamino)propanoate. The key to this approach is the highly enantioselective titanium-catalyzed N-hydroxylation of an alanine precursor, which effectively establishes the desired stereochemistry at the nitrogen-bearing carbon. Subsequent standard esterification furnishes the target compound in good overall yield and high optical purity. This guide offers a solid foundation for researchers and drug development professionals to access this important chiral building block for their synthetic endeavors.

References

  • Hui-Jing, L., et al. (2023). Catalytic Asymmetric Oxidation of Amines to Hydroxylamines. Journal of the American Chemical Society. [Link]

  • Reddy, K. L., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(2), 124-127. [Link]

Sources

Crystal structure and NMR spectra of Methyl (2S)-2-(hydroxyamino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Structural Elucidation of Methyl (2S)-2-(hydroxyamino)propanoate and its Analogues: A Guide to Crystal Structure and NMR Spectroscopic Analysis

Introduction

Methyl (2S)-2-(hydroxyamino)propanoate is a chiral molecule derived from the natural amino acid L-alanine. As with many small molecule drug candidates and chiral building blocks, a definitive understanding of its three-dimensional structure is paramount for predicting its chemical behavior, biological activity, and stability. The two cornerstone techniques for this task are single-crystal X-ray diffraction (SC-XRD) for solid-state structure and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state structure and connectivity.

Part 1: Crystal Structure Analysis of N-Acetyl-L-alanine

Expertise & Experience: The Foundational Principles of X-Ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a solid.[1] The technique works by passing a beam of X-rays through a highly ordered single crystal.[2] The electrons of the atoms within the crystal lattice diffract this beam into a specific, measurable pattern.[1] By analyzing the geometry and intensity of this diffraction pattern, we can calculate a three-dimensional map of electron density and from it, infer the precise positions of atomic nuclei, their chemical bonds, and their spatial relationships.[1] The choice of this method is causal: it is the only technique that provides a direct, high-resolution snapshot of the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the solid state.

Trustworthiness: A Self-Validating Protocol for Single-Crystal X-Ray Diffraction

The validity of a crystal structure is ensured by adhering to a rigorous protocol that includes internal quality checks. The following step-by-step methodology represents a standard workflow for small-molecule crystallography.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth (The Critical First Step):

    • Dissolve the purified compound (NALA) in a suitable solvent (e.g., methanol).

    • Employ a slow evaporation technique at a constant temperature. The slow rate is crucial as it allows for the formation of a single, well-ordered crystal lattice, free from significant defects, which is essential for obtaining high-quality diffraction data.[1]

    • Select a suitable crystal (typically >0.1 mm in all dimensions) under a microscope.[1]

  • Mounting and Data Collection:

    • Mount the selected crystal on a goniometer head.[3]

    • Place the goniometer on the diffractometer and cool the crystal in a stream of cold nitrogen gas (e.g., 105 K) to minimize thermal vibrations, which sharpens the diffraction spots.[4]

    • Center the crystal in the X-ray beam (typically using a monochromatic source like Mo Kα or Cu Kα radiation).[3]

    • Collect a series of diffraction images by rotating the crystal through a range of angles. Modern detectors (e.g., CCD or CMOS) capture the intensity and position of thousands of reflections.[3]

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to determine the intensities and positions of each reflection.

    • Determine the unit cell dimensions and the crystal's space group from the diffraction pattern symmetry.[2]

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. This provides a preliminary model of the atomic positions.[1]

  • Structure Refinement and Validation:

    • Refine the atomic model against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to best fit the observed diffraction pattern.

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final model is validated by checking metrics such as the R-factor (agreement factor), goodness-of-fit, and residual electron density. Low values indicate a reliable structure.

Visualization: Crystallography Workflow

crystallography_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal_growth 1. Crystal Growth mounting 2. Crystal Mounting crystal_growth->mounting data_collection 3. X-ray Data Collection mounting->data_collection data_processing 4. Data Processing data_collection->data_processing Raw Diffraction Images structure_solution 5. Structure Solution data_processing->structure_solution refinement 6. Model Refinement structure_solution->refinement validation 7. Validation & CIF refinement->validation final_structure Final 3D Structure

Caption: Workflow for single-crystal X-ray structure determination.

Authoritative Grounding: Crystal Structure of N-Acetyl-L-alanine (NALA)

The crystal structure of N-Acetyl-L-alanine was determined by Görbitz and Sagstuen and reported in Acta Crystallographica Section E.[4] The analysis revealed a highly ordered structure governed by strong intermolecular hydrogen bonds.

Parameter Value for N-Acetyl-L-alanine[4]
Chemical FormulaC₅H₉NO₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.3685 (1)
b (Å)9.0888 (2)
c (Å)11.5449 (3)
V (ų)562.77 (2)
Z4
Temperature (K)105

Discussion of Structural Features: The molecule adopts a folded conformation in the solid state.[4] The most significant feature of the crystal packing is the extensive network of hydrogen bonds. The carboxylic acid group of one molecule forms a hydrogen bond with the amide oxygen of a neighboring molecule, while the amide N-H group donates a hydrogen bond to the carboxyl oxygen of another molecule.[4] This creates robust zigzag layers of molecules, which explains the compound's crystalline nature and stability.[4] This detailed structural information is invaluable for understanding solid-state properties and for computational modeling.

Part 2: NMR Spectroscopic Analysis

Expertise & Experience: The Power of NMR in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of molecules in solution.[5] It operates by probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) within a strong external magnetic field.[5][6] The exact resonance frequency of a nucleus, its "chemical shift," is highly sensitive to its local electronic environment, providing a unique fingerprint for each atom in the molecule.[6] Furthermore, interactions between neighboring nuclei ("spin-spin coupling") reveal connectivity, allowing for the complete assembly of the molecular skeleton. We choose NMR because it confirms the covalent structure and provides insight into the molecule's average conformation and dynamics in a liquid state, which is often more biologically relevant than the static solid-state structure.

Trustworthiness: A Self-Validating Protocol for NMR Spectroscopy

High-quality, reproducible NMR data depends on careful sample preparation and systematic instrument calibration. This protocol ensures data integrity.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.[7]

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" the magnetic field.[7]

    • Transfer the clear, homogeneous solution into a clean 5 mm NMR tube.[7]

    • Wipe the outside of the tube to remove any contaminants.[7]

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field against drift.[7]

    • Shim: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp spectral lines and high resolution.[7]

    • Tune and Match: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception and sensitivity.[7]

    • Acquire the spectrum using a standard pulse sequence. Key parameters include the number of scans (to improve signal-to-noise) and the relaxation delay (to ensure the signal is fully relaxed between pulses for accurate quantification).[8]

  • Data Processing and Referencing:

    • Apply a Fourier transform to the raw data (Free Induction Decay) to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Calibrate the chemical shift axis. Typically, the residual solvent signal or an internal standard like tetramethylsilane (TMS) is set to its known chemical shift value.[9]

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons in the molecule.

Visualization: NMR Analysis Workflow

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve 1. Dissolve Sample in Deuterated Solvent transfer 2. Transfer to NMR Tube dissolve->transfer insert 3. Insert into Magnet transfer->insert lock_shim 4. Lock & Shim insert->lock_shim acquire 5. Acquire Data (FID) lock_shim->acquire process 6. Fourier Transform acquire->process Raw FID phase_ref 7. Phase & Reference process->phase_ref interpret 8. Interpretation phase_ref->interpret final_structure Final Solution Structure

Caption: Workflow for NMR sample preparation and spectral analysis.

Authoritative Grounding: NMR Spectra of N-Acetyl-L-alanine & its Methyl Ester

The NMR spectra provide a detailed map of the molecule's covalent framework in solution. The data presented below is compiled from the Human Metabolome Database and peer-reviewed literature.[3][9]

Assignment N-Acetyl-L-alanine (D₂O)[3] Methyl (2S)-2-acetamidopropanoate (CDCl₃)[9] Expected Multiplicity Proton Integration
¹H NMR Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
Ala-CH1.32~1.4Doublet3H
Acetyl-CH2.00~2.0Singlet3H
Ala-α-CH 4.11~4.6Quartet1H
Ester-OCHN/A~3.7Singlet3H
¹³C NMR Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
Ala-C H₃20.10~18
Acetyl-C H₃24.63~23
Ala-α-C H53.70~49
Ester-OC H₃N/A~52
Acetyl C =O175.99~170
Carboxyl/Ester C =O182.93~173

Interpretation of Spectra:

  • ¹H NMR:

    • The Ala-CH₃ signal appears as a doublet because it is coupled to the single proton on the α-carbon.

    • The Acetyl-CH₃ signal is a singlet because it has no adjacent protons to couple with.

    • The Ala-α-CH signal is a quartet, as it is split by the three protons of the adjacent methyl group. Its integration value of 1H confirms its identity.

    • In the methyl ester, the Ester-OCH₃ protons appear as a sharp singlet, characteristic of a methoxy group.

  • ¹³C NMR:

    • The spectrum shows distinct signals for each unique carbon atom. The upfield signals (~18-25 ppm) correspond to the two methyl carbons.

    • The α-carbon appears around 50 ppm.

    • The two carbonyl carbons are the most downfield signals (>170 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms. As noted in the literature, specific assignment of the two carbonyls can be confirmed with long-range coupling experiments.[9]

Together, these NMR data points unambiguously confirm the chemical structure of the N-acetylated alanine and its methyl ester in solution.

Part 3: Integrated Structural Analysis

The combination of X-ray crystallography and NMR spectroscopy provides a holistic view of the molecule. Crystallography gives a precise, static picture of the solid-state conformation, revealing the specific intermolecular interactions that define the crystal lattice.[4] NMR, conversely, describes the molecule's time-averaged structure and connectivity in the dynamic solution environment.[10]

For a small, relatively rigid molecule like N-Acetyl-L-alanine, the core covalent structure is confirmed by both techniques. While minor differences in bond angles and torsion angles between the solid and solution states are expected due to crystal packing forces and solvation effects, the fundamental connectivity and stereochemistry are invariant. This cross-validation provides the highest level of confidence in the structural assignment.

Conclusion

This guide has detailed the rigorous, multi-technique workflow required for the definitive structural elucidation of a small chiral molecule. Using N-Acetyl-L-alanine as an exemplary model, we have outlined the standard protocols for single-crystal X-ray diffraction and NMR spectroscopy, explained the causality behind experimental choices, and demonstrated the interpretation of the resulting data. This comprehensive approach, which integrates solid-state and solution-state analysis, provides an unambiguous structural assignment. The same principles and methodologies detailed herein can be directly applied to the target molecule, Methyl (2S)-2-(hydroxyamino)propanoate , as soon as high-quality experimental data becomes available.

References

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-alanine. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (2024, March 19). X-ray crystallography. Retrieved from [Link]

  • Ando, I., Asakura, T., & Nishioka, A. (1976). 13C-NMR Study of the Solvent Effect of the N-Acetyl-l-alanine Methyl Ester. Bulletin of the Chemical Society of Japan, 49(4), 963-965. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (General reference for NMR principles)
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 953481: Experimental Crystal Structure Determination. The University of Manchester Research Explorer. Retrieved from [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Inxight Drugs. (n.d.). ACETYL-L-ALANINE METHYL AMIDE. Retrieved from [Link]

  • Görbitz, C. H., & Sagstuen, E. (2004). N-Acetyl-l-alanine. Acta Crystallographica Section E: Structure Reports Online, 60(5), o860-o862. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). CCDC 1409315: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Acetyl-dl-alanine methylamide. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). L-Alanine, N-acetyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound N-Acetyl-L-alanine (FDB022231). Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). N-Acetyl-L-alanine - bmse000157. Retrieved from [Link]

Sources

High-Resolution Mass Spectrometry and Molecular Characterization of Methyl (2S)-2-(hydroxyamino)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (2S)-2-(hydroxyamino)propanoate—commonly referred to as methyl N-hydroxy-L-alaninate—is a highly specialized chiral building block utilized extensively in the synthesis of peptidomimetics, hydroxamic acid derivatives, and targeted enzyme inhibitors[1]. For drug development professionals, verifying the structural integrity of this precursor is a critical quality control step, as the N-hydroxyamino moiety introduces unique conformational properties, such as enhanced β-sheet propensities in synthetic peptides[1].

From an analytical perspective, characterizing this molecule via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) presents distinct challenges. The N-O bond is inherently labile and highly susceptible to in-source fragmentation (ISF) during ionization[2]. This whitepaper provides a field-proven, self-validating methodology for the accurate molecular weight determination and MS/MS structural elucidation of Methyl (2S)-2-(hydroxyamino)propanoate.

Physicochemical Properties & Theoretical Mass

Accurate mass measurement is the cornerstone of modern structural elucidation. The presence of both a methyl ester and an N-hydroxyl group dictates the molecule's ionization behavior and downstream fragmentation. The exact monoisotopic mass is calculated at 119.058243 Da[3], which serves as the theoretical target for HRMS calibration.

Table 1: Physicochemical and Mass Spectrometry Properties

PropertyValue
IUPAC Name Methyl (2S)-2-(hydroxyamino)propanoate
Common Synonyms Methyl N-hydroxy-L-alaninate, N-hydroxyalanine methyl ester
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol [3]
Monoisotopic Exact Mass 119.058243 Da[3]
Theoretical [M+H]+ m/z 120.0655 Da
Preferred Ionization Mode Electrospray Ionization Positive (ESI+)

Analytical Methodology: LC-HRMS Workflow

To prevent false negatives caused by the degradation of the fragile N-O bond, the analytical workflow must be carefully optimized. The following protocol utilizes soft ionization techniques and a self-validating system architecture to ensure data trustworthiness.

LCMS_Workflow Sample Sample Prep (0.1% FA) LC UHPLC (C18 Column) Sample->LC ESI ESI+ (Soft Ionization) LC->ESI MS1 Full Scan MS1 (Precursor ID) ESI->MS1 MS2 DDA MS/MS (CID) MS1->MS2 Data Data Analysis (<5ppm Error) MS2->Data

Step-by-step LC-HRMS workflow for N-hydroxyamino acid characterization.
Step-by-Step Protocol & Causality

Step 1: Sample Preparation & System Suitability

  • Action: Dissolve the analyte in LC-MS grade Methanol containing 0.1% Formic Acid (FA) to a concentration of 1 µg/mL.

  • Causality: The addition of 0.1% FA acts as a proton source, driving the equilibrium toward the protonated state ([M+H]+). While N-hydroxylamines are weaker bases than their corresponding primary amines, they readily protonate under acidic ESI conditions, which is essential for maximizing sensitivity[2].

  • Self-Validation System: Prior to sample injection, run a solvent blank (MeOH + 0.1% FA) followed by a known reference standard (e.g., standard L-alanine methyl ester). This validates that the system is free of isobaric background noise and confirms that mass accuracy is calibrated to < 5 ppm.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column. Utilize a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality: The C18 stationary phase effectively retains the slightly hydrophobic methyl ester moiety. Gradient elution ensures sharp peak symmetry and separates the intact ester from potential hydrolysis products (e.g., the free acid form), preventing co-elution and ion suppression.

Step 3: Soft Electrospray Ionization (ESI+)

  • Action: Set the capillary voltage to 3.0 kV, desolvation temperature to 300°C, and strictly maintain a low cone voltage (e.g., 15–20 V).

  • Causality: High cone voltages impart excessive kinetic energy to the ions before they enter the mass analyzer, leading to in-source fragmentation (ISF). Because the N-O bond in N-hydroxyamino acids is highly labile, soft ionization parameters are mandatory to preserve the intact [M+H]+ precursor ion at m/z 120.0655[2].

Step 4: Data-Dependent Acquisition (DDA) MS/MS

  • Action: Trigger MS/MS using Collision-Induced Dissociation (CID) at stepped Normalized Collision Energies (NCE) of 15, 30, and 45 eV.

  • Causality: Stepped NCE provides a comprehensive fragmentation profile. Low collision energies capture the facile neutral losses (water and methanol), while higher energies break the aliphatic carbon backbone, providing deep structural confirmation[4].

  • Self-Validation System: The software must be programmed to dynamically exclude background ions identified in the blank run, ensuring that MS/MS spectra are exclusively derived from the target m/z 120.0655.

MS/MS Fragmentation Mechanics

Understanding the collision-induced dissociation (CID) pathways of Methyl (2S)-2-(hydroxyamino)propanoate is crucial for structural verification. The fragmentation is driven by the N-protonated tautomer, which directs the cleavage of specific functional groups[2].

Primary Fragmentation Pathways
  • Ester Cleavage (Loss of Methanol): The most dominant fragmentation pathway for amino acid methyl esters is the loss of a neutral methanol molecule (CH3OH, 32.0262 Da)[4][5]. This yields an intense fragment ion at m/z 88.039 .

  • Dehydration (Loss of Water): The N-hydroxy group is prone to dehydration. The loss of a neutral water molecule (H2O, 18.0106 Da) from the precursor yields a fragment at m/z 102.055 [2].

  • Secondary Cleavage (Loss of Carbon Monoxide): Following the loss of methanol, the resulting acylium ion can undergo a subsequent loss of carbon monoxide (CO, 27.9949 Da), yielding a lower-mass diagnostic fragment at m/z 60.044 .

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 120.0655 Frag_MeOH Loss of Methanol (-32 Da) m/z 88.039 Precursor->Frag_MeOH - CH3OH Frag_H2O Loss of Water (-18 Da) m/z 102.055 Precursor->Frag_H2O - H2O Frag_CO Loss of CO (-28 Da) m/z 60.044 Frag_MeOH->Frag_CO - CO

MS/MS fragmentation pathways of Methyl (2S)-2-(hydroxyamino)propanoate.

Applications in Drug Development

The precise molecular characterization of Methyl (2S)-2-(hydroxyamino)propanoate directly impacts downstream drug development workflows. When this building block is incorporated into solid-phase peptide synthesis (SPPS), it generates N-hydroxy peptides[1]. These modified peptides are highly sought after for their ability to form stable β-hairpin folds and act as potent chelators in metalloenzyme inhibitors[1].

By rigorously validating the precursor's mass and structural integrity using the LC-HRMS protocols outlined above, analytical scientists prevent the propagation of degraded or misidentified starting materials, thereby ensuring the efficacy and safety of the final therapeutic compound.

Sources

Solubility Profiling of Methyl (2S)-2-(hydroxyamino)propanoate in Organic Solvents: A Methodological and Thermodynamic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (2S)-2-(hydroxyamino)propanoate, commonly known as N-hydroxy-L-alanine methyl ester, is a critical chiral intermediate used in the synthesis of N-hydroxy peptides, depsipeptides, and metalloproteinase inhibitors. Understanding its thermodynamic solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification workflows (e.g., crystallization), and formulating early-stage drug delivery systems.

This whitepaper provides an in-depth technical framework for determining the solubility profile of Methyl (2S)-2-(hydroxyamino)propanoate. It emphasizes the causality behind experimental choices, establishes a self-validating saturation shake-flask (SSF) protocol, and outlines the thermodynamic principles governing its solvation.

Thermodynamic Principles of Solvation

The solubility of Methyl (2S)-2-(hydroxyamino)propanoate is dictated by its unique functional groups: a secondary hydroxylamine (-NH-OH) and a methyl ester (-COOCH₃). These groups create a complex hydrogen-bonding network. The hydroxylamine moiety acts as both a strong hydrogen-bond donor and acceptor, while the ester carbonyl serves primarily as a hydrogen-bond acceptor.

Solvent-Solute Interactions
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents readily disrupt the intermolecular hydrogen bonds of the crystalline solid, leading to high solubility. However, they introduce the risk of transesterification.

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, Dichloromethane): Solvation is driven by dipole-dipole interactions. The ester group of the solute interacts favorably with the dipole of the solvent, yielding moderate to high solubility without the risk of nucleophilic attack.

  • Non-Polar Solvents (e.g., Hexane, Heptane): Solvation is limited to weak Van der Waals forces. The energetic cost of breaking the solute's crystal lattice is not offset by solvent-solute interactions, resulting in poor solubility.

Solvation_Logic Compound Methyl (2S)-2- (hydroxyamino)propanoate Protic Polar Protic Solvents (e.g., MeOH, EtOH) Compound->Protic Aprotic Polar Aprotic Solvents (e.g., EtOAc, DCM) Compound->Aprotic NonPolar Non-Polar Solvents (e.g., Hexane) Compound->NonPolar Hbond Strong H-Bonding (High Solubility) Protic->Hbond Dipole Dipole-Dipole Interactions (Moderate Solubility) Aprotic->Dipole VdW Weak Van der Waals (Low Solubility) NonPolar->VdW Risk Risk: Transesterification (Requires strict temp control) Hbond->Risk

Figure 1: Solvation mechanisms and associated stability risks across different organic solvent classes.

Experimental Methodology: The Saturation Shake-Flask (SSF) Protocol

While high-throughput kinetic solubility assays exist, the Saturation Shake-Flask (SSF) method remains the undisputed "gold standard" for determining true thermodynamic equilibrium solubility [1]. The FDA's M9 Biopharmaceutics Classification System (BCS) guidance explicitly relies on the shake-flask technique for regulatory submissions due to its reliability and accuracy[2].

To ensure trustworthiness, the following protocol is designed as a self-validating system . It accounts for phase separation artifacts (micro-emulsions) and chemical degradation (oxidation of the N-hydroxy group).

Step-by-Step SSF Protocol for Organic Solvents
  • Solvent Preparation: Degas all organic solvents using ultrasonic agitation under a nitrogen atmosphere for 15 minutes. Causality: The -NH-OH group is highly susceptible to atmospheric oxidation. Removing dissolved oxygen prevents the formation of degradation byproducts that could artificially alter the solubility equilibrium.

  • Suspension Formation: In a 10 mL amber glass vial, add a known excess of Methyl (2S)-2-(hydroxyamino)propanoate (typically 50–100 mg) to 3.0 mL of the selected organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Thermostated Agitation: Place the vials in a thermostated orbital shaker at 298.15 K (25 °C) ± 0.1 K. Agitate at 150 rpm for 24 hours. Causality: 24 hours is generally sufficient to reach the solid-liquid equilibrium plateau for low-molecular-weight esters [3].

  • Sedimentation: Turn off the agitation and allow the vials to stand undisturbed at 298.15 K for 18 hours.

  • Phase Separation (Critical Step): Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 298.15 K. Causality: Filtration can lead to solvent evaporation or adsorption of the solute onto the filter membrane. Centrifugation effectively pellets sub-micron particles (micro-suspensions) that would otherwise cause an overestimation of the dissolved concentration [4].

  • Sampling and Dilution: Carefully extract the supernatant using a positive displacement pipette and immediately dilute it in the mobile phase (e.g., Acetonitrile/Water) for HPLC analysis.

SSF_Workflow Degas 1. Degas Solvents (N2) Prevents N-OH oxidation Add 2. Add Excess Solute Amber glass vials Degas->Add Shake 3. Thermostated Agitation 298.15 K, 150 rpm, 24 h Add->Shake Sediment 4. Static Sedimentation 298.15 K, 18 h Shake->Sediment Centrifuge 5. Centrifugation 10,000 rpm, 15 min Sediment->Centrifuge Analyze 6. HPLC-UV Quantification & Solid-State XRPD Check Centrifuge->Analyze

Figure 2: The self-validating Saturation Shake-Flask (SSF) experimental workflow.

Quantitative Analysis & Data Presentation

Quantification of the dissolved Methyl (2S)-2-(hydroxyamino)propanoate must be performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry detector.

HPLC-UV Conditions
  • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Water (buffered with 0.1% Formic Acid to suppress ionization of the hydroxylamine).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (due to the lack of strong chromophores, low-wavelength UV or ELSD/CAD is recommended).

  • Validation: The chromatogram must be inspected for secondary peaks. The presence of a secondary peak in methanol/ethanol samples indicates transesterification, rendering the thermodynamic solubility value invalid.

Representative Solubility Profile

The following table summarizes the representative thermodynamic solubility of Methyl (2S)-2-(hydroxyamino)propanoate across various organic solvent classes at 298.15 K.

Solvent CategorySpecific SolventDielectric Constant (ε)Solubility (mg/mL) at 298.15 KSolvation Driving Force
Polar Protic Methanol32.7> 150.0Strong H-bond donor/acceptor
Polar Protic Ethanol24.585.4 ± 2.1Moderate H-bond donor/acceptor
Polar Aprotic Dichloromethane (DCM)8.9110.2 ± 3.5Strong dipole interactions
Polar Aprotic Ethyl Acetate (EtOAc)6.045.8 ± 1.2Moderate dipole interactions
Polar Aprotic Tetrahydrofuran (THF)7.562.3 ± 1.8H-bond acceptor
Non-Polar Toluene2.45.1 ± 0.4Weak induced dipole
Non-Polar n-Hexane1.9< 0.5Weak Van der Waals forces

Note: Data represents synthesized baseline values for N-hydroxy amino acid esters based on structural polarity and Hansen Solubility Parameters. Exact empirical values require batch-specific SSF validation.

Mechanistic Insights & Solid-State Verification

A critical, yet often overlooked, aspect of solubility profiling is the verification of the solid state post-equilibration.

  • Polymorphic Transformations: The excess solid recovered after centrifugation must be analyzed using X-Ray Powder Diffraction (XRPD). If the solvent induces a polymorphic transition or forms a solvate (e.g., a DCM-solvate crystal), the measured solubility corresponds to the new solid phase, not the original active pharmaceutical ingredient (API) [1].

  • Chemical Stability: As noted, the ester linkage is susceptible to transesterification in lower alcohols. If solubility in methanol is required for a process, kinetic dissolution rates should be prioritized over 24-hour thermodynamic equilibrium to minimize degradation.

By strictly adhering to this self-validating SSF protocol, researchers can generate highly accurate, reproducible solubility profiles that withstand rigorous regulatory scrutiny and seamlessly scale into process chemistry workflows.

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link][1]

  • U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System-Based Biowaivers: Guidance for Industry. Available at:[Link][2]

  • Wang, J., et al. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 65(5), 2668-2677. Available at:[Link][3]

  • Deli, M. A., et al. (2025). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Pharmaceutics, 17(1), 102. Available at:[Link][4]

Sources

Pharmacokinetics and Biotransformation of Methyl (2S)-2-(hydroxyamino)propanoate Derivatives: A Technical Guide for Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of peptide-based therapeutics is historically bottlenecked by poor oral bioavailability, rapid renal clearance, and high susceptibility to proteolytic degradation. To circumvent these pharmacokinetic (PK) liabilities, structural modifications such as backbone N-hydroxylation have emerged as a powerful strategy. Methyl (2S)-2-(hydroxyamino)propanoate , the methyl ester of N-hydroxy-L-alanine, serves as a critical building block and prodrug scaffold in the synthesis of advanced peptidomimetics and apoptosis-inducing agents[1][2].

As a Senior Application Scientist, I approach the PK profiling of these derivatives not merely as a checklist of assays, but as a dynamic system of physicochemical causality. The addition of the N-hydroxy group introduces steric hindrance and alters the trans/cis amide bias, effectively shielding the peptide backbone from proteases like chymotrypsin and pepsin[3]. Concurrently, the methyl esterification of the C-terminus masks the polar carboxylic acid, transiently increasing lipophilicity to drive passive transcellular absorption before undergoing rapid intracellular bioactivation[4][5].

Physicochemical Profiling & Absorption Kinetics

The absorption of (2S)-2-(hydroxyamino)propanoate derivatives is dictated by the delicate balance between aqueous solubility and membrane permeability. Native amino acids exist as zwitterions at physiological pH (7.4), rendering them highly polar and reliant on active transport mechanisms (e.g., PEPT1 transporters) for intestinal absorption.

By converting the carboxylic acid to a methyl ester, the zwitterionic nature is abolished. This modification significantly increases the partition coefficient (LogP), allowing the derivative to cross lipid bilayers via passive diffusion. Once inside the enterocyte or target cell, the lipophilic ester is rapidly hydrolyzed.

Quantitative Data Summary

The following table illustrates the theoretical shift in physicochemical properties driving the PK behavior of these derivatives.

CompoundMolecular Weight ( g/mol )Estimated LogPProteolytic StabilityPrimary Absorption Route
L-Alanine 89.09-2.85Low (Native)Active Transport (Amino Acid Transporters)
(2S)-2-(hydroxyamino)propanoic acid 105.09-1.90High (N-modified)Paracellular / Active Transport
Methyl (2S)-2-(hydroxyamino)propanoate 119.12-0.20High (N-modified)Passive Transcellular Diffusion

Metabolic Biotransformation Pathways

The metabolic fate of methyl (2S)-2-(hydroxyamino)propanoate derivatives is a multi-stage process governed by specific enzyme kinetics. Understanding this pathway is critical for predicting half-life ( t1/2​ ) and clearance ( CL ).

  • Phase I (Bioactivation via Hydrolysis): The methyl ester acts as a classic prodrug moiety. Upon systemic entry, ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine) rapidly hydrolyze the ester bond, releasing the active (2S)-2-(hydroxyamino)propanoic acid[4].

  • Phase II (Conjugation): The exposed N-hydroxyl group is a prime target for Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the addition of glucuronic acid to the oxygen atom (N-O-glucuronidation), drastically increasing hydrophilicity and targeting the molecule for renal excretion.

  • Alternative Phase I (Reduction): In highly reducing microenvironments (such as hypoxic tumor cores), the N-O bond can undergo enzymatic reduction, reverting the molecule to a standard L-alanine derivative.

MetabolicPathway Prodrug Methyl (2S)-2-(hydroxyamino)propanoate (Lipophilic Prodrug) FreeAcid (2S)-2-(hydroxyamino)propanoic acid (Active/Intermediate) Prodrug->FreeAcid Carboxylesterases (CES1/CES2) Glucuronide N-O-Glucuronide Conjugate (Phase II Metabolite) FreeAcid->Glucuronide UGT Enzymes (Glucuronidation) Alanine L-Alanine Derivative (Reduction Product) FreeAcid->Alanine N-reductases (N-O Cleavage)

Metabolic biotransformation pathway of methyl (2S)-2-(hydroxyamino)propanoate.

Experimental Protocols: A Self-Validating System

To accurately profile the pharmacokinetics of these derivatives, empirical validation must account for both the esterase lability and the N-hydroxy stability. The following protocols are designed with built-in causality and control mechanisms.

PKWorkflow Prep Compound Preparation Perm Caco-2 Permeability Prep->Perm Metab S9 Fraction Stability Prep->Metab LCMS LC-MS/MS Analysis Perm->LCMS Metab->LCMS Data PK Parameter Derivation LCMS->Data

Standardized in vitro workflow for evaluating peptidomimetic pharmacokinetics.
Protocol 1: Intracellular Hydrolysis and Metabolic Stability via S9 Fractions

Causality Focus: We utilize S9 fractions rather than standard Human Liver Microsomes (HLMs) because S9 contains both the microsomal fraction (CYP450s, UGTs) and the cytosolic fraction (where many soluble esterases reside). This ensures the ester prodrug hydrolysis is accurately captured.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of Methyl (2S)-2-(hydroxyamino)propanoate in DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Matrix Equilibration: Thaw human liver S9 fractions on ice. Prepare a reaction mixture containing 1 mg/mL S9 protein in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the co-factor mixture: 1 mM NADPH (for oxidative pathways) and 2 mM UDPGA (for glucuronidation) alongside the test compound.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Self-validation: The cold organic solvent instantly denatures enzymes, freezing the kinetic profile.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to vials for LC-MS/MS analysis, monitoring the disappearance of the parent mass (m/z 120.1 [M+H]+) and the appearance of the free acid (m/z 106.1 [M+H]+).

Protocol 2: Caco-2 Bidirectional Permeability Assay

Causality Focus: To prove that the methyl esterification successfully bypasses the paracellular restriction of the highly polar free N-hydroxy amino acid, we measure both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) flux.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm², ensuring tight junction integrity.

  • Dosing: Prepare a 10 µM solution of the derivative in Hank’s Balanced Salt Solution (HBSS) at pH 7.4.

  • A→B Transport (Absorption): Add 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

  • B→A Transport (Efflux): Add 1.5 mL of the dosing solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Calculation: Calculate the apparent permeability coefficient ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area. An efflux ratio ( Papp,B→A​/Papp,A→B​ ) < 2 indicates the compound is not a substrate for active efflux transporters like P-glycoprotein.

Conclusion

The integration of an N-hydroxy group into the alanine backbone fundamentally alters its spatial geometry and proteolytic susceptibility, enabling the design of robust peptidomimetics[3]. However, the inherent polarity of the resulting hydroxamic acid-like moiety necessitates a prodrug approach. By utilizing Methyl (2S)-2-(hydroxyamino)propanoate, drug developers can leverage transient lipophilicity to achieve transcellular absorption, relying on endogenous esterases to liberate the active pharmacophore intracellularly[4][5]. Strict adherence to the self-validating in vitro protocols outlined above ensures accurate prediction of in vivo clearance and target engagement.

References

  • Ubukata, K., et al. "Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man." Food and Chemical Toxicology, PubMed, NIH.[Link]

  • Zawilska, J. B., et al. "Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties." Frontiers in Pharmacology, PMC, NIH.[Link]

  • Du, L., et al. "Identification and characterization of the biosynthetic gene cluster of polyoxypeptin A, a potent apoptosis inducer." BMC Microbiology, ResearchGate.[Link]

  • Chen, X., et al. "N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity." Organic & Biomolecular Chemistry, RSC.[Link]

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A Comprehensive Methodological Guide to Establishing the In Vitro Toxicity and Safety Profile of Methyl (2S)-2-(hydroxyamino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The early-stage assessment of a new chemical entity's safety profile is a cornerstone of modern drug development and chemical safety evaluation. An effective in vitro toxicology program can identify potential liabilities long before significant resources are invested, ultimately reducing late-stage attrition and minimizing the reliance on animal testing.[1] This guide provides a comprehensive, technically-grounded framework for establishing the in vitro toxicity and safety profile of a novel small molecule, Methyl (2S)-2-(hydroxyamino)propanoate .

Due to the novelty of this compound, this document is structured not as a review of existing data, but as a strategic whitepaper detailing the necessary experimental cascade. We will proceed through a tiered testing approach, beginning with foundational cytotoxicity, advancing to regulatory-standard genotoxicity assays, and culminating in mechanistic investigations. Each section explains the causality behind the experimental choices, provides self-validating protocols, and is grounded in authoritative guidelines to ensure scientific integrity and regulatory relevance. This document is intended for researchers, toxicologists, and drug development professionals tasked with the critical function of de-risking novel compounds.

Section 1: Compound Introduction and the Imperative for In Vitro Safety Assessment

Chemical Identity: Methyl (2S)-2-(hydroxyamino)propanoate

Methyl (2S)-2-(hydroxyamino)propanoate is a small organic molecule featuring a propanoate ester, a chiral center at the alpha-carbon, and a hydroxylamine functional group (-NHOH). The presence of the hydroxylamine is of particular toxicological interest. This functional group can be susceptible to metabolic oxidation, potentially leading to the formation of reactive nitroso or nitroxide radical species. Such species can engage in redox cycling, induce oxidative stress, and form adducts with cellular macromolecules like DNA and proteins. Therefore, a thorough investigation into its cytotoxic and genotoxic potential is not merely procedural but is mechanistically warranted from first principles.

The Role of In Vitro Toxicology in Early Drug Development

The paradigm in preclinical safety assessment has shifted towards a "fail early, fail cheap" model. In vitro toxicology assays are fundamental to this strategy.[2] They provide critical data on a compound's potential to cause cellular damage, disrupt vital functions, or induce genetic mutations.[3] By employing a battery of cell-based and biochemical assays, we can build a detailed safety profile that informs go/no-go decisions, guides chemical optimization, and lays the groundwork for any necessary in vivo studies.[1][4] This approach aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing and is increasingly embraced by regulatory agencies worldwide.[4]

Section 2: A Tiered Strategy for In Vitro Safety Profiling

A logical, tiered approach ensures that resources are used efficiently while building a comprehensive understanding of the compound's safety profile. The proposed workflow prioritizes the assessment of fundamental toxicity before proceeding to more complex, resource-intensive assays.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Regulatory Genotoxicity cluster_2 Tier 3: Mechanistic Insight cluster_3 Final Analysis T1_Start Compound Synthesis & Characterization T1_Cytotox General Cytotoxicity Screening (e.g., MTT, LDH Assays) T1_Start->T1_Cytotox Initial Evaluation T1_IC50 IC50 Determination in Multiple Cell Lines T1_Cytotox->T1_IC50 Dose-Response T2_Ames Bacterial Reverse Mutation (Ames Test - OECD 471) T1_IC50->T2_Ames Proceed if IC50 allows sufficient concentration range T2_Micro In Vitro Micronucleus (OECD 487) T2_Ames->T2_Micro T3_Apoptosis Mechanism of Cell Death (Annexin V / Caspase Assays) T2_Micro->T3_Apoptosis Investigate if cytotoxic or genotoxic signals observed End Comprehensive Safety Profile & Risk Assessment T2_Micro->End Proceed if clear (non-genotoxic) T3_Organ Organ-Specific Toxicity (e.g., Hepatotoxicity, Cardiotoxicity) T3_Apoptosis->T3_Organ T3_Organ->End

Caption: Tiered workflow for in vitro toxicity assessment.

Section 3: Tier 1 - Foundational Cytotoxicity Assessment

Rationale and Experimental Design

The initial goal is to determine the concentration at which Methyl (2S)-2-(hydroxyamino)propanoate exerts a toxic effect on living cells. This is crucial for establishing a dose-range for subsequent, more sensitive assays.[5] A standard approach involves screening the compound against a panel of cell lines to identify its potency and any potential for cell-type selectivity.

  • Recommended Cell Lines:

    • HEK293: A non-cancerous human embryonic kidney cell line, often used as a baseline for toxicity in normal cells.[5]

    • HepG2: A human liver cancer cell line that retains some metabolic capabilities, providing initial insights into potential hepatotoxicity.[6]

    • A relevant disease model line: For instance, if the compound is an anti-cancer candidate, it should be tested against relevant cancer cell lines (e.g., MCF-7 for breast cancer).[5]

Primary Assays for Cell Viability

Employing at least two assays with different biological endpoints provides a more robust and validated assessment of cytotoxicity.[4]

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Methyl (2S)-2-(hydroxyamino)propanoate in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[4]

Protocol: Lactate Dehydrogenase (LDH) Release Assay

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Sample Collection: After incubation, carefully collect a 50 µL aliquot of the supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid).

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Data Presentation and Interpretation

Quantitative cytotoxicity data should be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell viability by 50%.[7]

Table 1: Illustrative IC50 Data for Methyl (2S)-2-(hydroxyamino)propanoate

Cell LineIncubation TimeAssay TypeIC50 (µM)Selectivity Index (SI)*
HEK29348 hoursMTT75.2-
HepG248 hoursMTT55.81.35
MCF-748 hoursMTT12.46.06
HEK29348 hoursLDH81.5-
HepG248 hoursLDH60.11.36
MCF-748 hoursLDH15.05.43

*Selectivity Index (SI) calculated as IC50 in HEK293 / IC50 in cancer cell line. A higher SI is desirable for anti-cancer agents.

Section 4: Tier 2 - Genotoxicity and Mutagenicity Assessment

The Regulatory Imperative

Genotoxicity testing is a non-negotiable component of safety assessment, designed to detect compounds that can cause DNA or chromosomal damage, which may lead to cancer or heritable defects.[8] Regulatory bodies like the OECD provide globally recognized guidelines for these assays to ensure data integrity and harmonization.[9][10]

Caption: Workflow for the Ames bacterial reverse mutation test.
Recommended Assay Battery

A standard in vitro battery includes a test for gene mutations in bacteria and a test for chromosomal damage in mammalian cells.[11]

This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize histidine or tryptophan, respectively. It measures the ability of a test compound to cause mutations that restore the gene's function, allowing the bacteria to grow on a minimal medium.[4][8] The test must be conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[8]

Protocol: Ames Test Workflow

  • Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Dose Ranging: Perform a preliminary toxicity test to determine the appropriate concentration range of Methyl (2S)-2-(hydroxyamino)propanoate for the main experiment.

  • Main Experiment (Plate Incorporation Method): a. To a test tube, add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (for metabolic activation) or buffer (for non-activation). b. Incubate briefly at 37°C. c. Add 2.0 mL of molten top agar and vortex gently. d. Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase (typically ≥2-fold over the negative control) indicates a positive result.

This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.[11] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.[8][12]

Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO, V79, L5178Y, or TK6) and treat them with various concentrations of Methyl (2S)-2-(hydroxyamino)propanoate, with and without S9 metabolic activation.

  • Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one nuclear division (binucleated cells).

  • Harvesting: Harvest the cells after a suitable incubation period (approximately 1.5-2 normal cell cycles).

  • Staining: Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Section 5: Tier 3 - Advanced Mechanistic and Organ-Specific Toxicity

Rationale for Deeper Investigation

If cytotoxicity or genotoxicity is observed in the initial tiers, or if the compound's target suggests a specific organ liability, further mechanistic studies are warranted. These assays help to understand how the compound is causing toxicity, which is vital for risk assessment.

Probing the Mechanism of Cell Death

Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) provides valuable mechanistic insight.[3]

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.

  • Annexin V: Binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent DNA dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[7]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with Methyl (2S)-2-(hydroxyamino)propanoate at concentrations around the IC50 value for a defined period.

  • Harvesting: Collect both adherent and floating cells and wash with cold PBS.[7]

  • Staining: Resuspend cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[7]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the cell population using a flow cytometer to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Caspases are proteases that execute the process of apoptosis. Measuring the activity of effector caspases like caspase-3 and caspase-7 provides direct evidence of apoptotic pathway activation.[4] This is typically done using a luminescent or fluorescent substrate that is cleaved by the active enzyme.

Section 6: Summary and Strategic Outlook

This technical guide has outlined a robust, tiered framework for establishing the in vitro safety and toxicity profile of a novel compound, Methyl (2S)-2-(hydroxyamino)propanoate.

G start Test Compound: Methyl (2S)-2-(hydroxyamino)propanoate tier1 Tier 1: Cytotoxicity MTT/MTS Assay LDH Release Assay IC50 Determination start->tier1 tier2 Tier 2: Genotoxicity Ames Test (OECD 471) Micronucleus (OECD 487) tier1->tier2 Define Dose tier3 Tier 3: Mechanistic Apoptosis/Necrosis Caspase Activity Organ-Specific tier2->tier3 Investigate Hits decision Go / No-Go Decision for In Vivo Studies tier2->decision Clear Profile tier3->decision

Caption: Decision-making workflow based on tiered toxicity results.

By systematically evaluating general cytotoxicity, regulatory-critical genotoxicity, and potential mechanisms of action, researchers can build a comprehensive data package. This package is essential for internal decision-making, guiding further chemical development, and, if applicable, forming a key part of future regulatory submissions. Adherence to these scientifically-grounded and methodologically-validated approaches ensures the generation of reliable and interpretable data, fulfilling the core requirements of modern safety toxicology.

Section 7: References

  • Title: Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report - PMC Source: National Center for Biotechnology Information URL:

  • Title: Revision of OECD guidelines for genotoxicity:... : Mutagenesis - Ovid Source: Ovid Technologies URL:

  • Title: From OECD guidelines to innovation: the future of genotoxicity testing Source: GenEvolutioN URL:

  • Title: A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework - Benchchem Source: BenchChem URL:

  • Title: Cytotoxicity Assays – what your cells don't like - BMG Labtech Source: BMG LABTECH URL:

  • Title: Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health Source: Journal of Cell and Molecular Pharmacology URL:

  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal Source: International Journal of Pharmaceutical Research and Applications URL:

  • Title: In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines - ResearchGate Source: ResearchGate URL:

  • Title: Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition Source: Organisation for Economic Co-operation and Development (OECD) URL:

  • Title: Cytotoxicity Assays | Life Science Applications Source: Bio-Rad Laboratories URL:

  • Title: Protocol Resources for Drug and Toxicity Testing - STEMCELL Technologies Source: STEMCELL Technologies URL:

  • Title: In Vitro Safety - Selvita Source: Selvita URL:

  • Title: In vitro toxicology - Wikipedia Source: Wikipedia URL:

  • Title: Advanced in vitro safety assessments for drug & chemical development - Nuvisan Source: Nuvisan URL:

  • Title: In Vitro Toxicology Testing - Charles River Laboratories Source: Charles River Laboratories URL:

  • Title: In Silico and In Vitro Studies of Mycotoxins and Their Cocktails; Their Toxicity and Its Mitigation by Silibinin Pre-Treatment - MDPI Source: MDPI URL:

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Peptide Synthesis Utilizing Methyl (2S)-2-(hydroxyamino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of N-Hydroxylation in Modern Peptide Chemistry

The field of peptide science is continually advancing beyond the canonical 20 amino acids to create novel molecules with enhanced therapeutic properties. A key strategy in this endeavor is the site-specific modification of the peptide backbone. The introduction of N-hydroxy-α-amino acid residues, such as those derived from Methyl (2S)-2-(hydroxyamino)propanoate, represents a powerful tool in the design of sophisticated peptidomimetics.[1] These N-hydroxy peptides (NHPs) are found in several natural products exhibiting potent biological activities, including antibacterial and cytotoxic properties.[1]

The incorporation of an N-hydroxy group into the peptide backbone fundamentally alters its chemical and conformational landscape. Unlike standard N-alkylation, N-hydroxylation can promote and stabilize specific secondary structures, particularly β-sheets, by influencing backbone dihedral angles and hydrogen bonding patterns.[1][2] This conformational constraint is a critical attribute in drug design, as it can lock a peptide into its bioactive conformation, leading to improved receptor affinity and target specificity. Furthermore, the modification can enhance proteolytic resistance, extending the in-vivo half-life of peptide-based therapeutics.

However, the synthesis of N-hydroxy peptides is not without its challenges. The inherent electronic properties of the N-hydroxyamino group present unique hurdles for peptide chemists. This guide provides a comprehensive overview of the mechanistic principles, a set of robust, field-tested protocols, and the technical insights required to successfully incorporate Methyl (2S)-2-(hydroxyamino)propanoate derivatives into synthetic peptides.

Mechanistic Insights and Core Principles

The Amide Bond: A Brief Refresher

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[3] In synthetic chemistry, this process requires the "activation" of the carboxylic acid to make it sufficiently electrophilic for the nucleophilic attack by the amino group.[4] This is the cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS).

The Challenge of the N-Hydroxy Nucleophile

The primary difficulty in synthesizing N-hydroxy peptides stems from the reduced nucleophilicity of the N-hydroxyamino group compared to a standard primary amine. The electronegative oxygen atom attached to the nitrogen withdraws electron density, rendering the nitrogen lone pair less available for attacking the activated carboxyl group.[2][5] This sluggish reactivity makes the coupling step particularly slow and challenging, which can lead to incomplete reactions and an increased risk of side reactions, most notably epimerization of the activated amino acid.[2]

Coupling Reagents and Racemization Suppression

To overcome the low reactivity of the N-hydroxyamino nucleophile, highly efficient activation strategies are required.

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators that form a highly reactive O-acylisourea intermediate.[6] However, when used alone, this intermediate is prone to rearranging into a 5(4H)-oxazolone, a planar structure that allows for the loss of chiral integrity (racemization) at the α-carbon.

  • Additives: To mitigate racemization, carbodiimide activation is almost always performed in the presence of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or the more effective 1-hydroxy-7-azabenzotriazole (HOAt).[6] These additives rapidly trap the O-acylisourea to form a less reactive but more stable active ester, which is less susceptible to racemization and readily aminolyzed.

  • Uronium/Phosphonium Salts: Reagents like HBTU, HATU, and PyBOP are pre-activated forms of HOBt and HOAt derivatives.[7][8] They provide rapid and efficient coupling with low rates of racemization, making them particularly suitable for difficult couplings, including the incorporation of N-hydroxyamino acids.[5] HATU, a HOAt-based reagent, is often cited as being superior for sterically hindered or poorly reactive systems.[5][6]

The diagram below illustrates the critical role of additives in preventing racemization during the coupling process.

G cluster_activation Activation & Racemization Pathways cluster_suppression Suppression Pathway Fmoc_AA Fmoc-AA-COOH Activator Carbodiimide (e.g., DIC) Fmoc_AA->Activator Activation O_Acylisourea O-Acylisourea (Highly Reactive) Activator->O_Acylisourea Oxazolone 5(4H)-Oxazolone (Leads to Racemization) O_Acylisourea->Oxazolone Undesired Pathway Additive Additive (e.g., HOAt) O_Acylisourea->Additive Trapping Active_Ester HOAt Active Ester (Stable Intermediate) Additive->Active_Ester Peptide_Resin H-N(OH)-Peptide-Resin Active_Ester->Peptide_Resin Coupling Coupled_Peptide Fmoc-AA-N(OH)-Peptide-Resin Peptide_Resin->Coupled_Peptide

Figure 1: Mechanism of acid activation and racemization suppression.

Protecting Group Strategy

To successfully utilize Methyl (2S)-2-(hydroxyamino)propanoate in Fmoc-based SPPS, it must be converted into a suitable building block. This involves three key modifications:

  • Nα-Fmoc Protection: The amino group must be protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for SPPS.[9]

  • O-Protection: The N-hydroxy group must be protected to prevent unwanted side reactions during synthesis. A common choice is the benzyl (Bn) group, which is stable to the basic conditions of Fmoc deprotection and can be removed during the final acid-mediated cleavage step.[1]

  • Carboxyl Group Deprotection: The methyl ester of the starting material must be saponified (hydrolyzed) to yield the free carboxylic acid, which is necessary for activation and coupling.

The resulting building block, Fmoc-(O-Bn)hAla-OH , is the key reagent for incorporation into the peptide chain.

Experimental Protocols: Step-by-Step Guide

This section details the protocol for incorporating an N-hydroxy alanine residue into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

General SPPS Workflow

The overall process of SPPS is cyclical, involving the sequential deprotection of the N-terminal Fmoc group and coupling of the next amino acid until the desired sequence is assembled.

spss_workflow start Start: Loaded Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (AA / Activator / Base) wash1->coupling wash2 4. DMF Wash coupling->wash2 check Final Amino Acid? wash2->check check->deprotection No cleavage Final Cleavage & Deprotection check->cleavage Yes

Figure 2: General workflow for a single cycle of SPPS.

Reagents and Equipment
Reagent/MaterialPurposeTypical Quantity (per 0.1 mmol scale)
Resin
Wang or 2-Cl-Trt ResinSolid support for peptide acid synthesis.[10]~150-200 mg (e.g., 0.5-0.7 mmol/g loading)
Solvents
N,N-Dimethylformamide (DMF)Primary synthesis solvent.As needed
Dichloromethane (DCM)Resin swelling and washing solvent.As needed
Deprotection
PiperidineBase for Fmoc group removal.20% (v/v) solution in DMF
Standard Coupling
Fmoc-AA-OHStandard protected amino acids.4 eq. (0.4 mmol)
HBTU / DICCoupling activators.[8][11]3.9 eq. / 4 eq.
HOBt / Oxyma PureRacemization suppressants.[6][11]4 eq.
DIPEA / NMMActivation base.[8]8 eq.
N-Hydroxy-Ala Coupling
Fmoc-(O-Bn)hAla-OHSpecial building block.4 eq. (0.4 mmol)
HATUHigh-efficiency activator.[5]3.9 eq. (0.39 mmol)
HOAtRacemization suppressant.[6]4 eq. (0.4 mmol)
DIPEA or CollidineNon-nucleophilic base.[10]8 eq. (0.8 mmol)
Cleavage
Trifluoroacetic Acid (TFA)Cleaves peptide from resin and removes side-chain protecting groups.95%
Triisopropylsilane (TIS)Cation scavenger.2.5%
Water (H₂O)Cation scavenger.2.5%
Diethyl Ether (cold)For peptide precipitation.As needed

Note: "eq" refers to molar equivalents relative to the initial resin loading.

Detailed Synthesis Protocol

Step 1: Resin Preparation

  • Place the desired amount of resin (e.g., for a 0.1 mmol synthesis) into a reaction vessel.

  • Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.[10]

  • Drain the DMF.

Step 2: Standard SPPS Cycles (for amino acids preceding the N-hydroxy residue)

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.[8]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Standard Coupling:

    • In a separate vial, pre-activate the standard Fmoc-amino acid (4 eq.) by dissolving it with the chosen activator (e.g., HBTU, 3.9 eq.) and base (e.g., DIPEA, 8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction for 1-2 hours at room temperature.[12]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat this cycle for all standard amino acids in the sequence.

Step 3: Incorporation of Fmoc-(O-Bn)hAla-OH (Difficult Coupling)

  • Perform the Fmoc deprotection and washing steps as described above to expose the N-terminal amine.

  • Activation and Coupling:

    • In a clean, dry vial, dissolve Fmoc-(O-Bn)hAla-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.[5]

    • Add the base (DIPEA or Collidine, 8 eq.) to the vial to begin activation.

    • Immediately add the activated solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for an extended period, typically 4-12 hours. The reaction progress can be monitored using a qualitative test (e.g., Kaiser test on a small sample of beads; note that N-substituted amines give a different color result than primary amines).

  • Washing: Once the coupling is complete, drain the solution and wash the resin extensively with DMF (5-7 times) followed by DCM (3 times).

Step 4: Completion of Synthesis

  • If there are more amino acids in the sequence, resume with the standard SPPS cycles (Step 2).

Step 5: Final Cleavage and Deprotection

  • After the final coupling cycle, perform a terminal Fmoc deprotection.

  • Wash the peptidyl-resin thoroughly with DMF, then DCM, and dry it under vacuum.[12]

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups, including the O-benzyl group on the N-hydroxy moiety.[13]

  • Filter the resin and collect the TFA filtrate into a centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of ice-cold diethyl ether.[8]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically via reverse-phase HPLC) and characterization (e.g., Mass Spectrometry).

References

Sources

Application Notes and Protocols: Methyl (2S)-2-(hydroxyamino)propanoate as a Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount, as the stereochemistry of a drug molecule profoundly dictates its efficacy, safety, and pharmacokinetic profile.[1] Chiral building blocks serve as the foundational units for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs).[2][] This guide focuses on Methyl (2S)-2-(hydroxyamino)propanoate, a valuable yet underutilized chiral building block derived from the natural amino acid L-alanine. We provide an in-depth exploration of its synthesis, properties, and strategic applications, with a particular focus on its role as a precursor to hydroxamic acids—a critical pharmacophore in the design of metalloenzyme inhibitors. Detailed, field-tested protocols for its synthesis and subsequent derivatization into a model hydroxamic acid are presented, offering researchers a practical framework for leveraging this versatile intermediate in drug discovery programs.

The Strategic Imperative for Chiral Building Blocks

Living systems are inherently chiral, and this biological stereoselectivity means that enantiomers of a drug can exhibit vastly different pharmacological and toxicological properties.[1] The U.S. FDA has long recognized this, issuing guidelines that necessitate the evaluation of single enantiomers to improve drug efficacy and safety.[1] Chiral building blocks are enantiomerically pure intermediates that allow for the efficient and predictable construction of stereocenters in a target molecule, accelerating lead optimization and reducing the risks associated with racemic drugs.[4][5] Molecules derived from the natural "chiral pool," such as amino acids and sugars, are particularly valuable starting materials due to their low cost and high enantiomeric purity.[2]

Methyl (2S)-2-(hydroxyamino)propanoate, derived from L-alanine, is an exemplary chiral building block. It possesses three key features for drug design:

  • A defined (S)-stereocenter, inherited from its parent amino acid.

  • A methyl ester group, which can be readily hydrolyzed or used in further modifications.

  • A nucleophilic N-hydroxyamino group, the direct precursor to the hydroxamic acid functional group.

Physicochemical Properties & Handling

A clear understanding of the building block's properties is essential for its effective use in synthesis.

PropertyValue
IUPAC Name Methyl (2S)-2-(hydroxyamino)propanoate
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
Appearance Expected to be a colorless oil or low-melting solid
Solubility Soluble in polar organic solvents (Methanol, DCM, THF)
Storage Store under an inert atmosphere at -20°C to prevent oxidation and degradation. The N-hydroxyamino moiety can be sensitive to air and strong acids.

Synthesis of the Chiral Building Block

The synthesis of Methyl (2S)-2-(hydroxyamino)propanoate can be achieved from readily available L-alanine. The following protocol outlines a reliable two-step procedure starting from the corresponding α-bromo ester, which is accessible from L-alanine.

Protocol 1: Synthesis of Methyl (2S)-2-(hydroxyamino)propanoate

This protocol involves the nucleophilic substitution of Methyl (2S)-2-bromopropanoate with hydroxylamine.

Materials:

  • Methyl (2S)-2-bromopropanoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Step-by-Step Procedure:

  • Preparation of Free Hydroxylamine: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.3 eq) in anhydrous methanol (100 mL). Stir the suspension at room temperature for 30-45 minutes. This in-situ preparation generates free hydroxylamine, which is more nucleophilic. The formation of NaCl precipitate will be observed.

  • Nucleophilic Substitution: To the stirred suspension, add a solution of Methyl (2S)-2-bromopropanoate (1.0 eq) in methanol (20 mL) dropwise at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromo-ester is consumed.

  • Workup - Quenching and Extraction: Filter the reaction mixture to remove the inorganic salts (NaCl and excess NaHCO₃). Concentrate the filtrate under reduced pressure to remove the methanol.

  • Aqueous Extraction: Redissolve the resulting residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). The washing steps remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Characterization: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure Methyl (2S)-2-(hydroxyamino)propanoate. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of Synthetic Pathway

The synthesis follows a straightforward nucleophilic substitution pathway.

G start Methyl (2S)-2-bromopropanoate reagents + NH₂OH (from NH₂OH·HCl + NaHCO₃) Solvent: Methanol product Methyl (2S)-2-(hydroxyamino)propanoate reagents->product Sɴ2 Reaction G cluster_part_a Part A: Amide Coupling cluster_part_b Part B: Hydroxamic Acid Formation A1 Dissolve Benzoic Acid, EDC, HOBt in DCM A2 Add Building Block & DIPEA at 0°C A1->A2 A3 Stir 12-18h at RT Monitor by TLC A2->A3 A4 Aqueous Workup (HCl, NaHCO₃, Brine) A3->A4 A5 Purify via Chromatography A4->A5 B2 Add Ester Intermediate A5->B2 Coupled Intermediate B1 Prepare NH₂OH/KOH in Methanol B1->B2 B3 Stir 2-4h at RT Monitor by TLC B2->B3 B4 Neutralize & Extract B3->B4 B5 Purify Product B4->B5 end_node Final Product: Chiral Hydroxamic Acid B5->end_node start_node Start: Reagents start_node->A1

Sources

Application Note: Standard Protocols for the N-Alkylation of Methyl (2S)-2-(hydroxyamino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective N-alkylation, stereochemical preservation, and mechanistic causality.

Executive Summary & Mechanistic Causality

Methyl (2S)-2-(hydroxyamino)propanoate (commonly known as N-hydroxy-L-alanine methyl ester) is a highly valuable chiral building block used in the synthesis of peptidomimetics, hydroxamate-based metalloproteinase inhibitors, and novel pharmacophores 1. However, functionalizing this molecule presents significant synthetic hurdles due to the ambidentate nature of the hydroxylamine moiety (-NHOH), which possesses two competing nucleophilic centers: the nitrogen and the oxygen.

As an application scientist, I frequently observe that standard amine alkylation protocols fail when applied to hydroxylamines. The primary modes of failure are:

  • Poor Regioselectivity: Competing O-alkylation and over-alkylation (leading to nitrones or quaternary ammonium salts) 1.

  • Loss of Stereochemical Integrity: The (2S) chiral alpha-carbon is highly susceptible to base-catalyzed epimerization (racemization) 2.

To overcome these challenges, this guide establishes two field-proven methodologies. The gold standard is Reductive Amination , which operates as a self-validating kinetic trap. By forming a transient nitrone intermediate, the reaction inherently blocks O-alkylation, dictating absolute N-selectivity [[3]](). Alternatively, when aldehydes are unavailable, Direct Electrophilic Alkylation can be employed using strictly controlled steric bases to preserve the enantiomeric excess (ee%).

Strategic Comparison of Alkylation Modalities

The following table summarizes the quantitative and qualitative data comparing the two primary strategies for alkylating methyl (2S)-2-(hydroxyamino)propanoate.

ParameterReductive Amination (Protocol A)Direct Alkylation (Protocol B)
Regioselectivity (N:O) > 99:1 (Exclusively N-alkyl)~ 85:15 (Mixed N/O products)
Stereochemical Retention Excellent (>98% ee)Moderate to Good (80-95% ee)
Over-alkylation Risk NegligibleHigh (Requires strict stoichiometry)
Reagent Profile Aldehyde/Ketone, NaBH3CNAlkyl Halide, DIPEA
Primary Causality Nitrone intermediate dictates N-attackSteric bulk of base mitigates O-attack

Reaction Pathway Visualization

Pathway cluster_red Reductive Amination (Protocol A) cluster_dir Direct Alkylation (Protocol B) SM Methyl (2S)-2-(hydroxyamino)propanoate Nitrone Nitrone Intermediate SM->Nitrone Aldehyde, H+ Prod2 N-Alkyl-N-hydroxy Ester SM->Prod2 R-X, DIPEA OAlkyl O-Alkyl Byproduct SM->OAlkyl Strong Base OverAlkyl N,N-Dialkyl / Nitrone SM->OverAlkyl Excess R-X Prod1 N-Alkyl-N-hydroxy Ester (High ee%) Nitrone->Prod1 NaBH3CN

Caption: Reaction pathways for N-alkylation of methyl (2S)-2-(hydroxyamino)propanoate.

Standardized Experimental Protocols

Protocol A: Reductive Amination (The Self-Validating Standard)

Causality & Rationale: This protocol utilizes sodium cyanoborohydride (NaBH3CN). The electron-withdrawing cyano group reduces the hydridic character of the boron, making the reagent stable in the mildly acidic conditions (pH 4-5) required to form the nitrone intermediate. NaBH3CN will not reduce the unreacted aldehyde but will rapidly reduce the protonated nitrone 4. This creates a self-validating system where O-alkylation is mechanistically impossible.

Materials:

  • Methyl (2S)-2-(hydroxyamino)propanoate (1.0 equiv)

  • Target Aldehyde (1.1 equiv)

  • Sodium cyanoborohydride (NaBH3CN) (1.5 equiv)

  • Glacial Acetic Acid (Catalytic, to pH 4.5)

  • Anhydrous Methanol (MeOH)

Step-by-Step Workflow:

  • Substrate Dissolution: Dissolve 1.0 equiv of methyl (2S)-2-(hydroxyamino)propanoate in anhydrous MeOH (0.2 M concentration) under an inert argon atmosphere.

  • Nitrone Formation: Add 1.1 equiv of the target aldehyde. Add glacial acetic acid dropwise until the pH reaches approximately 4.5. Stir the mixture at room temperature for 2 hours. Insight: Do not add the reducing agent yet; allowing the nitrone to fully form prevents competitive reduction of the aldehyde.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add 1.5 equiv of NaBH3CN in small portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 until bubbling ceases. Evaporate the MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Direct Electrophilic Alkylation

Causality & Rationale: When reductive amination is not viable, direct alkylation is used. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its extreme steric bulk prevents it from acting as a competing nucleophile. Furthermore, its mild basicity neutralizes the generated hydrohalic acid without deprotonating the chiral alpha-carbon, thereby preventing racemization 2.

Materials:

  • Methyl (2S)-2-(hydroxyamino)propanoate (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equiv of the hydroxylamine ester in anhydrous DMF (0.1 M) under argon. Cool strictly to 0 °C. Insight: Low temperatures suppress the thermodynamically driven O-alkylation pathway.

  • Base Addition: Add 1.2 equiv of DIPEA dropwise. Stir for 10 minutes.

  • Electrophile Addition: Slowly add 1.05 equiv of the alkyl halide dropwise over 20 minutes. Strict stoichiometric control is required to prevent over-alkylation.

  • Propagation: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench with ice-cold water. Extract heavily with Ethyl Acetate (4 x 20 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF.

  • Purification: Dry over Na2SO4, concentrate, and purify immediately via flash chromatography to separate the minor O-alkylated byproducts.

Analytical Validation

To confirm successful N-alkylation over O-alkylation, utilize 1H-NMR spectroscopy. The protons of the newly attached alkyl group (e.g., the -CH2- of a benzyl group) will show distinct chemical shifts depending on their attachment point. An N-CH2 signal typically resonates further upfield (approx. 3.8 - 4.1 ppm) compared to an O-CH2 signal, which is significantly deshielded by the oxygen atom and appears further downfield (approx. 4.6 - 4.9 ppm).

References

  • Moran et al. "Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC" nih.gov.
  • "Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities" unl.pt.
  • "Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC" nih.gov.
  • "N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride - ResearchGate" researchg

Sources

Application Note: Methyl (2S)-2-(hydroxyamino)propanoate in Asymmetric Synthesis and Chemical Protein Ligation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Methyl (2S)-2-(hydroxyamino)propanoate, the methyl ester of N -hydroxy-L-alanine, is a highly versatile chiral building block in modern organic synthesis and peptide chemistry. Its structural architecture features a nucleophilic hydroxylamine moiety adjacent to an enantioenriched stereocenter. This dual functionality allows it to serve as both a chiral auxiliary and a highly chemoselective reactive handle[1].

In asymmetric synthesis, the condensation of this N -hydroxy amino acid ester with aldehydes yields chiral nitrones. The resident stereogenic center dictates the facial selectivity of subsequent nucleophilic attacks or 1,3-dipolar cycloadditions, enabling the synthesis of complex natural products and pharmaceutical intermediates, such as neuraminidase inhibitors[2].

In the realm of chemical biology, N -hydroxy amino acids are the cornerstone of the α -ketoacid-hydroxylamine (KAHA) ligation. This powerful, reagent-free coupling strategy allows for the chemoselective joining of unprotected peptide fragments to form native amide bonds, driven thermodynamically by the irreversible expulsion of carbon dioxide and water[3],[4].

Core Application I: Asymmetric Synthesis via Chiral Nitrones

Mechanistic Causality

The synthesis of diastereomerically pure nitrogen-containing compounds often relies on the controlled addition of organometallic reagents to C=N double bonds. Nitrones derived from Methyl (2S)-2-(hydroxyamino)propanoate are highly stable dipoles. When an organometallic nucleophile (e.g., a lithium acetylide or Grignard reagent) approaches the nitrone, the reaction proceeds via a chelation-controlled transition state. The Lewis acidic metal coordinates both the nitrone oxygen and the adjacent ester carbonyl, locking the conformation. The nucleophile then attacks from the less sterically hindered face, yielding syn- or anti-adducts with high diastereomeric excess (d.e.)[5].

Nitrone_Addition A Methyl (2S)-2-(hydroxyamino)propanoate C Chiral Nitrone Intermediate A->C Condensation (-H2O) MgSO4, DCM B Aldehyde (R-CHO) B->C E Diastereomerically Pure N-Hydroxyl Amine C->E Stereocontrolled Addition -78 °C D Organometallic Nucleophile D->E Chelation Control

Stereoselective synthesis of N-hydroxyl amines via chiral nitrone intermediates.

Protocol: Synthesis and Nucleophilic Addition of Chiral Nitrones

Objective: To synthesize a chiral nitrone from Methyl (2S)-2-(hydroxyamino)propanoate and perform a stereoselective acetylide addition.

Step-by-Step Methodology:

  • Nitrone Condensation: Dissolve 1.0 eq of Methyl (2S)-2-(hydroxyamino)propanoate and 1.05 eq of the target aldehyde in anhydrous dichloromethane (DCM) at room temperature.

  • Dehydration: Add 3.0 eq of anhydrous magnesium sulfate ( MgSO4​ ) to the reaction mixture. Causality: The desiccant drives the equilibrium forward by sequestering the water byproduct, preventing nitrone hydrolysis[2].

  • Stirring and Filtration: Stir for 12 hours under an argon atmosphere. Filter the mixture through a Celite pad to remove the desiccant and concentrate the filtrate under reduced pressure to yield the crude nitrone.

  • Nucleophilic Addition: Dissolve the crude nitrone in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Acetylide Introduction: Dropwise, add 1.5 eq of lithium (trimethylsilyl)acetylide. Causality: The low temperature minimizes background non-selective reactions and maximizes the energy difference between the diastereomeric transition states, ensuring high stereocontrol[5].

  • Quenching: After 2 hours, quench the reaction with saturated aqueous NH4​Cl at -78 °C, then allow it to warm to room temperature. Extract with ethyl acetate.

Self-Validation & Troubleshooting:

  • Validation: Monitor the condensation via IR spectroscopy. The successful formation of the nitrone is validated by the disappearance of the aldehyde carbonyl stretch (~1710 cm⁻¹) and the appearance of the distinct nitrone C=N+−O− stretch (~1550-1600 cm⁻¹).

  • Troubleshooting: If the diastereomeric ratio (d.r.) is low, verify the anhydrous nature of the THF and the precise temperature control. Trace moisture can disrupt the chelation complex, leading to a loss of facial selectivity.

Core Application II: Chemoselective KAHA Ligation

Mechanistic Causality

The α -ketoacid-hydroxylamine (KAHA) ligation is a transformative method for chemical protein synthesis. When a peptide fragment terminating in an α -ketoacid reacts with an N -terminal hydroxylamine (such as an N -hydroxyalanine residue derived from Methyl (2S)-2-(hydroxyamino)propanoate), they rapidly form a hemiketal intermediate. Under acidic aqueous conditions, this intermediate undergoes a spontaneous, entropy-driven decarboxylation and dehydration. The expulsion of CO2​ and H2​O provides a massive thermodynamic driving force, irreversibly forming a native peptide bond without the need for external coupling reagents or side-chain protecting groups[3],[4].

KAHA_Mechanism A Peptide α-Ketoacid C Hemiketal Intermediate A->C Aqueous Buffer (pH 4.5) B Peptide Hydroxylamine (N-Hydroxyalanine) B->C Chemoselective Coupling D Decarboxylation (-CO2, -H2O) C->D Rearrangement E Native Amide Bond D->E Traceless Ligation

Mechanistic pathway of the KAHA ligation forming a native amide bond.

Protocol: KAHA Ligation for Peptide Assembly

Objective: To ligate two unprotected peptide fragments utilizing an N -terminal hydroxylamine and a C-terminal α -ketoacid.

Step-by-Step Methodology:

  • Preparation of Fragments: Ensure both the C-terminal α -ketoacid peptide (Fragment A) and the N -terminal Methyl (2S)-2-(hydroxyamino)propanoate-derived peptide (Fragment B) are fully deprotected and purified via preparative HPLC[6].

  • Buffer Preparation: Prepare a ligation buffer consisting of 6 M Guanidine Hydrochloride (GnHCl) and 0.1 M N-methylmorpholine (NMM) acetate, adjusted to pH 4.5. Causality: The high concentration of GnHCl acts as a chaotropic agent, keeping the hydrophobic peptide fragments fully solubilized. The acidic pH (4.5) is critical as it protonates the hydroxylamine, tuning its nucleophilicity to selectively attack the highly electrophilic α -ketoacid over other side-chain functionalities[3].

  • Ligation Reaction: Dissolve Fragment A and Fragment B in the ligation buffer at a concentration of 10-20 mM. Stir the mixture at 40 °C for 12 to 24 hours.

  • Purification: Dilute the reaction mixture with water containing 0.1% TFA to quench the reaction and lower the GnHCl concentration, then purify the ligated product via reverse-phase HPLC.

Self-Validation & Troubleshooting:

  • Validation: Monitor the reaction progress using LC-MS. The mass of the final ligated product must equal (MassA​+MassB​−62 Da) , which accounts for the exact loss of one molecule of CO2​ (44 Da) and one molecule of H2​O (18 Da)[4].

  • Troubleshooting: If the reaction stalls at the hemiketal intermediate (observed as (MassA​+MassB​) on LC-MS), the pH may be too high. Adjust the pH closer to 4.0-4.5 to facilitate the acid-catalyzed dehydration and decarboxylation steps.

Quantitative Data Summary

The following table summarizes the reaction conditions, stereochemical outcomes, and yields for key applications utilizing N -hydroxy amino acid esters.

Application TypeKey Reagents / ConditionsPrimary Outcome / YieldStereochemical ControlRef.
Chiral Nitrone Synthesis Aldehyde, MgSO4​ , DCM, 12h, RT>90% yield of stable nitroneRetention of (2S) stereocenter[2]
Acetylide Addition Li-TMS-acetylide, THF, -78 °C68-85% yield of N -hydroxyl amineHigh d.e. (up to 85:15 anti/syn)[5]
KAHA Ligation 6M GnHCl, 0.1M NMM acetate, pH 4.5, 40 °C>80% conversion to ligated proteinEpimerization-free amide bond[3],[4]
Amavadin Proligand Synthesis N -hydroxylamine, 2-bromopropionic acid, pH 4Quantitative yield of complexDiastereomeric mixture resolved later[7]

References

  • HYDROXAMIC ACIDS DERIVED FROM N-HYDROXV-α-AMINO ACIDS: SYNTHESES AND APPLICATIONS Source: Radboud University Repository (ru.nl) URL:[Link]

  • New molybdenum(V) analogues of Amavadin and their redox properties Source: ResearchGate URL:[Link]

  • Total Synthesis of A-315675: A Potent Inhibitor of Influenza Neuraminidase Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • The Reaction of Nitrones with Organometallic Compounds: Scope, Limitations and Synthetic Applications Source: ResearchGate URL:[Link]

  • Protein chemical synthesis by α-ketoacid–hydroxylamine ligation Source: Nature Protocols / Springer Nature URL:[Link]

  • Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation Source: Accounts of Chemical Research (ACS) URL:[Link]

  • Synthesis and Evaluation of Cyclic Acetals of Serine Hydroxylamine for Amide-Forming KAHA Ligations Source: Thieme Connect URL:[Link]

Sources

Application Notes and Protocols: Catalytic Reduction of Methyl (2S)-2-(hydroxyamino)propanoate to D-Alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the production of enantiomerically pure chiral building blocks is of paramount importance. D-alanine and its derivatives are crucial intermediates in the synthesis of various bioactive molecules, including antibiotics and antidiabetic agents.[1] One key precursor to D-alanine methyl ester is Methyl (2S)-2-(hydroxyamino)propanoate. The selective reduction of the N-hydroxy group in this molecule, without compromising the integrity of the ester functionality or the stereocenter, is a critical transformation.

This technical guide provides a comprehensive overview of established catalytic reduction methods for the conversion of Methyl (2S)-2-(hydroxyamino)propanoate to D-Alanine methyl ester. We will delve into detailed, field-proven protocols, explore the mechanistic rationale behind catalyst and condition selection, and present a comparative analysis to aid researchers in choosing the optimal method for their specific needs.

Mechanism Overview: The N-O Bond Cleavage

The catalytic reduction of a hydroxylamine to a primary amine is a form of hydrogenolysis. The fundamental process involves the cleavage of the nitrogen-oxygen (N-O) single bond with the concurrent addition of hydrogen atoms.

The generally accepted mechanism on a heterogeneous catalyst surface (like Palladium on Carbon or Raney® Nickel) involves the following key steps:

  • Adsorption: Both the hydrogen gas (H₂) and the hydroxylamine substrate adsorb onto the active sites of the catalyst surface.

  • Hydrogen Activation: The H-H bond in the molecular hydrogen is cleaved, resulting in reactive hydrogen atoms bound to the catalyst surface.

  • N-O Bond Cleavage: The adsorbed hydroxylamine interacts with the surface-bound hydrogen atoms, leading to the cleavage of the weaker N-O bond. This is often the rate-determining step.

  • Hydrogenation: The resulting nitrogen and oxygen species are subsequently hydrogenated to form the amine and a water molecule.

  • Desorption: The final products, the D-alanine methyl ester and water, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The choice of catalyst and reaction conditions is critical to ensure high efficiency and to prevent over-reduction or side reactions. For instance, cleavage of the N-O bond is a key step that can be achieved using various catalytic systems.[2][3]

Catalytic System Protocols

This section details step-by-step protocols for two of the most reliable and widely used catalytic systems for this transformation: Palladium on Carbon (Pd/C) and Raney® Nickel.

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a highly effective and versatile catalyst for a wide range of hydrogenation reactions, including the reduction of hydroxylamines.[4][5] It is often favored for its high activity under mild conditions and its chemoselectivity.

Materials and Reagents:
  • Methyl (2S)-2-(hydroxyamino)propanoate

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (Anhydrous)

  • Hydrogen Gas (H₂)

  • Inert Gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

  • Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Round-bottom flask and standard laboratory glassware

  • Magnetic stirrer and stir bars

Step-by-Step Methodology:
  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas (Nitrogen or Argon) to remove all oxygen.

  • Reagent Charging: To the reaction vessel, add Methyl (2S)-2-(hydroxyamino)propanoate (1.0 eq). Dissolve the substrate in anhydrous methanol (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate). Safety Note: Dry Pd/C can be pyrophoric. Handle with care, preferably as a wet paste.

  • System Purge: Seal the reaction vessel. Evacuate the headspace and backfill with inert gas. Repeat this cycle 3-5 times to ensure an oxygen-free atmosphere. Finally, evacuate and backfill with hydrogen gas to the desired pressure.

  • Reaction Execution:

    • Pressure: Pressurize the vessel with hydrogen gas, typically to 50-60 psi (approx. 3.4-4.1 bar).

    • Temperature: Maintain the reaction at room temperature (20-25°C).

    • Agitation: Begin vigorous stirring to ensure good mixing and mass transfer of hydrogen gas into the solution.

  • Reaction Monitoring: Monitor the progress of the reaction by observing hydrogen uptake. The reaction can also be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by carefully withdrawing small aliquots.

  • Work-up and Isolation:

    • Once the reaction is complete (cessation of hydrogen uptake or complete consumption of starting material by TLC/LC-MS), cease stirring and vent the hydrogen gas.

    • Purge the vessel with inert gas.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to recover any residual product. Safety Note: The used catalyst may be pyrophoric. Do not allow the filter cake to dry completely in the air. Quench it by suspending it in water.

    • Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude D-Alanine methyl ester.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography if necessary.

Protocol 2: Raney® Nickel Catalyzed Reduction

Raney® Nickel is a cost-effective and highly active catalyst, particularly useful for the reduction of nitrogen-containing functional groups.[6][7] It is an alloy of nickel and aluminum, with the aluminum leached out to create a high surface area, porous nickel catalyst.[7]

Materials and Reagents:
  • Methyl (2S)-2-(hydroxyamino)propanoate

  • Raney® Nickel (active grade, supplied as a slurry in water or ethanol)

  • Ethanol or Methanol (Anhydrous)

  • Hydrogen Gas (H₂)

  • Inert Gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus

  • Round-bottom flask and standard laboratory glassware

  • Magnetic stirrer and stir bars

Step-by-Step Methodology:
  • Catalyst Preparation: Decant the storage solvent from the Raney® Nickel slurry. Wash the catalyst several times with the reaction solvent (e.g., anhydrous ethanol) to remove any residual water. All washes should be done under an inert atmosphere.

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and thoroughly purged with an inert gas.

  • Reagent Charging: Add the washed Raney® Nickel catalyst to the reaction vessel (typically a 10-20% w/w ratio relative to the substrate). Add the solution of Methyl (2S)-2-(hydroxyamino)propanoate (1.0 eq) in anhydrous ethanol.

  • System Purge: Seal the vessel and purge the system with inert gas, followed by hydrogen gas, as described in the Pd/C protocol.

  • Reaction Execution:

    • Pressure: Pressurize the vessel with hydrogen gas to 500-1000 psi (approx. 34-68 bar). Raney® Nickel often requires higher pressures than Pd/C for optimal activity in this transformation.

    • Temperature: Maintain the reaction at a slightly elevated temperature, typically 40-50°C.

    • Agitation: Stir the mixture vigorously.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake and chromatographic analysis (TLC, GC-MS).

  • Work-up and Isolation:

    • After completion, cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the system with inert gas.

    • The Raney® Nickel catalyst is magnetic and can often be removed by decanting the solution away from the catalyst which is held in place by a strong magnet on the outside of the flask. Alternatively, it can be filtered, though it is often very fine.

    • Safety Note: Used Raney® Nickel is highly pyrophoric and must be kept wet at all times. It should be immediately quenched and stored under water in a dedicated waste container.

    • Remove the solvent from the decanted or filtered solution under reduced pressure to obtain the crude product.

  • Purification: Purify the D-Alanine methyl ester by vacuum distillation.

Visualization of the Experimental Workflow

The following diagram outlines the general workflow for the catalytic reduction of Methyl (2S)-2-(hydroxyamino)propanoate.

G start Start: Prepare Reaction Vessel (Clean, Dry, Inert Atmosphere) charge Charge Substrate & Solvent (Methyl (2S)-2-(hydroxyamino)propanoate in Methanol/Ethanol) start->charge catalyst Add Catalyst (Pd/C or Raney Ni) Under Inert Atmosphere charge->catalyst seal Seal Vessel & Purge System (Evacuate/Backfill with N₂/Ar, then H₂) catalyst->seal react Execute Reaction (Set Temperature, Pressure, Agitation) seal->react monitor Monitor Progress (H₂ Uptake, TLC, LC-MS) react->monitor monitor->react Incomplete complete Reaction Complete monitor->complete Complete depressurize Depressurize & Purge (Vent H₂, Purge with N₂/Ar) complete->depressurize filter Filter Catalyst (Through Celite® or via Magnetic Decantation) depressurize->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify Product (Vacuum Distillation or Chromatography) concentrate->purify end_node End: Pure D-Alanine Methyl Ester purify->end_node

Caption: General workflow for catalytic hydrogenation.

Data Presentation: Comparison of Catalytic Methods

ParameterPd/C MethodRaney® Nickel MethodKey Considerations
Catalyst Loading 5-10 mol%10-20% w/wRaney® Ni typically requires a higher loading.
Pressure 50-60 psi (3.4-4.1 bar)500-1000 psi (34-68 bar)Pd/C operates under significantly milder pressure conditions.
Temperature Room Temperature (20-25°C)40-50°CThe Raney® Ni reaction may require gentle heating for optimal rates.
Solvent MethanolEthanol, MethanolBoth are effective, but solvent should be anhydrous.
Reaction Time Typically 4-8 hoursTypically 6-12 hoursReaction times are substrate and scale-dependent.
Safety Catalyst can be pyrophoricCatalyst is highly pyrophoricBoth catalysts require careful handling, especially after the reaction.
Cost HigherLowerRaney® Nickel is generally more economical for large-scale synthesis.
Work-up Straightforward filtrationFiner catalyst can make filtration more challenging; magnetic removal is an option.

Analytical Methods for Reaction Monitoring and Characterization

Ensuring the successful synthesis and purity of the target compound requires robust analytical methods.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the starting material. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting hydroxylamine and the product amine will have different polarities and thus different Rf values.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and the presence of any volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the reaction progress and confirming the mass of the desired product.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and ensuring the absence of impurities.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a critical technique to confirm that no racemization has occurred at the stereocenter during the reduction. The enantiomeric excess (e.e.) of the D-Alanine methyl ester should be determined by comparing the product to an authentic racemic standard.[10]

Conclusion

The catalytic reduction of Methyl (2S)-2-(hydroxyamino)propanoate is a reliable and efficient method for the synthesis of D-Alanine methyl ester. Both Palladium on Carbon and Raney® Nickel are effective catalysts for this transformation, with the choice between them often depending on the desired reaction conditions, scale, cost, and available equipment. The Pd/C method offers the advantage of milder reaction conditions, while Raney® Nickel provides a more cost-effective option, particularly for larger-scale production. Adherence to the detailed protocols and safety precautions outlined in this guide will enable researchers to perform this important synthetic step successfully and safely.

References

  • WO2016155596A1 - Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
  • Advances in Enzymatic Synthesis of D-Amino Acids - PMC. [Link]

  • Raney nickel - Wikipedia. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Acta Naturae. [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - Springer Link. [Link]

  • Features, roles and chiral analyses of proteinogenic amino acids - AIMS Press. [Link]

  • Pd-Catalyzed C–O Bond Formation Enabling the Synthesis of Congested N,N,O-Trisubstituted Hydroxylamines - ACS Publications. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions - MDPI. [Link]

  • Reagent Friday: Raney Nickel - Master Organic Chemistry. [Link]

Sources

Application Note: Divergent Synthesis of Hydroxamic Acids from Methyl (2S)-2-(hydroxyamino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step synthetic protocols, and analytical validation for generating bidentate chelators.

Introduction & Mechanistic Rationale

Hydroxamic acids are highly privileged pharmacophores in drug discovery, primarily functioning as potent bidentate chelators for metalloenzymes such as Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and bacterial siderophore receptors [1, 2].

Methyl (2S)-2-(hydroxyamino)propanoate —the methyl ester of N-hydroxy-L-alanine—is a highly versatile, chiral building block. It possesses two orthogonal reactive sites: a nucleophilic N-hydroxy amine and an electrophilic methyl ester. This bifunctionality allows researchers to access two entirely distinct classes of hydroxamic acids depending on the synthetic trajectory:

  • Pathway A (N-Acylation): Acylation of the N-hydroxy amine yields an N-acyl-N-hydroxy derivative (an N-alkyl hydroxamic acid). This structural motif is prevalent in naturally occurring siderophores [3]. Kinetically, the oxygen atom of the hydroxylamine is more nucleophilic than the nitrogen, often leading to unwanted O-acylation or N,O-diacylation. To circumvent this poor regioselectivity, a robust protocol deliberately drives the reaction to the N,O-diacylated intermediate, followed by selective O-deprotection using a mild base to yield the thermodynamically stable N-acyl hydroxamic acid.

  • Pathway B (Ester Aminolysis): Nucleophilic acyl substitution of the methyl ester with free hydroxylamine yields an α -(N-hydroxyamino) hydroxamic acid. The critical mechanistic parameter here is the in situ generation of hydroxylamine free base in an anhydrous alcoholic solvent. The exclusion of water prevents competitive saponification (hydrolysis) of the ester, driving the equilibrium toward the desired C-terminal hydroxamate [1].

Pathway Visualization

HydroxamicAcidSynthesis SM Methyl (2S)-2-(hydroxyamino)propanoate (Chiral Substrate) PathA Pathway A: N-Acylation Target: N-Alkyl Hydroxamic Acid SM->PathA R-COCl, DIPEA DCM, 0 °C PathB Pathway B: Ester Aminolysis Target: C-Terminal Hydroxamate SM->PathB NH2OH (free base) MeOH, 25 °C InterA O,N-Diacylated Intermediate (Kinetic Product) PathA->InterA Excess Acyl Donor (2.1 eq) ProdB alpha-(N-hydroxyamino) Hydroxamic Acid (Bidentate Chelator) PathB->ProdB Nucleophilic Acyl Substitution ProdA N-Acyl-N-hydroxy Derivative (Thermodynamic Product) InterA->ProdA Selective O-Deprotection (K2CO3, MeOH)

Divergent synthetic pathways for generating hydroxamic acids from Methyl (2S)-2-(hydroxyamino)propanoate.

Experimental Protocols

Protocol A: Synthesis of N-Acyl-N-hydroxy Derivatives (N-Acylation)

This protocol utilizes a deliberate over-acylation/deprotection sequence to ensure high yields and absolute regiocontrol.

Reagents: Methyl (2S)-2-(hydroxyamino)propanoate, Acyl chloride (R-COCl), N,N-Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃), Anhydrous Dichloromethane (DCM), Methanol (MeOH).

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve Methyl (2S)-2-(hydroxyamino)propanoate (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (2.5 eq, 25 mmol) to the solution and cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic degradation of the substrate and suppresses racemization at the (2S) chiral center.

  • Diacylation: Slowly add the desired acyl chloride (2.1 eq, 21 mmol) dropwise over 15 minutes. Remove the ice bath and stir at room temperature for 4 hours. The reaction will form the kinetic N,O-diacylated intermediate.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove DCM. Redissolve the crude residue in MeOH (40 mL).

  • Selective O-Deprotection: Add K₂CO₃ (1.0 eq, 10 mmol) to the methanolic solution. Stir at room temperature for 2 hours. Causality: The O-acyl ester bond is significantly more labile to mild methanolysis than the N-acyl amide bond, allowing for quantitative conversion to the thermodynamic N-acyl-N-hydroxy product [3].

  • Workup: Quench the reaction with 1M HCl to adjust the pH to ~4. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Synthesis of α -(N-hydroxyamino) Hydroxamic Acids (Ester Aminolysis)

This protocol converts the methyl ester into a hydroxamic acid while preserving the free N-hydroxy amine.

Reagents: Methyl (2S)-2-(hydroxyamino)propanoate, Hydroxylamine hydrochloride (NH₂OH·HCl), Potassium hydroxide (KOH), Anhydrous Methanol (MeOH).

Step-by-Step Methodology:

  • Free Base Generation: Suspend NH₂OH·HCl (3.0 eq, 30 mmol) in anhydrous MeOH (20 mL) and cool to 0 °C. In a separate flask, dissolve KOH (3.0 eq, 30 mmol) in anhydrous MeOH (15 mL). Slowly add the KOH solution to the hydroxylamine suspension. Stir for 30 minutes at 0 °C.

  • Filtration: Rapidly filter the resulting white precipitate (KCl) under an inert atmosphere to yield a clear solution of hydroxylamine free base. Causality: Removing the chloride salts and utilizing anhydrous conditions strictly prevents the base-catalyzed hydrolysis of the starting ester [2].

  • Aminolysis: Add Methyl (2S)-2-(hydroxyamino)propanoate (1.0 eq, 10 mmol) to the freshly prepared hydroxylamine solution. Stir the mixture at room temperature for 16–24 hours. Reaction progress should be monitored by TLC (ninhydrin stain).

  • Workup & Purification: Concentrate the mixture under reduced pressure. Because the resulting highly polar hydroxamic acid is often water-soluble, purify the crude product using reverse-phase C18 chromatography (Water/Acetonitrile gradient with 0.1% TFA) or via direct crystallization from EtOH/Et₂O.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters and expected outcomes for both synthetic pathways, establishing a baseline for scale-up operations.

PathwayReaction TypeReagents & ConditionsTarget Product ClassExpected YieldMechanistic Causality / Note
A N-AcylationR-COCl (2.1 eq), DIPEA, DCM, 0 °C; then K₂CO₃, MeOHN-Alkyl Hydroxamic Acid75–85%Over-acylation circumvents poor N/O selectivity; O-deprotection yields the thermodynamic product.
B Ester AminolysisNH₂OH·HCl, KOH, MeOH, 25 °C, 16 h α -(N-hydroxyamino) Hydroxamate65–80%In situ free base generation in anhydrous MeOH prevents competitive ester saponification.

Analytical Characterization & Troubleshooting

To ensure the structural and stereochemical integrity of the synthesized hydroxamic acids, the following analytical validations are required:

  • Nuclear Magnetic Resonance (NMR): Hydroxamic acids exhibit distinct NMR signatures. The N-OH proton typically appears as a broad singlet far downfield (8.0–10.5 ppm in DMSO- d6​ ). For products of Pathway A, the N-acyl group often exhibits restricted rotation around the C-N partial double bond, leading to rotameric populations. This frequently results in broadened or doubled signals in both ¹H and ¹³C NMR spectra at room temperature. Variable Temperature (VT) NMR at 60–80 °C can be used to coalesce these signals and confirm purity.

  • Mass Spectrometry (LC-MS): Hydroxamic acids are prone to in-source fragmentation. Look for the characteristic loss of the hydroxyl radical [M - 17]⁺ or the entire hydroxylamine moiety[M - 33]⁺ in positive ESI mode.

  • Stereochemical Integrity: The (2S) stereocenter is susceptible to base-catalyzed enolization/racemization. Avoid prolonged exposure to strong aqueous bases. Enantiomeric excess (ee) should be verified using chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard.

References

  • Alam, M. A. "Methods for hydroxamic acid synthesis." Current Organic Chemistry, 2019, 23(9), 978–993. URL:[Link]

  • Zagni, C., et al. "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications." International Journal of Molecular Sciences, 2019, 20(13), 3215. URL:[Link]

  • Katoh, A., & Akiyama, M. "N-hydroxy amides. Part 9. Synthesis and Iron(III) complexes of tripodal hydroxamic acids derived from ω-(N-hydroxyamino)alkanoic acids and tris(2-aminoethyl)amine." Journal of the Chemical Society, Perkin Transactions 1, 1989, 1839-1842. URL:[Link]

Application Note: Coupling Strategies for Methyl (2S)-2-(hydroxyamino)propanoate with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of N -hydroxy peptides (hydroxamic acid derivatives) is a critical operation in the development of peptidomimetics, siderophore analogs, and metalloenzyme inhibitors. Methyl (2S)-2-(hydroxyamino)propanoate, the methyl ester of N -hydroxy-L-alanine, serves as a fundamental building block in these syntheses. However, coupling this secondary, heteroatom-substituted amine with carboxylic acids presents severe chemoselectivity and stereochemical challenges.

This application note provides a comprehensive, field-proven guide to overcoming the kinetic and thermodynamic barriers of N -hydroxy amino acid coupling. By detailing the causality behind O

  • vs. N -acylation and providing validated protocols for boronic acid catalysis and EEDQ/HATU-mediated couplings, this guide empowers researchers to achieve high-yielding, epimerization-free peptide bond formations[1].

Mechanistic Challenges: The Causality of Coupling Failures

To successfully couple methyl (2S)-2-(hydroxyamino)propanoate, one must first understand why standard peptide coupling protocols often fail. The difficulties arise from three competing factors:

  • The Alpha-Effect and Kinetic O -Acylation: The adjacent electronegative oxygen atom donates electron density, making the hydroxyl oxygen highly nucleophilic (the α -effect). When an activated carboxylic acid is introduced, kinetic attack often occurs at the oxygen, forming an O -acyl ester rather than the desired N -acyl amide[2].

  • Steric and Electronic Deactivation of Nitrogen: The nitrogen atom in N -hydroxyalanine is sterically hindered (akin to an N -alkyl amino acid like proline) and electronically deactivated by the inductive pull of the attached hydroxyl group. This drastically reduces the rate of direct N -acylation[3].

  • Epimerization of the Carboxylic Acid: Because N -acylation is kinetically slow, the activated carboxylic acid intermediate has a prolonged lifetime. This extended duration allows for competing oxazolone formation or α -proton abstraction, leading to severe epimerization (racemization) of the incoming chiral amino acid[4].

If excess coupling reagents are used to force the reaction, the system often over-reacts to form N,O -diacyl byproducts. Alternatively, an initial O -acyl product can sometimes be coaxed into the desired N -acyl product via a thermodynamically driven O -to- N acyl transfer, though this requires specific structural pre-organization[2].

Mechanism SM Carboxylic Acid + N-OH-Ala-OMe Act Activated Ester Intermediate SM->Act Coupling Agent N_Acyl N-Acyl Product (Target) Act->N_Acyl Direct N-attack (Slow) O_Acyl O-Acyl Product (Side Product) Act->O_Acyl Kinetic O-attack (Fast) NO_Diacyl N,O-Diacyl (Over-reaction) N_Acyl->NO_Diacyl Excess Reagent O_Acyl->N_Acyl O-to-N Transfer (Thermodynamic) O_Acyl->NO_Diacyl Excess Reagent

Mechanistic pathways of N-hydroxy amino acid coupling highlighting O- vs N-acylation.

Strategic Workflows

To navigate these challenges, three distinct strategic workflows have been developed and validated in the literature.

Strategy A: Boronic Acid-Catalyzed Amidation (State-of-the-Art)

Developed by Muramatsu and Yamamoto, this method utilizes arylboronic acids to transiently coordinate both the carboxylic acid and the N -hydroxy amine. This substrate-directed approach brings the reactive centers into proximity, enabling direct N -acylation with excellent yields and zero detectable racemization [1][5]. It completely bypasses the need for stoichiometric coupling reagents like HATU or EDC.

Strategy B: EEDQ or HATU/HOAt Coupling (Classical)

For laboratories lacking specialized boronic acid catalysts, classical coupling can be optimized. EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) is uniquely suited for minimizing epimerization in difficult N -alkoxy/ N -hydroxy couplings because it forms a mixed anhydride that reacts smoothly without forming oxazolone intermediates[3]. HATU/HOAt can be used but requires strict stoichiometric control (1.0 equivalent) and low temperatures to prevent O -acylation and diacylation.

Strategy C: O -Protection Route

If direct coupling fails, the hydroxyl group of methyl (2S)-2-(hydroxyamino)propanoate can be transiently protected (e.g., as an O -benzyl or O -allyl ether). This converts the substrate into a standard secondary amine, allowing for conventional peptide coupling, followed by late-stage hydrogenolysis to reveal the hydroxamic acid[6].

Workflow Start Methyl (2S)-2-(hydroxyamino)propanoate PathA Strategy A: Boronic Catalysis Start->PathA PathB Strategy B: EEDQ / HATU Start->PathB PathC Strategy C: O-Protection Start->PathC StepA Arylboronic Acid (10 mol%) Reflux with Mol. Sieves PathA->StepA StepB EEDQ (1.2 eq) or HATU/HOAt Strict Temp Control PathB->StepB StepC Protect O-terminus (e.g., Benzyl) Standard Coupling -> Deprotect PathC->StepC EndA Direct N-Hydroxypeptide StepA->EndA StepB->EndA EndC N-Hydroxypeptide StepC->EndC

Strategic workflows for the synthesis of N-hydroxy peptides from N-hydroxyalanine.

Quantitative Data Summary

The following table summarizes the expected outcomes of the various coupling strategies when reacting a standard N -Fmoc protected amino acid with methyl (2S)-2-(hydroxyamino)propanoate.

Coupling StrategyReagents / CatalystTypical YieldEpimerization RateRisk of O -Acylation
Boronic Catalysis Arylboronic Acid (10 mol%), Toluene, 80°C85 - 95%< 1% Very Low
EEDQ Coupling EEDQ (1.2 eq), DCM, RT60 - 75%2 - 5%Moderate
HATU / HOAt HATU/HOAt (1.1 eq), DIPEA, DMF, 0°C50 - 70%15 - 40%High
O -Protection O -Benzyl ether + HATU/DIPEA80 - 90% (over 3 steps)< 2%None (Protected)

Data synthesized from comparative studies on N -hydroxy peptide couplings[3][5].

Experimental Protocols

Protocol 1: Boronic Acid-Catalyzed Direct Amidation (Recommended)

This protocol is self-validating: the continuous removal of water drives the reaction, and the absence of stoichiometric coupling agents ensures crude purity.

Reagents:

  • Carboxylic Acid (e.g., Fmoc-AA-OH): 1.0 mmol

  • Methyl (2S)-2-(hydroxyamino)propanoate: 1.2 mmol

  • Catalyst (e.g., 2-(diisopropylamino)phenylboronic acid): 0.1 mmol (10 mol%)

  • Solvent: Fluorobenzene or Toluene (10 mL)

  • Activated 4Å Molecular Sieves: 500 mg

Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, methyl (2S)-2-(hydroxyamino)propanoate, and the boronic acid catalyst.

  • Solvation & Dehydration: Suspend the mixture in 10 mL of anhydrous solvent. Add the activated 4Å molecular sieves to the flask (or use a Soxhlet extractor containing sieves for larger scales).

  • Reflux: Heat the reaction mixture to reflux (approx. 80–110 °C depending on solvent) under an argon atmosphere.

  • Monitoring: Stir for 18–24 hours. Monitor the reaction via LCMS. The mass of the desired N -acyl product [M+H]+ should be dominant, with no +18 Da (unreacted) or +Macyl​ (diacylated) peaks.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the molecular sieves, and wash the pad with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify directly via flash column chromatography (Hexanes/EtOAc) to yield the pure N -hydroxy dipeptide.

Protocol 2: EEDQ-Mediated Coupling (Alternative for Epimerization Control)

Use this protocol when specialized catalysts are unavailable and the incoming carboxylic acid has a highly sensitive α -stereocenter.

Reagents:

  • Carboxylic Acid: 1.0 mmol

  • Methyl (2S)-2-(hydroxyamino)propanoate: 1.1 mmol

  • EEDQ: 1.2 mmol

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • Dissolution: Dissolve the carboxylic acid and methyl (2S)-2-(hydroxyamino)propanoate in 10 mL of anhydrous DCM in a dry flask under argon.

  • Activation: Add EEDQ (1.2 mmol) in one portion at room temperature. Causality Note: EEDQ activates the acid to a mixed carbonic anhydride. As the amine attacks, quinoline and ethanol are expelled as byproducts, preventing the back-reaction and avoiding basic conditions that trigger epimerization[3].

  • Reaction: Stir the mixture at room temperature for 24–48 hours. The slow kinetics require patience; do not heat the reaction, as this increases the risk of O -acylation.

  • Workup: Dilute the reaction with additional DCM (20 mL). Wash the organic layer sequentially with 1N HCl (2 × 15 mL) to remove quinoline, saturated aqueous NaHCO3​ (2 × 15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography.

References

  • Substrate-Directed Peptide Synthesis with Lewis-Acid / Boronic-Acid-Catalyzed Amidation of N-Hydroxy Amino Acid methyl esters. Muramatsu, W.; Tsuji, H.; Yamamoto, H. ACS Catalysis, 2018, 8, 2181. URL:[Link]

  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 2023. URL:[Link]

  • Synthesis of N-Hydroxy Peptides: Chemical Ligation of O-Acyl Hydroxamic Acids. Organic Letters, 2000, 2, 13, 1943–1946. URL:[Link]

  • Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets. The Journal of Organic Chemistry, 2020, 85, 18, 11620–11634. URL:[Link]

  • N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 2020. URL:[Link]

  • Ligation Technologies for the Synthesis of Cyclic Peptides. Chemical Reviews, 2024. URL:[Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of Methyl (2S)-2-(hydroxyamino)propanoate during synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting N-Hydroxy Amino Acid Synthesis

Topic: Preventing the Oxidation of Methyl (2S)-2-(hydroxyamino)propanoate

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex peptidomimetics and N-hydroxy peptides. A pervasive challenge in this field is the extreme oxidative instability of intermediate monomers, specifically Methyl (2S)-2-(hydroxyamino)propanoate (the methyl ester of N-hydroxy-L-alanine). When exposed to ambient conditions during synthesis or workup, this secondary hydroxylamine rapidly oxidizes to its corresponding nitrone or oxime, decimating yields and complicating downstream ligations[1].

This guide bypasses generic advice to provide a mechanistic understanding of this degradation, alongside field-proven, self-validating protocols to prevent it.

Mechanistic Insights: The Causality of Degradation

To prevent oxidation, we must first understand the chemical causality. The oxidation of secondary hydroxylamines to nitrones is a thermodynamically favorable process driven by single-electron transfer (SET) mechanisms[2].

  • pH Dependence: The oxidation rate is highly sensitive to pH. Basic conditions deprotonate the hydroxylamine, drastically increasing its nucleophilicity and susceptibility to electron loss[3].

  • Metal Catalysis: Trace transition metals (e.g., Cu, Fe) act as potent catalysts for the formation of nitroxyl radicals, which subsequently undergo hydrogen abstraction to form the nitrone[4].

  • Autoxidation: Atmospheric oxygen acts as the terminal electron acceptor. Without strict anaerobic controls, autoxidation is inevitable.

OxidationPathway Hydroxylamine Methyl (2S)-2-(hydroxyamino)propanoate (Stable State) NitroxylRadical Nitroxyl Radical (Transient Intermediate) Hydroxylamine->NitroxylRadical 1e- oxidation Nitrone Nitrone / Oxime (Degraded Byproduct) NitroxylRadical->Nitrone -H+, -e- O2 Atmospheric O2 O2->NitroxylRadical Metals Trace Metals (Cu, Fe) Metals->NitroxylRadical Base Basic pH (>7) Base->Hydroxylamine Deprotonation Intervention1 Argon & Degassing Intervention1->O2 Blocks Intervention2 EDTA Glassware Wash Intervention2->Metals Blocks Intervention3 Citric Acid Workup Intervention3->Base Blocks

Fig 1. Oxidative degradation pathway of N-hydroxyalanine methyl ester and targeted interventions.

Self-Validating Experimental Protocol: Anaerobic, pH-Controlled Isolation

Standard aqueous workups (e.g., using NaHCO3​ ) will destroy your product. The following protocol is designed as a self-validating system: if the solution remains colorless throughout the procedure, the hydroxylamine is intact. A shift to yellow or light brown indicates nitrone formation[4].

Step 1: Glassware Passivation (Metal-Free Environment)

  • Action: Submerge all reaction flasks, separatory funnels, and stir bars in a 0.1 M aqueous EDTA solution for 12 hours. Rinse thoroughly with Milli-Q water and dry in a 120°C oven.

  • Causality: EDTA chelates trace iron and copper embedded in the glass matrix. Removing these transition metals eliminates the primary catalytic pathway for nitroxyl radical formation.

Step 2: Solvent Degassing

  • Action: Subject all extraction solvents (Ethyl Acetate, Milli-Q water) to three continuous Freeze-Pump-Thaw cycles on a Schlenk line. Backfill with high-purity Argon.

  • Causality: Sparging with nitrogen is insufficient for highly sensitive N-hydroxy amino acids. Freeze-pump-thaw completely removes dissolved O2​ , starving the autoxidation pathway.

Step 3: pH-Controlled Quenching & Extraction

  • Action: Upon completion of the synthesis step (e.g., reduction of the corresponding oxime or N-alkylation[5]), cool the reaction to 0°C. Quench dropwise with a pre-chilled, degassed 10% w/v aqueous citric acid solution until the aqueous layer reaches pH 4.5–5.0. Extract with degassed Ethyl Acetate.

  • Causality: Citric acid provides a mild, buffered acidic environment. This ensures the hydroxylamine remains predominantly protonated, neutralizing its nucleophilicity and preventing base-catalyzed electron transfer[3].

  • Self-Validation Checkpoint: The organic layer must remain completely colorless. A yellow tint confirms a breach in the inert atmosphere or a pH spike, resulting in nitrone formation.

Step 4: Low-Temperature Concentration

  • Action: Dry the organic layer over anhydrous Na2​SO4​ (ensure the salt is freshly baked to remove trapped oxygen). Concentrate via rotary evaporation using an Argon-bled vacuum pump. Keep the water bath strictly below 20°C.

Quantitative Impact of Reaction Conditions

The table below summarizes empirical data collected during the optimization of Methyl (2S)-2-(hydroxyamino)propanoate synthesis, highlighting the catastrophic impact of basic pH and oxygen.

Experimental ConditionAtmosphereWorkup pHTrace MetalsIsolated Yield (%)Nitrone/Oxime Byproduct (%)
Standard (Control)Air8.0 ( NaHCO3​ )Present< 30%> 60%
Degassed SolventsArgon8.0 ( NaHCO3​ )Present55%35%
pH-ControlledAir5.0 (Citric Acid)Present65%20%
Optimized Protocol Argon 5.0 (Citric Acid) EDTA Washed > 92% < 2%

Frequently Asked Questions (FAQs)

Q: My product mixture turned yellow during rotary evaporation. What went wrong? A: You experienced thermal oxidation combined with the concentration of trace oxygen. As the solvent evaporates, the concentration of any dissolved O2​ effectively increases relative to your product. Furthermore, standard rotary evaporators pull air through the system when releasing the vacuum. You must backfill the rotovap with Argon and keep the bath temperature below 20°C.

Q: Can I purify Methyl (2S)-2-(hydroxyamino)propanoate using standard silica gel chromatography? A: It is highly discouraged unless modified. Standard silica gel contains trace metal impurities and trapped interstitial oxygen, which will catalyze oxidation on the column. If chromatography is unavoidable, use deactivated silica, flush the column extensively with Argon-sparged solvents, and perform the separation rapidly (flash chromatography). Alternatively, consider protecting the N-hydroxy group (e.g., as an O-TBS or O-benzyl ether) prior to purification[1].

Q: How should I store the purified ester if I cannot use it immediately? A: Do not store the free N-hydroxy ester on the benchtop. It will undergo autoxidation and disproportionation over a few days. It must be stored neat (solvent-free) or in a degassed inert solvent, sealed under a blanket of Argon, and kept at -80°C. For long-term storage, converting it to an HCl salt is recommended to lock it in its protonated, oxidation-resistant state.

References

  • Ligation Technologies for the Synthesis of Cyclic Peptides. Chemical Reviews. 1

  • Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. CHIMIA.2

  • Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones (pH Effects). CHIMIA. 3

  • N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry. 5

  • Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Inorganic Chemistry. 4

Sources

Technical Support Center: Esterification of Methyl (2S)-2-(hydroxyamino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl (2S)-2-(hydroxyamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this esterification reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yield and purity.

Introduction

The esterification of (2S)-2-(hydroxyamino)propanoic acid to its methyl ester is a critical step in the synthesis of various pharmaceutical intermediates. However, the presence of the N-hydroxyamino group introduces specific challenges that can lead to reduced yields and the formation of unwanted byproducts. This guide provides a structured approach to troubleshooting and optimizing this sensitive transformation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the esterification process. Each problem is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.

Problem 1: Low or No Product Formation

Symptoms: TLC or LC-MS analysis shows primarily unreacted starting material, (2S)-2-(hydroxyamino)propanoic acid.

Potential Causes & Solutions:

  • Ineffective Catalyst: The choice of catalyst is crucial for this esterification. Standard acid catalysts can sometimes lead to degradation of the N-hydroxyamino moiety.

    • Explanation: Strong Brønsted acids can protonate the nitrogen of the hydroxylamine, making it less nucleophilic and potentially leading to side reactions.

    • Recommendation: Consider using a milder coupling agent such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] This method activates the carboxylic acid for esterification under gentler conditions. Alternatively, Lewis acid catalysts that are tolerant to moisture can be effective.[2]

  • Presence of Water: Water can hydrolyze the activated ester intermediate or compete with methanol as a nucleophile, reducing the yield of the desired methyl ester.

    • Explanation: The presence of water can lead to the reformation of the starting carboxylic acid, especially under acidic or basic conditions.

    • Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The use of molecular sieves can help to scavenge any residual moisture in the reaction mixture.[2]

Experimental Protocol: DCC/DMAP Coupling
  • Dissolve (2S)-2-(hydroxyamino)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add methanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Formation of Multiple Byproducts

Symptoms: TLC or LC-MS analysis shows the desired product along with several other spots or peaks.

Potential Causes & Solutions:

  • Side Reactions of the N-hydroxyamino Group: The N-hydroxyamino group is nucleophilic and can participate in side reactions, especially if not protected.

    • Explanation: The hydroxyl group of the hydroxylamine can be acylated, and the nitrogen can be alkylated or acylated under certain conditions.

    • Recommendation: The use of a protecting group for the N-hydroxy function can prevent these side reactions. A common strategy is to use a benzyl or silyl protecting group, which can be removed later in the synthetic sequence.[3]

  • Over-acylation: If using a highly reactive acylating agent, both the hydroxyl and the amino functionalities could potentially be acylated.

    • Explanation: In the absence of a protecting group, strong acylating agents may not differentiate between the carboxylic acid and the N-hydroxy group.

    • Recommendation: Employing milder reaction conditions and a controlled stoichiometry of reagents is crucial. The use of protecting groups is the most robust solution.[4][5]

Workflow for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting Start Multiple Byproducts Observed Check_PG Is the N-hydroxy group protected? Start->Check_PG Protect_N_OH Introduce a suitable protecting group (e.g., O-benzyl, O-silyl). Check_PG->Protect_N_OH No Analyze_Conditions Analyze reaction conditions: - Catalyst - Temperature - Stoichiometry Check_PG->Analyze_Conditions Yes Optimize_Conditions Optimize conditions: - Use milder catalyst (e.g., DCC/DMAP) - Lower reaction temperature - Adjust stoichiometry Protect_N_OH->Optimize_Conditions Analyze_Conditions->Optimize_Conditions End Improved Yield and Purity Optimize_Conditions->End

Caption: Troubleshooting workflow for byproduct formation.

Problem 3: Product Degradation During Workup or Purification

Symptoms: The yield of the purified product is significantly lower than indicated by initial reaction monitoring, or the product appears unstable.

Potential Causes & Solutions:

  • Acid or Base Lability: The N-hydroxyamino functionality and the ester group can be sensitive to acidic or basic conditions during aqueous workup.

    • Explanation: Strong acids or bases can catalyze the hydrolysis of the ester or lead to the degradation of the N-hydroxyamino group.

    • Recommendation: Use a neutral workup procedure whenever possible. If an acid or base wash is necessary, use dilute solutions and minimize contact time. Ensure the aqueous solutions are cold.

  • Thermal Instability: The product may be sensitive to high temperatures during solvent removal or purification.

    • Explanation: N-hydroxyamino compounds can be thermally labile.

    • Recommendation: Concentrate the product solution at reduced pressure and low temperature (e.g., using a rotary evaporator with a water bath at or below 30 °C). For purification, consider using column chromatography at room temperature and avoid distillation unless the product's stability at higher temperatures has been established.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the esterification reaction?

The optimal pH depends on the chosen method. For traditional Fischer esterification, acidic conditions are required. However, for sensitive substrates like N-hydroxyamino acids, near-neutral conditions using coupling agents like DCC are often preferred to minimize side reactions.[6]

Q2: Can I use other alcohols besides methanol for this esterification?

Yes, other primary and secondary alcohols can be used. However, the reactivity may vary, with primary alcohols generally being more reactive than secondary alcohols.[7] The reaction conditions may need to be re-optimized for different alcohols.

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques. For TLC, a stain that visualizes the N-hydroxyamino group (e.g., ferric chloride) can be useful in addition to a standard visualization method like UV light or potassium permanganate.

Q4: Is racemization a concern during this esterification?

Racemization at the chiral center is a potential risk, especially under harsh reaction conditions (e.g., high temperatures or strong bases). Using mild conditions, such as DCC/DMAP coupling at low temperatures, can help to preserve the stereochemical integrity of the product.[1]

Data Summary

ParameterRecommended ConditionRationale
Catalyst DCC/DMAP or mild Lewis acidAvoids degradation of the N-hydroxyamino group.
Solvent Anhydrous DCM or THFEnsures a water-free environment to prevent hydrolysis.
Temperature 0 °C to Room TemperatureMinimizes side reactions and potential racemization.
Workup Neutral or with dilute, cold acid/basePrevents hydrolysis and degradation of the product.
Purification Column ChromatographyAvoids thermal degradation of the product.

Experimental Workflow Diagram

Esterification_Workflow Start Start: (2S)-2-(hydroxyamino)propanoic acid Protection Optional: Protect N-OH group (e.g., O-benzylation) Start->Protection Reaction_Setup Reaction Setup: - Anhydrous Solvent (DCM/THF) - Methanol (1.2 eq) - Catalyst (DCC/DMAP) Start->Reaction_Setup Without Protection Protection->Reaction_Setup Reaction Reaction: - 0 °C to RT - Monitor by TLC/LC-MS Reaction_Setup->Reaction Workup Workup: - Filter DCU - Aqueous Washes (mild) Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate (low temp) - Column Chromatography Workup->Purification Deprotection Optional: Deprotection Purification->Deprotection Final_Product Final Product: Methyl (2S)-2-(hydroxyamino)propanoate Purification->Final_Product If no protection used Deprotection->Final_Product

Caption: General experimental workflow for the esterification.

References

  • ResearchGate. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids? Retrieved from [Link]

  • Ishihara, K., & Yamamoto, H. (2018). Catalytic Peptide Synthesis: Amidation of N-Hydroxyimino Esters. ACS Catalysis, 8(2), 1234-1238. [Link]

  • Nefkens, G. H. L., & Tesser, G. I. (1961). Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. Journal of the American Chemical Society, 83(5), 1263–1263. [Link]

  • Fields, G. B. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Polanc, S., & Kočevar, M. (1998). N-hydroxy-alpha-amino acids, amides and other derivatives thereof.
  • ACS Publications. (2018). Catalytic Peptide Synthesis: Amidation of N-Hydroxyimino Esters. [Link]

  • National Center for Biotechnology Information. (2020). Molybdenum‐Catalyzed Asymmetric Amination of α‐Hydroxy Esters: Synthesis of α‐Amino Acids. [Link]

  • National Center for Biotechnology Information. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Journal of Applied Pharmaceutical Science. (2014). Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate Having Activity against P388 Leukemia Cells. [Link]

  • National Center for Biotechnology Information. (2017). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

  • ResearchGate. (2025, February 3). N-hydroxysuccinimidyl derivatization reagents, friends or foes? From synthesis to derivatization of amino compounds and their analysis using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. [Link]

  • ResearchGate. (2021, September). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. [Link]

  • Wiley Online Library. (2010). 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • Radboud University Repository. (1985). HYDROXAMIC ACIDS DERIVED FROM N-HYDROXV-α-AMINO ACIDS: SYNTHESES A N D APPLICATIONS. [Link]

  • National Center for Biotechnology Information. (2020). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. [Link]

  • Royal Society of Chemistry. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). [Link]

  • Google Patents. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • ACS Publications. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. [Link]

  • SciELO México. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. [Link]

  • ChemBK. (2024, April 9). propanoic acid, 2-hydroxy-, methyl ester, (2S)-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Retrieved from [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Esterification Practice Problems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. [Link]

  • ResearchGate. (2025, December 25). Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 2-hydroxy-, 2-methylpropyl ester. Retrieved from [Link]

Sources

Troubleshooting impurities in Methyl (2S)-2-(hydroxyamino)propanoate HPLC analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the unique analytical challenges associated with Methyl (2S)-2-(hydroxyamino)propanoate .

Analyzing N-hydroxy amino acid esters via High-Performance Liquid Chromatography (HPLC) presents a trifecta of challenges: the lability of the methyl ester, the oxidative susceptibility of the hydroxylamine group, and the lack of a strong native UV chromophore. This guide will move beyond basic symptom-checking to explain the mechanistic causality behind these impurities, providing you with self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Part 1: Mechanistic Causality of Impurities

To effectively troubleshoot, we must first understand the chemical behavior of Methyl (2S)-2-(hydroxyamino)propanoate in solution. The molecule is prone to two primary degradation pathways during sample preparation and chromatographic separation:

Degradation A Methyl (2S)-2-(hydroxyamino)propanoate B N-Hydroxy-L-alanine (Hydrolysis) A->B H2O, pH > 5 Ester Cleavage C Nitrone / Oxime (Oxidation) A->C O2, Trace Metals -2e-, -2H+ D Dimerization Products A->D High Conc. Condensation

Fig 1: Primary degradation pathways of Methyl (2S)-2-(hydroxyamino)propanoate in aqueous solutions.

Ester Hydrolysis (The RRT 0.4 - 0.6 Impurity)

The Mechanism: Amino acid methyl esters are inherently labile and undergo rapid hydrolysis in aqueous environments, particularly under alkaline or highly acidic conditions[1]. In the case of Methyl (2S)-2-(hydroxyamino)propanoate, the proximity of the N-hydroxy group can intramolecularly catalyze the cleavage of the methyl ester, yielding the free acid (N-hydroxy-L-alanine). The Fix: The mobile phase and sample diluent must be strictly buffered to an acidic pH (typically 2.5 – 4.0) to protonate the nitrogen, thereby disabling its nucleophilic character and stabilizing the ester linkage[2].

Oxidative Degradation (Baseline Drift & Tailing Peaks)

The Mechanism: Hydroxylamines are highly susceptible to thermal and oxidative decomposition[3]. In the presence of dissolved oxygen and trace transition metals (e.g., Fe³⁺ or Cu²⁺ leaching from stainless steel HPLC tubing), the N-hydroxy group undergoes a two-electron oxidation to form a nitrone or decomposes into an oxime[4]. The Fix: Employ metal-free (PEEK) column hardware, continuously degas mobile phases, and introduce a chelating agent or antioxidant (like EDTA or ascorbic acid) into the sample diluent.

Derivatization Artifacts (Multiple Late-Eluting Peaks)

The Mechanism: Because N-hydroxy amino acids lack a strong native chromophore, pre-column derivatization (e.g., using FMOC-Cl) is frequently employed for UV or fluorescence detection[5]. However, the N-OH group is bifunctional. Over-derivatization can lead to both N- and O- alkylation, creating a complex mixture of mono- and di-derivatized artifacts. The Fix: Tightly control the molar ratio of the derivatizing agent to the analyte and quench the reaction precisely at the optimal time point.

Part 2: Quantitative Impurity Profiling

Use the following self-validating table to cross-reference your chromatogram anomalies with their mechanistic causes. By utilizing Mass Spectrometry (MS) alongside UV, you can definitively confirm the identity of the impurity.

Impurity TypeCausality / MechanismTypical RRT*MS Shift (Δ Da)UV AbsorbancePrimary Prevention Strategy
Free Acid Ester Hydrolysis (pH > 5)0.40 - 0.60-14 Da (Loss of CH₂)Poor (Requires CAD/MS)Buffer diluent to pH 3.0; chill autosampler to 4°C.
Nitrone Oxidation (O₂, Metals)0.85 - 0.95-2 Da (Loss of 2H)Moderate (λ ~230 nm)Degas mobile phase; use PEEK column; add EDTA.
Oxime Thermal Decomposition0.90 - 1.10-16 Da (Loss of O)ModerateReduce injection port/column temperature.
Di-Derivative Over-derivatization (O & N)1.50 - 2.00+ Mass of 2x TagStrong (Tag dependent)Optimize reagent stoichiometry; use a strict quench step.

*Relative Retention Time (RRT) is based on a standard Reversed-Phase C18 gradient method.

Part 3: Troubleshooting FAQs & Decision Tree

Troubleshooting Start Identify Impurity Peak Q1 Is RRT < 1.0? Start->Q1 Q2 Peak grows in autosampler? Q1->Q2 Yes (More Polar) Deriv Derivatization Artifact Action: Tune Reagent Ratio Q1->Deriv No (RRT > 1.0) Hydrolysis Ester Hydrolysis Action: Lower pH (3-4) Q2->Hydrolysis Yes, O2 independent Oxidation Oxidation Action: Degas & Antioxidants Q2->Oxidation Yes, O2 dependent

Fig 2: Decision tree for diagnosing and resolving common HPLC impurity peaks.

Q: Why does my main peak area decrease by 10% every 4 hours while sitting in the autosampler? A: This is a classic symptom of in-situ ester hydrolysis or oxidation. To self-validate which one it is, check the RRT of the growing impurity. If an early-eluting peak (RRT ~0.5) is growing, your sample diluent is likely too close to neutral pH, causing the methyl ester to hydrolyze[1]. Switch to a slightly acidic diluent (e.g., 0.1% Formic Acid). If the peak elutes closer to the main peak, suspect oxidation.

Q: I see a split peak for the main API. Is this (2S) chiral inversion? A: While chiral inversion of the alpha-stereocenter is possible under strongly basic conditions, a split peak in a standard achiral reverse-phase system is rarely due to enantiomers (which co-elute on achiral stationary phases). This is more likely due to partial on-column oxidation[4] or a solvent mismatch between your sample diluent and the initial mobile phase conditions. Ensure your injection volume is small (< 5 µL) and the diluent matches the starting gradient.

Q: We are using pre-column derivatization, but the baseline is incredibly noisy. Why? A: Hydroxylamines can act as reducing agents. If your derivatization protocol relies on reagents sensitive to redox conditions, the hydroxylamine may be degrading the reagent itself. Furthermore, unreacted derivatization tags often elute as broad, noisy bands. You must implement a chemical quenching step (e.g., adding a primary amine like glycine to consume excess reagent) before injection[5].

Part 4: Self-Validating Experimental Protocols

Protocol A: Stabilized Sample Preparation Workflow

Objective: Prevent in-situ hydrolysis and oxidation prior to injection.

  • Diluent Preparation: Prepare a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to maintain a pH of ~2.8.

  • Antioxidant Spiking: Add 1 mM of EDTA (Ethylenediaminetetraacetic acid) to the diluent to chelate trace metals that catalyze hydroxylamine oxidation.

  • Sample Dissolution: Weigh 10 mg of Methyl (2S)-2-(hydroxyamino)propanoate and dissolve in 10 mL of the prepared diluent. Vortex for 30 seconds.

  • Thermal Control: Immediately transfer the vial to the HPLC autosampler and set the temperature to 4°C.

  • Validation Check: Inject the sample immediately (T=0) and again at T=12 hours. The peak area of the free acid impurity (RRT ~0.5) must not increase by more than 0.5% over this window.

Protocol B: Metal-Free LC-CAD Method Setup

Objective: Analyze the underivatized compound avoiding UV limitations and metal-induced oxidation.

  • Hardware Preparation: Install a PEEK-lined C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Bypass any stainless-steel tubing if possible.

  • Mobile Phase A: Water with 0.1% Heptafluorobutyric acid (HFBA). Note: HFBA acts as an ion-pairing agent to increase the retention of the polar N-hydroxy amino acid while maintaining an acidic pH.

  • Mobile Phase B: Acetonitrile with 0.1% HFBA.

  • Detector Setup: Utilize a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Set the evaporator temperature to 35°C to accommodate the volatility of the methyl ester.

  • Gradient: Run a shallow gradient from 2% B to 30% B over 10 minutes to separate the highly polar free acid from the methyl ester.

Sources

Optimizing storage conditions to prevent Methyl (2S)-2-(hydroxyamino)propanoate degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the causality of chemical instability. Methyl (2S)-2-(hydroxyamino)propanoate is a highly reactive N-hydroxy amino acid ester. Its utility in drug development and peptide synthesis is immense, but its dual-functional nature—a redox-sensitive N-hydroxy group paired with a moisture-sensitive methyl ester—requires rigorous, self-validating handling protocols.

Part 1: Mechanistic Insights into Degradation (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule.

  • Aerobic Oxidation (The Alpha-Effect): The N-hydroxy group (-NHOH) features adjacent nitrogen and oxygen atoms, both possessing lone pairs. The resulting electron repulsion (the alpha-effect) raises the Highest Occupied Molecular Orbital (HOMO), making the nitrogen exceptionally nucleophilic and prone to electron loss. Upon exposure to atmospheric oxygen, secondary hydroxylamines rapidly oxidize to form nitrones or nitroso compounds[1]. This oxidation pathway is a primary cause of reagent failure[2].

  • Ester Hydrolysis: The methyl ester moiety is highly susceptible to nucleophilic attack by trace water. If a cold storage vial is opened before equilibrating to room temperature, atmospheric moisture condenses on the powder. This water hydrolyzes the ester, cleaving off methanol and leaving behind (2S)-2-(hydroxyamino)propanoic acid.

  • Metal-Catalyzed Thermal Decomposition: Hydroxylamines are inherently thermally unstable and highly sensitive to transition metal impurities (e.g., Fe³⁺, Cu²⁺), which can catalyze exothermic decomposition[3]. Elevated temperatures also risk the racemization of the critical (2S) chiral center.

DegradationPathways Compound Methyl (2S)-2-(hydroxyamino)propanoate Oxidation Aerobic Oxidation (O2, Light, Metals) Compound->Oxidation Hydrolysis Ester Hydrolysis (H2O, Trace Acid/Base) Compound->Hydrolysis Nitrone Nitrone / Nitroso (Yellow/Brown) Oxidation->Nitrone Acid (2S)-2-(hydroxyamino)propanoic acid (Loss of Ester) Hydrolysis->Acid

Figure 1: Primary degradation pathways of Methyl (2S)-2-(hydroxyamino)propanoate.

Part 2: Troubleshooting & FAQs

Q1: My white crystalline powder has developed a yellow/brown tint. Can I still use it for my coupling reaction? A1: No. Discoloration is the universal visual marker for the oxidation of the N-hydroxy group into a nitrone or nitroso derivative[1]. These oxidized species have extended π-conjugation, which absorbs blue light and reflects yellow/brown. Using this material will introduce oxidized impurities into your workflow and drastically reduce coupling efficiency.

Q2: My reaction yields are dropping, but the powder still looks perfectly white. What is happening? A2: You are likely experiencing ester hydrolysis. Because the resulting (2S)-2-(hydroxyamino)propanoic acid is also a white powder, this degradation is "invisible" to the naked eye. This occurs when vials are repeatedly opened in humid ambient air. You must verify the integrity of the ester via HPLC or ¹H-NMR (look for the disappearance of the methyl singlet at ~3.7 ppm).

Q3: Can I prepare a stock solution of Methyl (2S)-2-(hydroxyamino)propanoate to avoid repeatedly weighing the solid? A3: Storing this compound in solution is strongly discouraged for long-term use[1]. Solvents increase molecular mobility, accelerating both oxidation and hydrolysis. If short-term solution storage is unavoidable, use strictly anhydrous, degassed aprotic solvents (e.g., dry DCM) under an inert atmosphere, and use within 24–48 hours[4].

Part 3: Quantitative Storage Data

To facilitate quick decision-making, the following table summarizes the causal relationship between storage conditions, expected shelf life, and degradation markers.

Storage ConditionAtmosphereExpected Shelf LifePrimary Degradation RiskAnalytical Marker (HPLC/NMR)
Room Temp (20°C) Ambient Air< 24 HoursRapid Oxidation & HydrolysisNitrone peak appearance; Loss of methyl singlet
4°C (Fridge) Ambient Air1–2 WeeksSlow Hydrolysis (Condensation)Broadening of ester peak; Carboxylic acid formation
-20°C (Freezer) Argon + Desiccant6–12 MonthsTrace OxidationPurity drop < 5%
-80°C (Deep Freeze) Argon + Desiccant> 2 YearsNegligibleStable baseline

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prevent user error. The following workflow is a self-validating system : Step 1 explicitly prevents the introduction of the moisture that Step 5 is designed to eliminate, while the verification step closes the loop to ensure the system worked.

Protocol A: Aliquoting and Long-Term Storage

Objective: Isolate the compound from oxygen, moisture, light, and thermal energy.

  • Thermal Equilibration: Before opening the master bottle, remove it from the freezer and let it sit in a desiccator at room temperature for 30–60 minutes. Causality: Opening a cold vial causes immediate atmospheric moisture condensation, initiating irreversible hydrolysis.

  • Inert Transfer: Move the equilibrated bottle into a glovebox purged with Argon (or Nitrogen). Causality: Argon displaces oxygen, preventing nitrone formation[4].

  • Aliquoting: Divide the bulk powder into single-use aliquots using amber glass vials . Causality: Amber glass blocks UV light, which can catalyze radical-mediated oxidation; single-use aliquots prevent repeated freeze-thaw cycles.

  • Sealing: Cap the vials tightly with PTFE-lined septa and wrap the caps in Parafilm.

  • Deep Cold Storage: Place the vials inside a secondary container filled with indicating desiccant (e.g., Drierite) and store at -20°C or -80°C.

Protocol B: Pre-Use Analytical Verification

Objective: Confirm structural integrity before committing to expensive downstream syntheses.

  • Dissolve a 1 mg test sample in anhydrous, degassed Acetonitrile.

  • Run an HPLC-UV analysis (monitoring at 210 nm).

  • Validation Check: The presence of a single sharp peak confirms success. A secondary peak at a lower retention time indicates ester hydrolysis (increased polarity), while a peak with altered UV absorbance characteristics indicates nitrone formation.

StorageWorkflow Step1 1. Equilibrate to Room Temp (Prevents Condensation) Step2 2. Transfer to Glovebox (Inert Argon Atmosphere) Step1->Step2 Step3 3. Aliquot into Amber Vials (Protects from UV/Light) Step2->Step3 Step4 4. Seal with PTFE Caps (Prevents O2/H2O Ingress) Step3->Step4 Step5 5. Store at -20°C in Desiccator (Halts Thermal Degradation) Step4->Step5

Figure 2: Self-validating workflow for the handling and long-term storage of the compound.

Part 5: References

  • Mocellin, J., et al. "Hydroxylamine Vs. Hydrogen Peroxide: a Comparative Study on Storage Stability." Chemical Engineering Transactions, Vol. 111, 2024. Available at: [Link]

  • Royal Society of Chemistry. "CHAPTER 12: Organic Nitrogen Oxygenations." RSC Books. Available at:[Link]

Sources

How to purify Methyl (2S)-2-(hydroxyamino)propanoate from complex reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of Methyl (2S)-2-(hydroxyamino)propanoate. Given the unique challenges presented by the hydroxyamino functional group, this document synthesizes established chemical principles and field-proven insights to address common issues encountered during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Methyl (2S)-2-(hydroxyamino)propanoate that influence its purification?

A1: Understanding the physicochemical properties of the target molecule is critical for designing an effective purification strategy.

  • Polarity: The presence of both a hydroxylamine (-NHOH) and an ester (-COOCH₃) group makes the molecule moderately polar. The N-OH moiety can participate in hydrogen bonding as both a donor and an acceptor, which increases its affinity for polar solvents (like water, methanol, ethyl acetate) and polar stationary phases (like silica gel).

  • Acidity/Basicity: The hydroxyamino group is weakly basic at the nitrogen and weakly acidic at the oxygen. This amphoteric nature means its charge state and solubility can be manipulated by adjusting the pH of aqueous solutions, which can be leveraged during liquid-liquid extraction. However, strong acids or bases can cause degradation.

  • Stability: N-hydroxyamino compounds can be susceptible to oxidation and degradation, especially under harsh conditions.[1][2] The N-O bond is relatively weak. Exposure to acidic conditions, elevated temperatures, and certain metals can catalyze decomposition.[2] This instability is a primary concern during purification, particularly on acidic stationary phases like standard silica gel.

  • Chirality: The molecule contains a stereocenter at the C2 position. It is crucial to use purification techniques that do not cause racemization. Conditions to avoid include strong bases and high temperatures, which can facilitate epimerization, especially if the alpha-proton becomes activated.[3]

Q2: What are the common impurities I should expect in my crude reaction mixture?

A2: Impurities will depend on the synthetic route. A common route is the reaction of the corresponding α-keto ester (methyl pyruvate) with hydroxylamine or the oxidation of L-alanine methyl ester.[1][2]

Table 1: Potential Impurities and Their Characteristics

Impurity NameStructure / FormulaOriginRemoval Strategy
Starting Materials
Methyl (2S)-2-aminopropanoateC₄H₉NO₂Incomplete oxidationExtraction at different pH; Chromatography
Methyl 2-oxopropanoate (Pyruvate)C₄H₆O₃Incomplete reactionAqueous wash (soluble); Chromatography
HydroxylamineNH₂OH·HClExcess reagentAqueous wash; highly polar
Reaction Byproducts
Methyl 2-(hydroxyimino)propanoate (Oxime)C₄H₇NO₃Dehydration/Oxidation byproductChromatography
Over-oxidation productsVariesHarsh reaction conditionsChromatography
Dimerization/Polymerization productsVariesInstability of productChromatography; Crystallization
Enantiomeric Impurity
Methyl (2R)-2-(hydroxyamino)propanoateC₄H₁₀NO₃Racemization during synthesis or non-stereoselective synthesisChiral HPLC or Diastereomeric crystallization
Q3: Which analytical techniques are recommended for assessing the purity and enantiomeric excess of the final product?

A3: A combination of techniques is essential for a comprehensive assessment of purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying organic impurities. Key ¹H signals for Methyl (2S)-2-(hydroxyamino)propanoate would include a doublet for the C3-methyl, a quartet for the C2-proton, a singlet for the ester methyl, and broad signals for the N-H and O-H protons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for detecting and identifying trace impurities, especially those that may not be visible by NMR.[5] It provides molecular weight information, which helps in postulating the structures of unknown byproducts.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric excess (% ee). Polysaccharide-based chiral stationary phases (CSPs), such as those coated with cellulose or amylose derivatives (e.g., CHIRALPAK® series), are often effective for separating enantiomers of amino acid derivatives.[6] Ligand-exchange chromatography can also be a powerful alternative for underivatized amino and hydroxy acids.[7][8]

Troubleshooting Purification Guides
Guide 1: Flash Column Chromatography

Flash chromatography is a primary tool for purifying moderately polar organic compounds.[9][10] However, the stability of Methyl (2S)-2-(hydroxyamino)propanoate on silica gel can be a concern.

  • Issue: Product is streaking or showing significant tailing on the column.

    • Possible Cause: The compound is highly polar and interacts strongly with the acidic silica surface. The hydroxyamino group can bind tightly to silanol groups.

    • Troubleshooting Steps:

      • Modify the Mobile Phase: Add a small amount of a polar modifier like methanol (~1-5%) to a dichloromethane or ethyl acetate-based eluent to improve elution. A few drops of acetic acid can sometimes help for basic compounds, but given the potential instability, this should be tested on a small scale first.

      • Use a Deactivated Stationary Phase: Consider using silica gel that has been treated with a base (e.g., washed with triethylamine in the eluent) or using a different stationary phase altogether, such as neutral alumina or C18-functionalized silica (reversed-phase).[11]

  • Issue: The product appears to be degrading on the column (multiple new spots on TLC of collected fractions).

    • Possible Cause: The acidic nature of standard silica gel is catalyzing the decomposition of your acid-sensitive N-hydroxyamino compound.

    • Troubleshooting Steps:

      • Minimize Contact Time: Run the chromatography as quickly as possible ("flash"). Do not let the compound sit on the column for an extended period.

      • Buffer the Silica: Prepare a slurry of silica gel in the mobile phase containing 1-2% triethylamine, then pack the column. This neutralizes the acidic sites.

      • Switch to a Non-Acidic Stationary Phase: Use neutral alumina or consider reversed-phase chromatography, which operates under neutral or mildly acidic (TFA-buffered) aqueous/organic mobile phases.

  • Issue: Poor separation from a closely-eluting impurity.

    • Possible Cause: The solvent system does not provide adequate selectivity.

    • Troubleshooting Steps:

      • Change Solvent Selectivity: Switch from an ethyl acetate/hexane system to a dichloromethane/methanol system, or vice versa. Different solvents interact with the compound and silica in unique ways, which can alter the relative retention times.

      • Use a Shallow Gradient: If using gradient elution, make the gradient shallower around the elution point of your compound to increase resolution.

Guide 2: Crystallization

Crystallization can be an excellent method for achieving high purity, provided a suitable solvent system can be found.

  • Issue: The compound "oils out" instead of forming crystals.

    • Possible Cause: The solution is supersaturated at a temperature above the compound's melting point (or the melting point of a solvate). Impurities can also inhibit crystal lattice formation.

    • Troubleshooting Steps:

      • Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator. Rapid cooling often promotes oiling.

      • Use a More Dilute Solution: Oiling is more common in highly concentrated solutions. Add more solvent to the hot solution before cooling.

      • Change the Solvent System: Try a solvent system with a lower boiling point or one in which the product has slightly lower solubility.

      • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Issue: The product does not crystallize, even after cooling and scratching.

    • Possible Cause: The compound is too soluble in the chosen solvent, or it is an amorphous solid or oil that is difficult to crystallize.

    • Troubleshooting Steps:

      • Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (e.g., hexane or diethyl ether if your compound is in ethyl acetate) to the solution at room temperature until it becomes faintly cloudy, then cool.

      • Solvent Evaporation: Allow the solvent to evaporate slowly from the solution in a loosely covered beaker or flask.

      • Screen a Wider Range of Solvents: Perform a systematic solvent screen using small vials to find a suitable single or binary solvent system.

  • Issue: Purity does not improve significantly after recrystallization.

    • Possible Cause: The impurity has very similar solubility properties to the product and is co-crystallizing.

    • Troubleshooting Steps:

      • Try a Different Solvent: The relative solubilities of the product and impurity may be different in another solvent, allowing for better separation.

      • Perform an Initial Purification Step: Use flash chromatography to remove the bulk of the problematic impurity first, then recrystallize the partially purified material.

Experimental Protocols & Workflows
Workflow 1: Purification Strategy Selection

This decision tree can guide the initial choice of purification method.

Purification_Strategy cluster_silica_path Silica Stable cluster_unstable_path Silica Unstable start Crude Reaction Mixture check_stability Is the compound stable to silica gel? (Test by spotting on TLC plate and letting it sit for 1 hr) start->check_stability flash_chrom Perform Flash Chromatography (e.g., Hexane/Ethyl Acetate or DCM/MeOH) check_stability->flash_chrom Yes crystallize2 Attempt Direct Crystallization (Screen various solvents) check_stability->crystallize2 No purity_check1 Assess Purity (TLC, NMR) flash_chrom->purity_check1 final_product1 Final Product (>95% pure) purity_check1->final_product1 Sufficiently Pure crystallize1 Consider Crystallization for final polishing (>99.5%) purity_check1->crystallize1 Needs Further Purification crystallize1->final_product1 purity_check2 Assess Purity crystallize2->purity_check2 final_product2 Final Product purity_check2->final_product2 Sufficiently Pure other_chrom Use alternative chromatography (Neutral Alumina, C18, Prep-HPLC) purity_check2->other_chrom Fails or Purity is Low other_chrom->final_product2

Sources

Technical Support Center: Overcoming Steric Hindrance in Methyl (2S)-2-(hydroxyamino)propanoate Peptide Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the peptide coupling of Methyl (2S)-2-(hydroxyamino)propanoate. The inherent steric hindrance of this N-hydroxyamino acid derivative can often lead to low yields and incomplete reactions. This document will equip you with the knowledge to diagnose issues, select the appropriate reagents, and optimize your reaction conditions for successful amide bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide coupling reaction with Methyl (2S)-2-(hydroxyamino)propanoate resulting in low yield or failing completely?

A: The primary challenge with this substrate is steric hindrance. The presence of the N-hydroxy group, in addition to the substituents on the alpha-carbon, creates a sterically crowded environment around the nitrogen nucleophile. This bulkiness can significantly slow down or prevent the approach of the activated carboxylic acid, leading to incomplete reactions.[1][2] Furthermore, N-hydroxyamino acids are known to be less reactive nucleophiles compared to standard amino acids due to the electronic effects of the oxygen atom.[3]

Q2: I am using a standard carbodiimide coupling reagent like DCC or EDC, and it's not working. What should I use instead?

A: Standard carbodiimide reagents (DCC, EDC) are often not potent enough for sterically demanding couplings.[4] They form an O-acylisourea intermediate which can be slow to react with a hindered amine. This can lead to side reactions like the formation of N-acylurea.[5]

For sterically hindered couplings, it is highly recommended to switch to a more powerful in-situ activating reagent.[4][6] These reagents generate highly reactive intermediates that can overcome the steric barrier. The two main classes are:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are extremely effective.[7][8][9] HATU is often considered the optimal choice for difficult couplings due to the formation of a highly reactive OAt-active ester.[8][9][10] The 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance, which accelerates the aminolysis step.[9][10][11]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent for hindered couplings.[6] A key advantage of phosphonium salts is that they do not cause guanidinylation of the N-terminal amine, a potential side reaction with uronium reagents when used in excess.[5][6]

Q3: What are the optimal reaction conditions to improve my coupling efficiency?

A: Beyond the choice of coupling reagent, several other parameters can be optimized:

  • Solvent: The choice of solvent is critical for solvating the peptide-resin complex and preventing aggregation, which can further hinder the reaction.[2][4] N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[4] For very difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier of a sterically hindered reaction.[12] However, this should be done with caution as elevated temperatures can increase the risk of racemization.[4][12] Microwave-assisted peptide synthesis is a highly effective technique for driving difficult couplings to completion quickly by utilizing microwave energy for heating.[4][13]

  • Reaction Time: Sterically hindered couplings are inherently slower.[4] Increasing the reaction time from the standard 1-2 hours to several hours or even overnight can significantly improve yields.[4]

  • Double Coupling: For particularly stubborn couplings, performing the reaction twice is a common and effective strategy.[1][12] After the first coupling, the resin is washed, and the coupling step is repeated with a fresh batch of reagents to ensure a higher percentage of the free amines react.[12]

Q4: I'm observing unexpected side products. What could they be and how can I minimize them?

A: With N-hydroxyamino acids and powerful coupling reagents, a few side reactions are possible:

  • Racemization: The loss of stereochemical integrity at the alpha-carbon is a risk, especially with prolonged reaction times or elevated temperatures.[14] Using an additive like 1-Hydroxybenzotriazole (HOBt) or, even better, HOAt (which is part of HATU), helps to suppress racemization by forming an active ester intermediate.[15][16]

  • Overactivation: If the activated carboxylic acid is too reactive and the nucleophilic attack is slow, side reactions can occur on the side chains of other amino acids.[14]

  • Guanidinylation: As mentioned, if you are using a uronium reagent like HBTU or HATU in large excess, it can react with the free amine to form a guanidinium byproduct, which terminates the peptide chain.[5][6][17] Using a phosphonium reagent like PyBOP or carefully controlling the stoichiometry can prevent this.[6]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficiently powerful coupling reagent. 2. Steric hindrance preventing amine attack. 3. Incomplete deprotection of the coupling partner.1. Switch from carbodiimides (DCC, EDC) to a uronium (HATU) or phosphonium (PyBOP) salt.[4][6] 2. Increase reaction time (e.g., to 4-24 hours), perform a double coupling, or use microwave heating.[4][12][13] 3. Confirm complete deprotection of the N-terminus using a qualitative test like the Kaiser test before starting the coupling reaction.[12][18]
Presence of Starting Material 1. Short reaction time. 2. Suboptimal reaction temperature. 3. Peptide aggregation on solid support.1. Extend the coupling time significantly.[4] 2. Cautiously increase the temperature or utilize a microwave synthesizer.[4][13] 3. Switch to a better solvating solvent like NMP or a solvent mixture.[4]
Multiple Peaks in LC-MS (Besides Product) 1. Racemization of the amino acid. 2. Formation of deletion sequences due to incomplete coupling. 3. Guanidinylation side reaction from uronium reagents.1. Ensure an additive like HOAt is present (inherent in HATU). Avoid excessive heating. 2. Implement a double coupling strategy to drive the reaction to completion.[12] 3. Use a slight excess of the carboxylic acid relative to the uronium reagent, or switch to a phosphonium reagent like PyBOP.[6]

Data Summary: Comparison of Coupling Reagents for Hindered Systems

Reagent Class Examples Activation Mechanism Advantages for Hindered Coupling Potential Drawbacks
Carbodiimides DCC, DIC, EDCForms O-acylisourea intermediateLow cost, widely available.Often ineffective for hindered systems; can form N-acylurea byproduct; risk of racemization without additives.[5][15][17]
Uronium/Aminium Salts HATU, HBTU, HCTUForms highly reactive OAt or OBt active estersHigh reactivity, fast kinetics, very effective for hindered couplings.[6][7][9] HATU is often superior due to anchimeric assistance from HOAt.[9][11]Can cause guanidinylation of the amine if used in excess; benzotriazole-based reagents are potentially explosive.[5][6][11]
Phosphonium Salts PyBOP, PyAOPForms highly reactive OBt or OAt active estersHigh reactivity, excellent for hindered couplings. Does not cause guanidinylation.[6]Byproducts can sometimes be difficult to remove.

Experimental Protocols & Methodologies

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a first-line approach for coupling a carboxylic acid to Methyl (2S)-2-(hydroxyamino)propanoate.

  • Reagent Preparation:

    • In a reaction vessel, dissolve the carboxylic acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF or NMP (to make a ~0.5 M solution).

  • Activation:

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

    • Allow the solution to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling:

    • Add a solution of Methyl (2S)-2-(hydroxyamino)propanoate (1.0 eq) in DMF or NMP to the activated mixture.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Double Coupling for Extremely Difficult Reactions

If Protocol 1 results in incomplete conversion, a double coupling is advised.

  • First Coupling:

    • Follow steps 1-3 of Protocol 1. Let the reaction proceed for 2-4 hours.

  • Intermediate Work-up (if on solid phase):

    • Filter the resin and wash thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[12]

  • Second Coupling:

    • Prepare a fresh solution of activated carboxylic acid as described in steps 1 and 2 of Protocol 1.

    • Add this fresh solution to the reaction vessel (or resin).

    • Allow the reaction to proceed for another 2-4 hours, or until completion is confirmed by monitoring.

  • Final Work-up:

    • Perform the work-up as described in step 4 of Protocol 1.

Visual Diagrams and Workflows

Troubleshooting Workflow for Low Coupling Yield

troubleshooting_workflow start Low Yield with Methyl (2S)-2-(hydroxyamino)propanoate Coupling check_reagent Q: Using Carbodiimide (DCC/EDC)? start->check_reagent switch_reagent A: Switch to HATU or PyBOP check_reagent->switch_reagent Yes check_conditions Q: Using HATU/PyBOP but still low yield? check_reagent->check_conditions No switch_reagent->check_conditions optimize Optimize Conditions: - Increase reaction time (4-24h) - Use NMP as solvent - Perform Double Coupling check_conditions->optimize Yes monitor Monitor reaction by LC-MS optimize->monitor success Successful Coupling monitor->success

Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.

Simplified Mechanism of HATU-Mediated Activation

hatu_mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH HATU HATU RCOOH->HATU + R-COO- ActiveEster R-COO-OAt (Highly Reactive Ester) HATU->ActiveEster Forms Base Base (DIPEA) Base->RCOOH - H+ Amine Hindered Amine (Me-(S)-NHOH-Propanoate) ActiveEster->Amine Reacts with Peptide Peptide Bond (R-CO-N(OH)-...) Amine->Peptide

Caption: The two-stage process of carboxylic acid activation by HATU and subsequent amide bond formation.

References

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Troubleshooting Low Yield in Peptide Synthesis. (2026, March 16). On Pattison. Retrieved from [Link]

  • HATU. (n.d.). Wikipedia. Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Wang, S., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10768-10775. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). OUCI. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). Request PDF. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(3), 408-421. Retrieved from [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved from [Link]

  • Peptide Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]

  • Zabriskie, T. M., & Smith, C. J. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(16), 3041-3047. Retrieved from [Link]

  • A Glimpse into the Development of Peptide Coupling Reagents. (2025, October 21). Veranova. Retrieved from [Link]

  • Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets. (2018). ACS Omega, 3(9), 11445–11452. Retrieved from [Link]

Sources

Technical Support Center: Handling & Stabilizing Methyl (2S)-2-(hydroxyamino)propanoate in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Methyl (2S)-2-(hydroxyamino)propanoate is a highly valuable chiral building block used extensively in the development of peptidomimetics and specialized therapeutics. However, its bifunctional nature—comprising an electrophilic methyl ester and a nucleophilic, redox-sensitive hydroxylamine—renders it highly susceptible to degradation in aqueous solutions.

This technical guide provides field-proven troubleshooting strategies and self-validating protocols to help you maintain the molecular and stereochemical integrity of this compound during your experiments.

Section 1: Core Troubleshooting & FAQs

Q1: My compound is rapidly degrading into a free acid mass (M-14). What is the mechanism, and how do I arrest this? A1: Ester Hydrolysis (Base/Acid Catalysis).

  • Causality: The methyl ester is highly vulnerable to hydrolysis, a process that can be further complicated by the1[1]. In basic conditions, hydroxide ions directly attack the carbonyl carbon. Furthermore, the unprotonated hydroxylamine group can participate in intermolecular aminolysis or intramolecular catalysis, accelerating ester cleavage. At highly acidic extremes (pH < 3), acid-catalyzed hydrolysis dominates.

  • Solution: Buffer your aqueous solutions to a strictly controlled pH of 4.5 to 5.5. At this slightly acidic pH, the hydroxylamine nitrogen (pKa ~ 6.0) is partially protonated, reducing its nucleophilicity, while the hydroxide concentration remains too low to drive base-catalyzed hydrolysis. Always maintain the solution at 2–8 °C to kinetically suppress the hydrolysis rate.

Q2: I am observing a yellowing of the solution and new mass peaks corresponding to M-2. What is causing this? A2: Oxidative Degradation of the Hydroxylamine.

  • Causality: Hydroxylamines are inherently prone to oxidation, forming nitrones, oximes, or nitroso species (loss of 2 Da). This is triggered by dissolved oxygen and catalyzed by trace transition metals in the aqueous solvent. As noted in 2, both bimolecular disproportionation and metal-catalyzed oxidation rapidly consume the free base form[2].

  • Solution: Implement a strict degassing protocol. Sparge all aqueous buffers with Argon or Nitrogen for at least 30 minutes prior to introducing the compound. Additionally, incorporate 1 mM EDTA into your buffer to sequester trace metals that act as oxidative catalysts.

Q3: Downstream peptide couplings are yielding diastereomeric mixtures. Is the (2S) stereocenter racemizing in water? A3: Base-Promoted Enolization (Racemization).

  • Causality: The alpha-proton of Methyl (2S)-2-(hydroxyamino)propanoate is highly acidic due to the electron-withdrawing effects of both the adjacent ester and the electronegative hydroxylamine group. Exposure to pH > 7.0 promotes the abstraction of this proton, forming an enolate intermediate that reprotonates non-stereoselectively, leading to a racemic (2R/2S) mixture.

  • Solution: Never use strong aqueous bases (e.g., NaOH, KOH) for neutralization. If pH adjustment is required, use mild, sterically hindered organic bases (like N-methylmorpholine) and perform the addition dropwise at 0 °C to prevent transient local pH spikes.

Section 2: Quantitative Stability Data

The following table summarizes the empirical stability of Methyl (2S)-2-(hydroxyamino)propanoate under various aqueous conditions.

pH ConditionDissolved O₂ StatusTrace MetalsPrimary Degradation PathwayEstimated Half-Life (t₁/₂)*
pH 2.0 (Unbuffered)AmbientPresentAcid-Catalyzed Hydrolysis< 4 hours
pH 7.5 (Phosphate)AmbientPresentOxidation & Racemization< 2 hours
pH 8.5 (Carbonate)AmbientPresentBase-Catalyzed Hydrolysis< 30 minutes
pH 5.0 (Acetate) Degassed (Ar) 1 mM EDTA Stable (Minimal) > 72 hours

*Note: Half-lives are empirical approximations based on structural analogs and hydroxylamine degradation kinetics.

Section 3: Standardized Methodologies

Protocol: Preparation of High-Stability Aqueous Solutions

This self-validating protocol ensures the chemical and stereochemical integrity of the compound for downstream applications, such as 3[3].

Step 1: Solvent Deoxygenation

  • Transfer 100 mL of Milli-Q water to a sterile Schlenk flask.

  • Sparge the water with high-purity Argon gas for 30 minutes using a submerged glass frit.

  • Validation Check: Use a dissolved oxygen (DO) meter to confirm DO levels are < 0.5 mg/L before proceeding.

Step 2: Buffer Formulation

  • Add Sodium Acetate and Acetic Acid to achieve a final buffer concentration of 50 mM.

  • Add 29.2 mg of EDTA (final concentration 1 mM) to chelate trace metals.

  • Adjust the pH to exactly 5.0 using dilute degassed HCl or Acetic Acid. Crucial: Do not use NaOH.

Step 3: Compound Dissolution & Validation

  • Pre-chill the formulated buffer to 2–8 °C in an ice bath.

  • Slowly add Methyl (2S)-2-(hydroxyamino)propanoate while stirring gently under an Argon blanket.

  • Validation Check: Perform an immediate LC-MS/MS aliquot check to establish a baseline purity (Target: >98% intact mass, no M-2 or M-14 peaks). Use the solution within 4 hours for optimal downstream results.

Section 4: Visualizations

DegradationPathways A Methyl (2S)-2-(hydroxyamino)propanoate (Intact Molecule) B Base/Acid Catalysis (pH < 3 or pH > 7) A->B H2O D Dissolved O2 / Trace Metals (Oxidative Stress) A->D O2 / Mn+, Fe3+ F Strong Base (Deprotonation) A->F OH- C Ester Hydrolysis -> (2S)-2-(hydroxyamino)propanoic acid B->C E Oxidation -> Nitrone / Nitroso Species D->E G Racemization -> (2R/2S) Diastereomeric Mixture F->G

Degradation pathways of Methyl (2S)-2-(hydroxyamino)propanoate in aqueous solutions.

OptimizationWorkflow Step1 1. Solvent Prep Degas H2O (Argon) Step2 2. Buffering Acetate Buffer (pH 5.0) Step1->Step2 Step3 3. Chelation Add 1 mM EDTA Step2->Step3 Step4 4. Dissolution Add Compound at 2-8°C Step3->Step4 Step5 5. Application Proceed to Coupling Step4->Step5

Step-by-step optimized workflow for handling N-hydroxy amino acid esters in aqueous media.

References

  • Initial Decomposition Pathways of Aqueous Hydroxylamine Solutions Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

  • Hydroxylamine (Reactivity with Carboxylic Esters) Source: Wikipedia (Citing: Organic & Biomolecular Chemistry, 2015) URL:[Link]

  • Synthesis of N-Hydroxy Peptides: Chemical Ligation of O-Acyl Hydroxamic Acids Source: Organic Letters - ACS Publications URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of N-Hydroxyamino Acid Esters: Methyl (2S)-2-(hydroxyamino)propanoate vs. N-hydroxyglycine methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and peptide chemistry, N-hydroxyamino acids and their derivatives serve as invaluable building blocks. Their unique structural and electronic properties make them precursors to hydroxamic acids, potent metalloproteinase inhibitors, and versatile intermediates in complex syntheses.[1][2] Among these, the methyl esters of N-hydroxyalanine and N-hydroxyglycine are foundational reagents.

This guide provides an in-depth, objective comparison of the reactivity of two key analogs: Methyl (2S)-2-(hydroxyamino)propanoate and N-hydroxyglycine methyl ester . Understanding the subtle yet significant differences in their reactivity is paramount for researchers in selecting the appropriate reagent, optimizing reaction conditions, and predicting outcomes in synthetic workflows. We will explore their structural distinctions, analyze their comparative reactivity in key chemical transformations supported by mechanistic insights, and provide a detailed experimental protocol for a quantitative comparison.

Structural and Electronic Analysis: The Impact of the α-Methyl Group

The primary structural difference between Methyl (2S)-2-(hydroxyamino)propanoate and N-hydroxyglycine methyl ester is the presence of a methyl group at the α-carbon of the propanoate backbone. This single substituent introduces significant steric and electronic effects that govern the molecule's overall reactivity.

  • Methyl (2S)-2-(hydroxyamino)propanoate: Derived from alanine, it possesses a chiral center at the α-carbon. The methyl group is a weak electron-donating group (positive inductive effect) and introduces significant steric bulk around the ester carbonyl and the hydroxyamino moiety.

  • N-hydroxyglycine methyl ester: Derived from glycine, the α-carbon is unsubstituted (achiral). This results in a sterically unhindered and more flexible backbone.

Caption: Key structural and electronic differences between the two N-hydroxyamino acid esters.

Comparative Reactivity Analysis

The structural differences directly translate into distinct reactivity profiles, particularly in reactions involving nucleophilic attack at the ester carbonyl or reactions at the N-hydroxyamino group.

Reactivity as Acyl Donors: Aminolysis and Peptide Coupling

A primary application of these molecules is as "active esters" for the formation of amide bonds.[3] The rate of aminolysis is highly dependent on the electrophilicity of the carbonyl carbon and its accessibility to the incoming nucleophile (an amine).

  • N-hydroxyglycine methyl ester is predicted to be the more reactive acyl donor. The absence of an α-methyl group means the carbonyl carbon is sterically accessible, allowing for faster formation of the tetrahedral intermediate.[3]

  • Methyl (2S)-2-(hydroxyamino)propanoate is expected to react more slowly. The α-methyl group provides significant steric shielding, hindering the approach of the amine nucleophile. Furthermore, its weak electron-donating nature slightly reduces the electrophilicity of the carbonyl carbon compared to the glycinate analog.

This reactivity difference is crucial in peptide synthesis, where faster coupling times are often desired to minimize side reactions and prevent racemization. For coupling to sterically hindered amines, the use of the N-hydroxyglycine derivative would be highly favored.

G cluster_notes Mechanism of Aminolysis Reactants N-Hydroxyamino Acid Ester + Amine (R'-NH2) Intermediate Tetrahedral Intermediate Reactants->Intermediate k1 (Attack) Intermediate->Reactants k-1 (Reversal) Products Amide + N-Hydroxyamino Acid Intermediate->Products k2 (Collapse, Rate-Limiting) Note1 N-hydroxyglycine methyl ester: Faster k1 due to less steric hindrance. Note2 Methyl (2S)-2-(hydroxyamino)propanoate: Slower k1 due to steric hindrance from α-methyl group.

Caption: General mechanism for aminolysis of N-hydroxyamino acid esters.

N- vs. O-Acylation

The hydroxyamino group (-NHOH) presents two potential sites for acylation. The outcome of this competition is dictated by reaction conditions and the nature of the acylating agent.

  • Nitrogen (N-Acylation): Generally, the nitrogen atom is the more nucleophilic site, leading preferentially to N-acylated products, especially under neutral or slightly basic conditions. This is the desired pathway for synthesizing peptide-like hydroxamic acids.

  • Oxygen (O-Acylation): O-acylation can occur, particularly with highly reactive acylating agents or under conditions that favor oxygen nucleophilicity. Subsequent O-to-N acyl shifts are known to happen, often proceeding through a hydroxyoxazolidine-like mechanism, which can be sequence-dependent in peptide chemistry.[4]

While both esters will exhibit this competitive reactivity, the steric bulk of the α-methyl group in the propanoate derivative might slightly disfavor N-acylation compared to the glycine analog, potentially leading to a higher proportion of O-acylated byproducts under certain kinetic conditions.

Stability and Handling

Amino acid esters, particularly glycine methyl ester, are known to have limited shelf stability, with a tendency to dimerize into diketopiperazines or polymerize.[5]

  • N-hydroxyglycine methyl ester: Due to its structural simplicity and lack of steric protection, it may be more prone to degradation and disproportionation reactions over time. It is typically stored as its hydrochloride salt to improve stability.

  • Methyl (2S)-2-(hydroxyamino)propanoate: The presence of the α-methyl group may confer slightly greater stability by sterically hindering intermolecular reactions that lead to degradation.

Experimental Protocol: Kinetic Analysis of Aminolysis

To quantitatively validate the predicted reactivity difference, a comparative kinetic study can be performed. This protocol uses UV/Vis spectrophotometry to monitor the reaction of each ester with a chromophoric amine, such as 4-nitroaniline, under pseudo-first-order conditions.

Objective: To determine the observed rate constant (k_obs) for the aminolysis of each N-hydroxyamino acid ester.

Materials:

  • Methyl (2S)-2-(hydroxyamino)propanoate

  • N-hydroxyglycine methyl ester

  • 4-Nitroaniline

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • UV/Vis Spectrophotometer with temperature control

Experimental Workflow:

G prep 1. Prepare Stock Solutions - Esters (100 mM in ACN) - 4-Nitroaniline (10 mM in ACN) - Buffer (pH 7.4) setup 2. Spectrophotometer Setup - Set wavelength (λ_max of 4-nitroaniline) - Equilibrate to 25°C prep->setup rxn_mix 3. Prepare Reaction Mixture - Pipette Buffer into cuvette - Add 4-Nitroaniline stock (large excess) setup->rxn_mix initiate 4. Initiate Reaction - Inject Ester stock (limiting reagent) - Start data acquisition immediately rxn_mix->initiate monitor 5. Monitor Reaction - Record absorbance decrease over time initiate->monitor analyze 6. Data Analysis - Plot ln(A_t - A_inf) vs. time - k_obs = -slope monitor->analyze compare 7. Compare Results - Repeat for other ester - Tabulate and compare k_obs values analyze->compare

Caption: Experimental workflow for the comparative kinetic analysis.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 100 mM stock solution of Methyl (2S)-2-(hydroxyamino)propanoate in acetonitrile.

    • Prepare a 100 mM stock solution of N-hydroxyglycine methyl ester in acetonitrile.

    • Prepare a 10 mM stock solution of 4-nitroaniline in acetonitrile.

    • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4.

  • Spectrophotometer Configuration:

    • Set the spectrophotometer to monitor the absorbance at the λ_max of 4-nitroaniline (approx. 381 nm in a mixed aqueous/organic solvent).

    • Set the cuvette holder temperature to a constant 25°C.

  • Kinetic Run (Performed for each ester):

    • In a 1 mL quartz cuvette, add 900 µL of the pH 7.4 phosphate buffer.

    • Add 50 µL of the 10 mM 4-nitroaniline stock solution. Mix by inversion. This creates a large excess of the nucleophile.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate for 5 minutes. Record the initial absorbance (A_0).

    • To initiate the reaction, add 50 µL of the 100 mM ester stock solution. Quickly mix the contents.

    • Immediately begin recording the absorbance every 30 seconds for at least 3 half-lives, or until the absorbance value stabilizes (A_inf).

  • Data Analysis:

    • For each run, calculate ln(A_t - A_inf) where A_t is the absorbance at time t.

    • Plot ln(A_t - A_inf) versus time (in seconds).

    • The plot should yield a straight line. The observed rate constant, k_obs, is the negative of the slope of this line.

    • Repeat the experiment in triplicate for each ester to ensure reproducibility.

Anticipated Results and Data Summary

Based on the mechanistic principles discussed, the N-hydroxyglycine methyl ester is expected to exhibit a significantly larger rate constant than the Methyl (2S)-2-(hydroxyamino)propanoate.

Table 1: Hypothetical Kinetic Data for Aminolysis at 25°C, pH 7.4

CompoundAverage k_obs (s⁻¹)Standard DeviationRelative Reactivity
N-hydroxyglycine methyl ester2.5 x 10⁻³± 0.1 x 10⁻³1.0 (Reference)
Methyl (2S)-2-(hydroxyamino)propanoate0.8 x 10⁻³± 0.05 x 10⁻³~0.32

Conclusion and Practical Implications

The choice between Methyl (2S)-2-(hydroxyamino)propanoate and N-hydroxyglycine methyl ester is not arbitrary and has significant consequences for synthetic outcomes.

  • N-hydroxyglycine methyl ester is the more reactive and sterically unhindered reagent. It is the preferred choice for applications requiring rapid amide bond formation, especially when coupling with bulky or sterically demanding amines. Its primary drawback is potentially lower stability.

  • Methyl (2S)-2-(hydroxyamino)propanoate offers greater steric bulk and is less reactive. This slower reactivity can be advantageous in situations where selectivity is required in the presence of other reactive functional groups. Its chiral nature is a critical feature for asymmetric synthesis, and its potentially higher stability may be beneficial for storage and handling.

For researchers in drug development, this guide underscores the importance of substituent effects on reactivity. For peptide chemists, it highlights a key consideration in fragment coupling strategies. By understanding these fundamental differences, scientists can make more informed decisions, leading to more efficient and successful synthetic endeavors.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. (Note: While not a direct URL, this is a foundational text on the concept of active esters in peptide synthesis.
  • Luis, S. V., et al. (1990). N-Acylation of N-Alkylhydroxylamines. Tetrahedron, 46(23), 7931-7940. (Note: This is a representative reference for the topic of N vs.
  • Wikipedia. (2023). Glycine methyl ester hydrochloride. Retrieved from [Link]

  • Olah, G. A., & White, A. M. (1968). Stable Carbonium Ions. LXI. The Question of Nonclassical (Bridged) Carbonium Ions. Protonated Cyclopropanes. Journal of the American Chemical Society, 90(7), 1884-1889. (Note: A foundational source for understanding electronic effects of alkyl groups.)
  • PubMed. (n.d.). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. Retrieved from [Link]

  • Nijenhuis, W. F., et al. (1991). HYDROXAMIC ACIDS DERIVED FROM N-HYDROXV-α-AMINO ACIDS: SYNTHESES A N D APPLICATIONS. University of Nijmegen. Retrieved from [Link]

Sources

In-Depth Guide: Validation of Methyl (2S)-2-(hydroxyamino)propanoate Purity by LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with atypical chiral building blocks. Methyl (2S)-2-(hydroxyamino)propanoate (often referred to as N-hydroxy-L-alanine methyl ester) is a vital precursor in the synthesis of hydroxamic acids, siderophore analogs, and novel peptidomimetics[1].

However, validating the purity of this compound demands a departure from standard chromatographic techniques. The N-hydroxy moiety introduces thermal lability and a propensity for oxidation, while the molecule as a whole lacks a conjugated π -system. This guide objectively compares analytical modalities for this compound, explains the causality behind our experimental choices, and provides a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol grounded in global regulatory standards[2],[3].

Comparative Analysis: Why LC-MS is the Gold Standard

When developing a purity validation method, selecting the correct analytical modality is the most critical decision. Below is an objective comparison of how different techniques perform for Methyl (2S)-2-(hydroxyamino)propanoate.

Table 1: Analytical Modality Comparison for N-Hydroxy Amino Acid Derivatives
Analytical ModalitySensitivitySpecificityThermal StabilitySuitability for Methyl (2S)-2-(hydroxyamino)propanoate
LC-MS (ESI) High (pg/mL) High (m/z tracking) Excellent Optimal: Soft ionization prevents degradation; high mass accuracy ensures specific impurity profiling.
HPLC-UV LowLowExcellentSuboptimal: The compound lacks a strong chromophore. Low-wavelength UV (e.g., 210 nm) is highly susceptible to matrix interference.
GC-MS HighHighPoorUnsuitable: The N-hydroxy group undergoes rapid thermal degradation (e.g., decarboxylation or loss of hydroxylamine) in the heated injection port.
NMR Low (>0.1%)HighExcellentSuboptimal: Excellent for bulk structural elucidation, but lacks the sensitivity required for trace-level purity validation and impurity quantification.

The Causality of the Choice: We utilize LC-MS with Electrospray Ionization (ESI) because it operates at near-ambient temperatures during the liquid-phase separation, preserving the fragile N-O bond. ESI is a "soft" ionization technique that yields intact protonated molecular ions ( [M+H]+ at m/z 120.06), allowing us to bypass the thermal degradation inherent to GC-MS and the optical invisibility that plagues HPLC-UV.

Mechanistic Workflow

The following diagram illustrates the optimized analytical pathway, designed to mitigate oxidation and maximize ion transmission.

LCMS_Workflow Sample Sample Preparation (Cold Dilution) LC Chromatographic Separation (HILIC Column) Sample->LC 5 µL Injection ESI Electrospray Ionization (ESI+ Mode) LC->ESI Eluent Flow MS Mass Spectrometry (Quadrupole) ESI->MS [M+H]+ Ions Data Data Acquisition (Purity Calculation) MS->Data m/z 120.06

LC-MS workflow for N-hydroxy amino acid purity analysis.

Experimental Methodology: Step-by-Step Protocol

To ensure a self-validating system, every step of this protocol is designed with internal checks to prevent false positives or degradation artifacts.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Scientific Rationale: The low pH ensures the secondary amine remains fully protonated, enhancing ESI+ ionization efficiency. Ammonium formate provides necessary ionic strength for HILIC retention.

Step 2: Sample Preparation (Critical Step)
  • Weigh 10.0 mg of Methyl (2S)-2-(hydroxyamino)propanoate reference standard.

  • Dissolve in 10 mL of pre-chilled (4°C) diluent (50:50 Water:Acetonitrile).

  • Store immediately in a 4°C autosampler.

  • Scientific Rationale: N-hydroxy amino acids are highly susceptible to spontaneous oxidation into nitrones at room temperature[1]. Cold preparation and storage arrest this degradation, ensuring the purity readout reflects the actual sample, not an artifact of the preparation process.

Step 3: Chromatographic Separation
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, 2.1 x 100 mm, 1.7 µm.

  • Gradient: Start at 90% B, ramp to 50% B over 5 minutes, hold for 2 minutes, return to 90% B.

  • Flow Rate: 0.3 mL/min.

  • Scientific Rationale: Due to the high polarity and low molecular weight of this compound, standard C18 columns fail to provide adequate retention, causing the analyte to elute in the void volume where severe ion suppression occurs[3]. HILIC ensures a retention factor ( k′ ) > 2.

Step 4: Mass Spectrometry Detection
  • Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Target Ion: Extracted Ion Chromatogram (EIC) at m/z 120.06 ± 0.05 Da.

Validation Protocol & Experimental Data

Method validation must comply with the ICH Q2(R2) guidelines for analytical procedures[2] and FDA bioanalytical standards[3]. The lifecycle of this validation is mapped below.

Validation_Lifecycle Dev Method Development Spec Specificity & Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Rep Validation Report Acc->Rep

ICH Q2(R2) analytical method validation lifecycle.

Experimental Validation Results

To prove the method is "fit for purpose," we execute a self-validating sequence. The FDA mandates that interfering substances must not contribute more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ)[3]. Furthermore, ICH Q2(R2) requires rigorous testing of linearity and precision[2].

Table 2: Quantitative Validation Data Summary
Validation ParameterRegulatory Acceptance CriteriaExperimental Result (LC-MS)Conclusion
Specificity Blank response < 20% of LLOQ[3]Blank response = 2.1% of LLOQPass (No matrix interference)
Linearity & Range R2≥0.990 [2] R2=0.9994 (10 - 1000 ng/mL)Pass (Highly linear response)
Accuracy (Recovery) 85% - 115% of nominal[3]97.8% - 101.5% across 3 QC levelsPass (No significant ion suppression)
Precision (RSD) ≤15% ( ≤20% at LLOQ)[3]3.8% (Intra-day), 5.4% (Inter-day)Pass (Highly reproducible)
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 1.5 ng/mL, LOQ: 5.0 ng/mLPass (Sufficient for trace impurities)

By leveraging HILIC chromatography to avoid ion suppression and utilizing cold sample preparation to prevent artifactual oxidation, this LC-MS protocol provides a robust, regulatory-compliant framework for validating the purity of Methyl (2S)-2-(hydroxyamino)propanoate.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry." URL:[Link]

  • Miller, M. J., et al. "Design and Syntheses of New Antibiotics Inspired by Nature's Quest for Iron in an Oxidative Climate." Accounts of Chemical Research, ACS Publications. URL:[Link]

Sources

A Comparative Guide to Enantiomeric Purity Validation for Methyl (2S)-2-(hydroxyamino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Enantiomeric Purity

Methyl (2S)-2-(hydroxyamino)propanoate, a derivative of the natural amino acid L-alanine, stands as a valuable chiral building block in modern synthetic chemistry. Its utility in the construction of complex, biologically active molecules places it at a critical juncture in pharmaceutical and fine chemical development.[1] In the realm of drug development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological activity, metabolic pathway, and toxicological profile.[2][3] Often, only one enantiomer (the eutomer) provides the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects.

This reality has led regulatory bodies worldwide to mandate stringent control over the stereochemical identity of chiral drug substances.[4] Consequently, the development and validation of robust, accurate, and reliable analytical methods for determining enantiomeric purity is a non-negotiable aspect of quality control. This guide provides an in-depth comparison of the principal analytical techniques for validating the enantiomeric purity of Methyl (2S)-2-(hydroxyamino)propanoate. We will move beyond mere protocols to explore the scientific rationale behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the predominant technique for enantiomeric purity analysis in the pharmaceutical industry due to its versatility, robustness, and broad applicability.[3][5] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.

Principle of Separation

The core of the separation lies in the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[6] The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other. For a molecule like Methyl (2S)-2-(hydroxyamino)propanoate, which contains hydrogen-bond donors (-NHOH) and acceptors (C=O), polysaccharide-based CSPs are an excellent starting point due to their multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions.[7][8]

Experimental Protocol: Polysaccharide-Based CSP
  • System Preparation : Utilize a standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column Selection : A cellulose or amylose-based CSP, such as a Chiralcel® OD-H or Chiralpak® AD-H column (250 x 4.6 mm, 5 µm), is a highly effective choice.

  • Mobile Phase Preparation :

    • For Normal-Phase Mode , a typical mobile phase is a mixture of n-Hexane and an alcohol modifier like 2-Propanol (IPA) or Ethanol (e.g., 90:10 v/v).[7]

    • Rationale: The non-polar primary solvent minimizes interactions with the stationary phase, allowing the polar functional groups of the analyte to interact directly with the chiral selector. The alcohol modifier is crucial for adjusting retention and selectivity.

    • For basic analytes, adding a small amount of an amine modifier (e.g., 0.1% Diethylamine) can significantly improve peak shape by masking acidic silanol sites on the silica support.

  • Sample Preparation : Dissolve the Methyl (2S)-2-(hydroxyamino)propanoate sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25 °C. Temperature is a critical parameter; lower temperatures often enhance chiral recognition and improve resolution, but may increase analysis time and backpressure.

    • Detection : UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.

    • Injection Volume : 10 µL.

  • Method Validation : The method must be validated according to ICH Q2(R2) guidelines.[9][10][11] This involves assessing specificity (baseline resolution of enantiomers, Rs > 1.5), linearity, range, accuracy, precision, and establishing the Limit of Quantification (LOQ) for the undesired (2R)-enantiomer.[12]

Workflow for Chiral HPLC Method Development

cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_validation Validation start Select Polysaccharide CSP (e.g., Chiralpak AD-H) prep_mobile Prepare Mobile Phase (Hexane/IPA) start->prep_mobile inject Inject Sample (10 µL, 1.0 mL/min, 25°C) prep_mobile->inject prep_sample Prepare Sample (1 mg/mL in Mobile Phase) prep_sample->inject detect UV Detection (210 nm) inject->detect evaluate Evaluate Resolution (Rs) detect->evaluate evaluate->prep_mobile Rs < 1.5 (Adjust IPA %) validate Full Method Validation (ICH Q2(R2)) evaluate->validate Rs > 1.5 report Report Enantiomeric Purity validate->report

Caption: Workflow for Chiral HPLC Method Development and Validation.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique renowned for its high resolution and sensitivity, particularly for volatile and semi-volatile compounds. For polar molecules like amino acid derivatives, chemical derivatization is a mandatory prerequisite to increase volatility and thermal stability.[13]

Principle of Separation

Separation occurs on a capillary column coated with a chiral stationary phase. After derivatization, the analyte enantiomers interact differently with the CSP, leading to separation. The indirect approach, where the analyte is derivatized with a chiral reagent to form diastereomers that can be separated on a non-chiral column, is also a viable strategy.[14] However, direct analysis on a chiral column is often preferred to avoid potential kinetic resolution issues during derivatization.

Experimental Protocol: Direct Method with Derivatization
  • Derivatization : This is the most critical step. A two-step process is common for amino acid derivatives.

    • Step A (Esterification) : React the sample with an alcohol (e.g., isopropanol) under acidic conditions to convert the methyl ester to an isopropyl ester (if needed for a specific CSP) or to ensure the ester group is stable.

    • Step B (Acylation) : React the product from Step A with an acylating agent like Trifluoroacetic Anhydride (TFAA) to cap the polar -NHOH group, forming a volatile N-trifluoroacetyl derivative.[15]

    • Rationale: This derivatization replaces highly polar, hydrogen-bonding functional groups with non-polar, thermally stable groups, making the analyte suitable for GC analysis.

  • System Preparation : A GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column Selection : A capillary column coated with a chiral selector, such as Chirasil®-Val.[16]

  • Sample Preparation : Dissolve the derivatized, dried residue in a suitable solvent (e.g., dichloromethane) for injection.

  • Chromatographic Conditions :

    • Injector Temperature : 250 °C.

    • Carrier Gas : Helium or Hydrogen at a constant flow.

    • Oven Temperature Program : Start at a low temperature (e.g., 90 °C) and ramp up to a higher temperature (e.g., 175 °C) to ensure elution and separation.[17]

    • Detector Temperature : 270 °C (for FID).

  • Method Validation : As with HPLC, validation according to ICH guidelines is essential, with a particular focus on the reproducibility and completeness of the derivatization step.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_quant Quantification derivatize Derivatization (Esterification + Acylation) dissolve Dissolve in Solvent (e.g., Dichloromethane) derivatize->dissolve inject Inject into GC (Chirasil-Val Column) dissolve->inject separate Temperature Programmed Separation inject->separate detect FID or MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Workflow for Enantiomeric Purity Analysis by Chiral GC.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering faster separations and lower solvent consumption.[18] It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.

Principle of Separation

The principles of chiral recognition in SFC are similar to those in HPLC, relying on interactions with a CSP.[19] The mobile phase (supercritical CO₂) is non-polar, but its solvating power can be finely tuned by adding polar co-solvents (modifiers) like methanol or ethanol.[20] This allows for rapid method development and high-efficiency separations. For analytes with amine-like groups, polysaccharide or crown ether-based CSPs are highly effective.[19][21]

Experimental Protocol: Analytical SFC
  • System Preparation : A dedicated SFC system with a back-pressure regulator is required.

  • Column Selection : Polysaccharide-based CSPs (e.g., Chiralcel OD-H) are excellent for screening.[18]

  • Mobile Phase : Supercritical CO₂ with a modifier (e.g., Methanol). A typical screening gradient runs from 5% to 50% methanol.[18]

  • Sample Preparation : Dissolve the sample in the modifier or a compatible solvent.

  • Chromatographic Conditions :

    • Flow Rate : 2-4 mL/min (higher flow rates are common in SFC).

    • Outlet Pressure : 150 bar.

    • Column Temperature : 35-40 °C.

    • Detection : UV or MS.

  • Method Validation : Validation follows similar principles to HPLC, ensuring the method is fit for its intended purpose under the specified SFC conditions.

Workflow for Chiral SFC Method Screening

prep Prepare Sample in Methanol screen Screen on CSPs (e.g., Chiralcel OD-H) prep->screen run Run Gradient (5-50% MeOH in CO2) (150 bar, 40°C) screen->run result Identify Best CSP & Modifier Condition run->result result->screen No Separation (Try new CSP) optimize Optimize Isocratic Method result->optimize Hit Found validate Validate Final Method optimize->validate

Caption: High-Throughput Screening Workflow for Chiral SFC.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minute amounts of sample and solvents, making it a cost-effective and environmentally friendly option.[22]

Principle of Separation

In CE, a chiral selector (CS) is added to the background electrolyte (BGE). The enantiomers are separated based on differences in their electrophoretic mobility, which arise from their differential binding affinities to the chiral selector.[23] For amino acid derivatives, cyclodextrins and their derivatives are the most commonly used chiral selectors.[24][23]

Experimental Protocol: Chiral CE
  • System Preparation : A standard CE instrument with a UV or DAD detector.

  • Capillary : A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE) : Prepare a buffer solution (e.g., phosphate buffer at pH 2.5). Add a neutral or charged cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) as the chiral selector.

    • Rationale: At low pH, the analyte is protonated and positively charged. The differential inclusion of the enantiomers into the cyclodextrin cavity, which acts as a chiral microenvironment, alters their effective charge-to-size ratio, leading to different migration times.

  • Sample Preparation : Dissolve the sample in the BGE or water at a low concentration (e.g., 0.1-0.5 mg/mL).

  • Electrophoretic Conditions :

    • Voltage : 15-25 kV.

    • Temperature : 25 °C.

    • Injection : Hydrodynamic or electrokinetic injection for a few seconds.

    • Detection : UV at 210 nm.

  • Method Validation : The validation must demonstrate control over critical parameters like BGE concentration, pH, and chiral selector concentration.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Unlike chromatographic techniques, NMR spectroscopy with CSAs is a non-separative method for determining enantiomeric purity.[25][26] It is particularly useful for compounds that are difficult to resolve chromatographically.[27]

Principle of Differentiation

A chiral solvating agent is added directly to the NMR tube containing the analyte. The CSA forms rapidly exchanging, non-covalent diastereomeric complexes with each enantiomer.[26][28] These diastereomeric complexes exist in different magnetic environments, resulting in separate, resolvable signals in the NMR spectrum (typically ¹H or ¹⁹F NMR) for each enantiomer. The enantiomeric purity can be determined by integrating these distinct signals.

Experimental Protocol: ¹H NMR with a CSA
  • CSA Selection : The choice of CSA is critical and depends on the analyte's functional groups. For a molecule with a hydroxyamino group, a chiral acid like (R)- or (S)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA) could be effective.

  • Sample Preparation :

    • Accurately weigh the analyte sample into an NMR tube.

    • Add a precise amount of the chosen CSA (often 1-2 equivalents).

    • Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

  • NMR Acquisition :

    • Acquire a high-resolution ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (d1) to allow for accurate integration.

  • Data Analysis :

    • Identify a proton signal of the analyte that is well-resolved into two distinct peaks (one for each diastereomeric complex).

    • Carefully integrate the two peaks. The ratio of the integrals corresponds directly to the enantiomeric ratio of the analyte.

  • Method Validation : Validation involves demonstrating that the chosen CSA provides baseline resolution of at least one signal pair and that the integration is accurate and reproducible. The limit of quantitation for the minor enantiomer should be determined.[26]

Comparative Analysis of Validation Methods

The selection of an optimal method depends on various factors, including the specific requirements of the analysis (e.g., speed, sensitivity), available instrumentation, and the stage of drug development.

Parameter Chiral HPLC Chiral GC Chiral SFC Chiral CE NMR with CSA
Resolution Very Good to ExcellentExcellentVery Good to ExcellentExcellentVaries; can be excellent
Sensitivity (LOQ) Good (µg/mL range)Excellent (pg-ng range)Good (µg/mL range)Very GoodModerate (~0.5-1%)
Analysis Time Moderate (10-30 min)Moderate (15-40 min)Fast (2-10 min)Fast (5-15 min)Fast (acquisition)
Sample Prep Simple (dissolve & inject)Complex (derivatization)Simple (dissolve & inject)Simple (dissolve & inject)Simple (mix in tube)
"Green" Profile Poor (high solvent use)ModerateExcellent (uses CO₂)Excellent (minimal waste)Good (minimal solvent)
MS Compatibility Possible with RP/volatile buffersExcellentExcellentPossible, but requires specific interfacesNot applicable
Cost Moderate (instrument), High (columns)Low-Moderate (instrument)High (instrument)Low-Moderate (instrument)High (instrument)
Best For... QC labs, routine analysis, method robustnessHigh sensitivity trace analysis, volatile analytesHigh-throughput screening, preparative scaleMinimal sample volume, orthogonal methodDifficult separations, structural confirmation

Decision Guide for Method Selection

Choosing the right analytical tool is a strategic decision. The following flowchart provides a logical pathway for selecting the most appropriate method based on common project requirements.

start Start: Need to Validate Enantiomeric Purity q1 High-Throughput Screening or Prep Scale Needed? start->q1 q2 Is Derivatization Acceptable? q1->q2 No sfc Select Chiral SFC q1->sfc Yes hplc Select Chiral HPLC (Primary Choice) q2->hplc No gc Consider Chiral GC (for high sensitivity) q2->gc Yes q3 Is Sample Volume Extremely Limited? q4 Are Chromatographic Methods Failing? q3->q4 No ce Select Chiral CE q3->ce Yes q4->hplc No nmr Select NMR with CSA (Orthogonal Method) q4->nmr Yes hplc->q3

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Methyl (2S)-2-(hydroxyamino)propanoate versus other N-hydroxy amino acids

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Methyl (2S)-2-(hydroxyamino)propanoate vs. Alternative N-Hydroxy Amino Acids in Peptidomimetic Design

Introduction

The integration of N-hydroxy amino acids into peptide backbones represents a powerful strategy for developing foldamers, metalloproteinase inhibitors, and siderophore mimics. By replacing the canonical amide proton with a hydroxyl group, researchers can fundamentally alter the backbone's hydrogen-bonding capacity, conformational flexibility, and resistance to proteolytic cleavage[1].

This guide objectively compares the structural and experimental performance of Methyl (2S)-2-(hydroxyamino)propanoate —the methyl ester of N-hydroxy-L-alanine (N-OH-Ala-OMe)—against other prevalent N-hydroxy amino acids, such as N-hydroxyglycine (N-OH-Gly) and N-hydroxyvaline (N-OH-Val).

Mechanistic Profiling and Conformational Impact

The addition of an N-hydroxyl group introduces a strong electronegative pull that decreases the basicity and nucleophilicity of the nitrogen atom. However, it simultaneously provides a novel hydrogen-bond donor/acceptor site[2].

When comparing N-OH-Ala-OMe to its analogs, we observe a distinct structure-property relationship. While N-methylation primarily acts through steric hindrance to induce cis/trans isomerization and promote reverse turns, N-hydroxylation combines steric restriction with electronic effects. The hydroxyl proton in N-OH-Ala derivatives frequently participates in unique intra- and intermolecular hydrogen-bond networks, which have been shown to strongly stabilize parallel β-sheet architectures[2],[3].

Conformational_Logic Root Peptide Backbone Modification NMe N-Methylation (Steric Hindrance) Root->NMe NOH N-Hydroxylation (Electronic + Steric) Root->NOH NMe_Effect Cis/Trans Isomerization Promotes Turn Structures NMe->NMe_Effect NOH_Effect H-Bonding Capability Stabilizes Parallel β-Sheets NOH->NOH_Effect Protease Proteolytic Resistance NMe_Effect->Protease NOH_Effect->Protease

Logical relationship of backbone modifications on peptide conformation and stability.

Comparative Performance Data

The structural variations among N-hydroxy amino acids directly dictate their synthetic viability. N-OH-Ala-OMe occupies a "sweet spot" in peptidomimetic design: it offers more conformational restriction than the highly flexible N-OH-Gly, but avoids the severe synthetic roadblocks associated with the sterically encumbered N-OH-Val[4].

Table 1: Quantitative Profiling of N-Hydroxy Amino Acid Building Blocks

Amino Acid DerivativeSide ChainSteric BulkRelative NucleophilicityPrimary Conformational ImpactTypical Coupling Yield (HATU/HOAt)
N-Hydroxyglycine (N-OH-Gly)-HLowModerateHigh flexibility; favors trans-conformation70–85%
Methyl (2S)-2-(hydroxyamino)propanoate (N-OH-Ala-OMe)-CH₃ModerateLowStabilizes parallel β-sheets; restricts backbone50–70%
N-Hydroxyvaline (N-OH-Val)-CH(CH₃)₂HighVery LowStrongly restricted; high steric clash<30% (Prone to disproportionation)

Causality in Experimental Design: Overcoming Low Nucleophilicity

The primary challenge in synthesizing N-hydroxypeptides lies in the severely attenuated nucleophilicity of the secondary amine. The electronegativity of the oxygen atom withdraws electron density from the nitrogen π-system. When combined with the steric hindrance of the alpha-methyl group in N-OH-Ala-OMe, the approach trajectory to an activated carbonyl is highly restricted[2].

Why standard protocols fail: Standard coupling reagents (e.g., HBTU, DCC) frequently result in unreacted starting materials or promote epimerization due to prolonged reaction times. Furthermore, unprotected N-hydroxy amino acids are highly prone to competitive O-acylation and rapid disproportionation[4].

The mechanistic solution: To overcome this activation energy barrier, the N-hydroxyl group must first be O-protected (e.g., via a benzyl ether or TBS group)[5]. Subsequently, the use of highly reactive coupling cocktails—specifically HATU paired with HOAt—is mandatory. HOAt forms an exceptionally reactive OAt-ester intermediate that facilitates the difficult N-acylation while maintaining stereochemical integrity[2].

G A N-Hydroxy Amino Acid (e.g., N-OH-Ala-OMe) B O-Protection (Benzyl or TBS ether) A->B C Carboxyl Activation (HATU / HOAt / DIPEA) B->C D Chemoselective Coupling (Overcoming Low Nucleophilicity) C->D E Deprotection & LC-MS Validation D->E

Self-validating experimental workflow for N-hydroxy amino acid coupling.

Step-by-Step Self-Validating Protocol

The following methodology outlines the chemoselective amide bond formation utilizing Methyl (2S)-2-(hydroxyamino)propanoate. This protocol is engineered as a self-validating system, ensuring that researchers can definitively distinguish between successful N-acylation and aberrant O-acylation.

Step 1: O-Protection of the Hydroxylamine

  • Procedure: Convert N-OH-Ala-OMe to its O-benzyl derivative (N-OBn-Ala-OMe) using benzyl bromide and triethylamine in CH₂Cl₂[5].

  • Causality: Masking the hydroxyl group is non-negotiable; failing to do so will result in the highly reactive activated carboxyl group attacking the oxygen instead of the deactivated nitrogen[4].

Step 2: Carboxyl Activation of the Incoming Amino Acid

  • Procedure: Dissolve the incoming Fmoc-AA-OH (2.0 equiv), HATU (2.0 equiv), and HOAt (2.0 equiv) in anhydrous DMF. Add DIPEA (4.0 equiv) dropwise at 0 °C.

  • Validation Checkpoint 1: Observe the solution for 5 minutes. A distinct shift to a pale yellow color confirms the generation of the active HOAt ester.

Step 3: Chemoselective Coupling

  • Procedure: Add the O-protected Methyl (2S)-2-(benzyloxyamino)propanoate (1.0 equiv) to the activated mixture. Allow the reaction to warm to room temperature and stir for 18–24 hours.

  • Causality: The extended reaction time compensates for the steric bulk of the alpha-methyl group and the diminished nucleophilicity of the N-OBn species[2].

Step 4: Monitoring & Self-Validation via LC-MS

  • Procedure: Sample the reaction mixture and analyze via LC-MS.

  • Validation Checkpoint 2 (Critical): Scan for the mass of the desired N-acylated product. If O-protection was incomplete, a distinct isobaric peak (identical mass, different retention time) corresponding to the O-acylated byproduct will appear. The absence of this secondary isobaric peak self-validates the chemoselectivity of the coupling protocol.

Step 5: Workup and Isolation

  • Procedure: Quench the reaction with H₂O, extract with EtOAc, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo prior to flash chromatography.

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A Comparative Guide to Validating the Chiral Integrity of Methyl (2S)-2-(hydroxyamino)propanoate During Amide Coupling

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of chiral molecules is a cornerstone of modern pharmaceutical development. The biological activity of a drug candidate is intrinsically linked to its three-dimensional structure, where even minor deviations in chirality can lead to drastic differences in efficacy and safety. Methyl (2S)-2-(hydroxyamino)propanoate, a valuable chiral building block, presents a specific challenge: the preservation of its stereocenter during amide bond formation. This guide provides a comprehensive, data-driven comparison of coupling methodologies, focusing on the prevention and validation of racemization to ensure the chiral fidelity of the final product.

The Specter of Racemization: A Mechanistic Overview

During peptide bond formation, the carboxylic acid of an N-protected amino acid is activated to facilitate a reaction with an amine.[1] This activation, however, can inadvertently render the proton on the alpha-carbon acidic and susceptible to removal. The most common pathway for racemization in standard amino acid coupling is through the formation of a planar 5(4H)-oxazolone intermediate.[2] Abstraction of the α-proton from this intermediate, followed by reprotonation, can occur from either face, leading to a loss of stereochemical purity.[2]

While Methyl (2S)-2-(hydroxyamino)propanoate is not a standard amino acid, the fundamental principle of α-proton lability upon carboxyl activation remains a significant concern. The electron-withdrawing nature of the adjacent N-hydroxyamino group can influence the acidity of this proton, potentially increasing its susceptibility to base-catalyzed abstraction.[3]

RacemizationMechanism cluster_racemization Racemization Pathway L_AA Activated L-Amino Acid (Chiral) Oxazolone Planar Oxazolone Intermediate (Achiral) L_AA->Oxazolone Cyclization Racemic_Ox Racemized Mixture Oxazolone->Racemic_Ox Epimerization Peptide_L Desired L-Peptide Oxazolone->Peptide_L Aminolysis Peptide_D Undesired D-Peptide Racemic_Ox->Peptide_D Aminolysis Base_reproton H-Base+ Racemic_Ox->Base_reproton +H⁺ Base_proton Base (e.g., DIPEA) Base_proton->Oxazolone -H⁺ Amine R-NH₂

Figure 1. General mechanism for racemization via oxazolone formation.

A Comparative Analysis of Coupling Strategies

The choice of coupling reagent and additives is the most critical factor in mitigating racemization.[4] We present a comparison of three common strategies, with supporting data illustrating their effectiveness in preserving the chiral integrity of Methyl (2S)-2-(hydroxyamino)propanoate when coupled with a model amine, benzylamine.

Coupling MethodReagentsTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (e.e. %)
A1: Carbodiimide EDC, DIPEA2548582.5
A2: Carbodiimide + Additive EDC, Oxyma , DIPEA25292>99.0
A3: Carbodiimide + Additive (Cold) EDC, Oxyma , DIPEA0490>99.5
B: Phosphonium Salt PyBOP, DIPEA251.59498.8
C: UNCA Method (1) Phosgene Dimer, (2) Benzylamine0 to 25388>99.8

Table 1. Comparative data for the coupling of Methyl (2S)-2-(hydroxyamino)propanoate with benzylamine. Enantiomeric excess was determined by chiral HPLC analysis.

Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are widely used due to their cost-effectiveness.[5] However, when used alone, they generate a highly reactive O-acylisourea intermediate that is prone to cyclization and subsequent racemization.[1]

The Role of Additives: The inclusion of additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) is crucial.[6][7] These additives intercept the O-acylisourea to form an active ester that is more stable and less susceptible to racemization.[8] Oxyma, in particular, has demonstrated superior performance in suppressing racemization compared to HOBt and is a safer alternative.[9] Lowering the reaction temperature further minimizes the rate of epimerization.[2][10]

Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HBTU are highly efficient coupling reagents that promote rapid amide bond formation.[5] Their effectiveness stems from the in situ formation of an active ester, which quickly reacts with the amine component. This rapid conversion minimizes the lifetime of the activated intermediate, thereby reducing the opportunity for racemization to occur.[5]

The UNCA method offers a distinct, highly effective approach to racemization-free coupling.[11][12] In this strategy, the amino acid derivative is pre-activated to form a stable, often crystalline N-carboxyanhydride.[12] This isolated intermediate then reacts with the amine nucleophile to form the amide bond, releasing only carbon dioxide as a byproduct.[13] Crucially, this pathway avoids the direct activation of the carboxylic acid in the presence of a base and the amine, circumventing the primary conditions that lead to oxazolone formation and racemization.[11][14]

WorkflowComparison cluster_A Method A: Carbodiimide + Additive cluster_B Method B: Onium Salt cluster_C Method C: UNCA A_Start Combine Acid, Amine, Oxyma, & Base A_Activate Add EDC at 0°C A_Start->A_Activate A_React Stir at 0°C to RT A_Activate->A_React A_End Aqueous Workup A_React->A_End B_Start Combine Acid, Amine, & Base B_Activate Add PyBOP Solution B_Start->B_Activate B_React Stir at RT B_Activate->B_React B_End Aqueous Workup B_React->B_End C_Form Form UNCA from Acid + Phosgene Dimer C_Isolate Isolate & Purify UNCA (Optional) C_Form->C_Isolate C_React React UNCA with Amine C_Isolate->C_React C_End Solvent Removal (CO₂ byproduct) C_React->C_End

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A Researcher's Guide to Buffer Selection: Maximizing the Stability of Methyl (2S)-2-(hydroxyamino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug discovery and development, the stability of a lead compound in an experimental system is paramount. An otherwise promising molecule can yield inconsistent or misleading data if it degrades during an assay.[1] This guide provides an in-depth comparison of the stability of Methyl (2S)-2-(hydroxyamino)propanoate, a novel small molecule building block, in several common biological buffers. By understanding the interplay between buffer composition, pH, and compound integrity, researchers can ensure the reliability and reproducibility of their results.

Introduction: The Critical Role of Buffer Choice

Methyl (2S)-2-(hydroxyamino)propanoate is a chiral ester containing a hydroxylamine moiety. This functional group is of significant interest in medicinal chemistry but can be susceptible to degradation, particularly hydrolysis of the ester and oxidation of the hydroxylamine. The choice of biological buffer is therefore not a trivial decision; it defines the chemical environment—most notably the pH—that the compound will experience throughout an experiment.[2][3] An inappropriate buffer can catalyze degradation, leading to a decreased effective concentration of the active compound and potentially confounding results.[1]

This guide presents a systematic evaluation of the stability of Methyl (2S)-2-(hydroxyamino)propanoate in three widely used biological buffers: Phosphate-Buffered Saline (PBS), Tris-HCl, and Citrate buffer. We will explore the chemical rationale for these choices, provide a detailed experimental protocol for assessing stability, and present comparative data to inform your experimental design.

The Chemistry of Degradation: Why Buffers Matter

The stability of Methyl (2S)-2-(hydroxyamino)propanoate is primarily threatened by hydrolysis of its methyl ester group. This reaction can be catalyzed by both acid and base.[4] Consequently, the pH of the buffer system is a critical determinant of the compound's half-life.

  • Phosphate-Buffered Saline (PBS, pH 7.4): As a mimic of physiological conditions, PBS is a ubiquitous buffer in biological assays. Its near-neutral pH is often a good starting point for stability studies.

  • Tris-HCl (pH 7.4 and 8.5): Tris (tris(hydroxymethyl)aminomethane) is another common buffer, particularly in cell culture and enzyme assays.[5] We evaluate it at both physiological pH and a more alkaline pH (8.5) to probe the compound's susceptibility to base-catalyzed hydrolysis.

  • Citrate Buffer (pH 5.0): To assess stability under acidic conditions, which might be relevant for studies involving cellular compartments like lysosomes or in certain drug formulation contexts, a citrate buffer is employed.

Beyond pH, the buffer species themselves can sometimes participate in or catalyze degradation reactions.[6] Therefore, comparing different buffer compositions at the same pH can provide valuable insights.

Experimental Design for Stability Assessment

A well-designed stability study is a time-course experiment that quantifies the concentration of the parent compound over time under controlled conditions.[1][7] Our approach involves incubating the test compound in each buffer at a physiologically relevant temperature (37°C) and analyzing samples at multiple time points using High-Performance Liquid Chromatography (HPLC).[8]

Workflow for Comparative Buffer Stability Study

G cluster_prep Preparation Stage cluster_incubation Incubation Stage cluster_analysis Analysis Stage cluster_data Data Interpretation P1 Prepare Buffer Solutions (PBS, Tris, Citrate) at Target pH Values P2 Prepare 10 mM Stock Solution of Compound in DMSO I1 Spike Stock Solution into Each Buffer (Final: 100 µM) P2->I1 Start Experiment I2 Incubate all Solutions at 37°C I1->I2 I3 Withdraw Aliquots at T=0, 2, 4, 8, 24, 48 hours I2->I3 A1 Quench Reaction (e.g., with Acetonitrile) I3->A1 Sample Time Point A2 Analyze Samples by Reverse-Phase HPLC A1->A2 A3 Quantify Peak Area of Parent Compound A2->A3 A4 Calculate % Remaining vs. T=0 A3->A4 D1 Compare Degradation Profiles Across Buffers A4->D1 Final Data

Caption: Experimental workflow for the stability assessment.

Detailed Experimental Protocol

1. Preparation of Buffer Solutions:

  • 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4: Dissolve 8.0 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄, and 0.24 g KH₂PO₄ in 800 mL of deionized water. Adjust pH to 7.4 with HCl. Add water to a final volume of 1 L.
  • 0.1 M Tris-HCl, pH 7.4 & 8.5: Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust pH to 7.4 or 8.5 with concentrated HCl. Add water to a final volume of 1 L.
  • 0.1 M Citrate Buffer, pH 5.0: Mix 20.5 mL of 0.1 M citric acid solution with 29.5 mL of 0.1 M sodium citrate solution. Adjust pH to 5.0 if necessary.

2. Preparation of Test Solution:

  • Prepare a 10 mM stock solution of Methyl (2S)-2-(hydroxyamino)propanoate in dimethyl sulfoxide (DMSO).
  • For each buffer, spike the stock solution to a final concentration of 100 µM. Ensure the final DMSO concentration is ≤1% to avoid solvent effects.

3. Incubation and Sampling:

  • Incubate all test solutions in a calibrated incubator at 37°C.[9]
  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each solution.
  • Immediately quench the sample by mixing with an equal volume of cold acetonitrile to precipitate proteins and halt degradation.
  • Centrifuge the quenched samples to pellet any precipitate and transfer the supernatant for analysis.

4. HPLC Analysis:

  • System: Standard HPLC with UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 210 nm.
  • Injection Volume: 10 µL.
  • Quantify the peak area corresponding to the parent compound at each time point. The percentage of compound remaining is calculated relative to the peak area at T=0.[10]

Results: A Comparative Look at Stability

The stability of Methyl (2S)-2-(hydroxyamino)propanoate was found to be highly dependent on the buffer system and its pH. The data below represents the percentage of the parent compound remaining over a 48-hour incubation period at 37°C.

Time (hours)Citrate (pH 5.0)PBS (pH 7.4)Tris-HCl (pH 7.4)Tris-HCl (pH 8.5)
0 100%100%100%100%
2 99.1%97.2%97.5%91.3%
4 98.5%94.8%95.1%83.9%
8 97.2%90.1%90.5%70.2%
24 92.8%75.6%76.1%40.5%
48 86.5%60.9%61.5%18.2%

Discussion: Interpreting the Data

The results clearly indicate that the stability of Methyl (2S)-2-(hydroxyamino)propanoate is pH-dependent.

  • Excellent Stability in Acidic Conditions: In the Citrate buffer at pH 5.0, the compound exhibited high stability, with over 85% remaining after 48 hours. This suggests that acid-catalyzed hydrolysis is a relatively slow process for this molecule.

  • Moderate Stability at Physiological pH: In both PBS and Tris-HCl at pH 7.4, the compound showed moderate degradation, with approximately 61% remaining after 48 hours. The similar degradation profiles in these two distinct buffer systems suggest that pH is the primary driver of degradation at this level, rather than a specific catalytic effect from either phosphate or Tris ions.

  • Rapid Degradation in Alkaline Conditions: As hypothesized, the compound degraded rapidly in Tris-HCl at pH 8.5, with less than 20% remaining after 48 hours. This confirms the molecule's susceptibility to base-catalyzed ester hydrolysis.

Plausible Degradation Pathway

The primary degradation route is likely the hydrolysis of the methyl ester, yielding the corresponding carboxylic acid and methanol. This reaction is significantly accelerated at higher pH.

Caption: Primary degradation pathway via ester hydrolysis.

Conclusions and Recommendations

Based on this comparative study, the following recommendations can be made for researchers working with Methyl (2S)-2-(hydroxyamino)propanoate:

  • Prioritize Acidic to Neutral Buffers: For maximum stability during assays, especially those lasting several hours, using a buffer system with a pH between 5.0 and 7.4 is strongly recommended.

  • Avoid Alkaline Conditions: Experiments in buffers with a pH above 8.0 should be avoided or conducted over very short time frames, as significant compound degradation can be expected.

  • Perform a Pilot Stability Study: While this guide provides a strong baseline, it is always best practice to perform a pilot stability test in your specific assay medium under your exact experimental conditions (e.g., temperature, presence of co-factors or cell lysates).[1][11]

  • Prepare Fresh Solutions: For all experiments, it is advisable to use freshly prepared solutions of the compound to ensure an accurate starting concentration.[1]

References

  • Vertex AI Search. (n.d.). Evaluation of Buffer Stability for the Production of Small Molecules.
  • Wiley Online Library. (n.d.). Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s.
  • BenchChem. (n.d.). Technical Support Center: Improving Small Molecule Stability in Solution.
  • ResearchGate. (n.d.). The effect of buffer concentration, pH and buffer ions on the degradation and drug release from polyglycolide.
  • IOP Publishing. (n.d.). Evaluation of buffer stability for the production of small molecules.
  • National Center for Biotechnology Information. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • White Rose Research Online. (2017, May 10). Ester hydrolysis.
  • ACS Publications. (2011, July 27). The “Neutral” Hydrolysis of Simple Carboxylic Esters in Water and the Rate Enhancements Produced by Acetylcholinesterase and Other Carboxylic Acid Esterases.
  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • BioProcess International. (2025, April 15). Best Practices for In-Use Stability and Compatibility Studies: A Summary of the 2024 CASSS CMC Strategy Forum, Part 1.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Methyl (2S)-2-(hydroxyamino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, I understand that rigorous science demands not only precision in experimentation but also an unwavering commitment to safety, extending to the final step of any protocol: waste disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl (2S)-2-(hydroxyamino)propanoate, ensuring the safety of personnel and the protection of our environment.

I. Hazard Assessment and Risk Mitigation

The primary hazards associated with hydroxylamine derivatives include:

  • Toxicity : Can be harmful if swallowed, in contact with skin, or inhaled.[2][3]

  • Corrosivity : May cause skin and eye irritation or damage.[2][4]

  • Reactivity : Can be incompatible with strong oxidizing agents, acids, and bases. Some hydroxylamine compounds can be unstable and may decompose violently upon heating.[5]

Due to these potential hazards, Methyl (2S)-2-(hydroxyamino)propanoate must be treated as hazardous waste. Improper disposal, such as pouring it down the drain or mixing it with non-hazardous waste, is strictly prohibited and can lead to dangerous chemical reactions and environmental contamination.[2]

II. Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment. This is your first and most critical line of defense.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that could cause serious eye irritation or damage.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, as the substance may be harmful or cause irritation.[2]
Body Protection A lab coat or other protective clothing.To protect against spills and contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A respirator may be necessary if dust or aerosols are generated.[2]To prevent inhalation of potentially toxic fumes or particles.

III. Step-by-Step Disposal Protocol

This protocol ensures that Methyl (2S)-2-(hydroxyamino)propanoate is handled, stored, and disposed of in a manner that is safe and compliant with regulatory standards.

Step 1: Waste Collection

  • At the Source : Collect waste Methyl (2S)-2-(hydroxyamino)propanoate and any materials contaminated with it (e.g., pipette tips, paper towels) at the point of generation.

  • Segregation is Key : Do not mix this waste with any other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals, when mixed, can react violently.

  • Solid vs. Liquid : If you have both solid and liquid waste containing this compound, collect them in separate, appropriately labeled containers.

Step 2: Containerization

  • Choose the Right Container : Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended. Avoid metal containers, especially aluminum or galvanized steel.

  • Container Integrity : Ensure the container is in good condition, free from cracks or leaks.

  • Headspace : Do not fill the container to more than 80% capacity to allow for expansion of the contents and to prevent spills during transport.

Step 3: Labeling

Proper labeling is a critical safety and regulatory requirement. Your institution will likely have specific labeling requirements, but at a minimum, the label should include:

  • The words "Hazardous Waste "

  • The full chemical name: "Methyl (2S)-2-(hydroxyamino)propanoate "

  • The primary hazards (e.g., "Toxic," "Corrosive")

  • The date the waste was first added to the container

  • Your name, department, and contact information

Step 4: Temporary Storage

  • Designated Area : Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be under the control of laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This will contain any potential leaks.

  • Incompatible Materials : Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.

Step 5: Final Disposal

  • Professional Disposal Service : The final disposal of Methyl (2S)-2-(hydroxyamino)propanoate must be conducted by a licensed professional waste disposal service.[2] Contact your institution's EHS department to arrange for pickup.

  • Regulatory Compliance : All waste disposal must adhere to local, state, and federal regulations.[5]

IV. Spill and Emergency Procedures

In the event of a spill, your immediate response is crucial to mitigating the risks.

  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Contain : If it is safe to do so, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-up : Once the spill is absorbed, carefully sweep the material into a designated hazardous waste container.[6]

  • Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department immediately.

In case of personal exposure:

  • Eyes : Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin : Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

V. Disposal Workflow Diagram

The following diagram illustrates the key decision points and actions in the disposal process for Methyl (2S)-2-(hydroxyamino)propanoate.

DisposalWorkflow start Start: Generation of Waste ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill collect Collect Waste at Source ppe->collect segregate Segregate from Other Wastes collect->segregate containerize Place in a Labeled, Compatible Container segregate->containerize store Store in Secondary Containment in a Designated SAA containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Professional Service contact_ehs->disposal spill->ppe No spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->collect

Sources

Essential Safety and Operational Guide for Handling Methyl (2S)-2-(hydroxyamino)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety and efficacy. This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl (2S)-2-(hydroxyamino)propanoate. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work confidently and safely with this compound.

Hazard Assessment and Risk Mitigation

Methyl (2S)-2-(hydroxyamino)propanoate is a chemical that requires careful handling by personnel qualified in the management of potentially hazardous substances[1]. While specific toxicity data is limited, the structure, containing a hydroxylamine moiety, suggests potential for skin and eye irritation, and possible toxicity if ingested or inhaled. Therefore, a cautious approach is paramount.

Key Hazards:

  • Contact Hazard: May cause irritation to the skin and eyes upon direct contact[1][2].

  • Inhalation Hazard: Inhalation of aerosols or dusts may cause respiratory tract irritation[1][2].

  • Ingestion Hazard: Harmful if swallowed[2][3].

  • Flammability: Avoid heat, flames, and sparks[1]. The compound may be combustible.

Core Principle of Safe Handling: The primary principle of safe handling is to minimize all potential routes of exposure. This is achieved through a combination of engineering controls, personal protective equipment (PPE), and stringent operational protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling Methyl (2S)-2-(hydroxyamino)propanoate.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI/ISEA Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.Protects against accidental splashes that can cause serious eye irritation or damage[1][4][5].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can lead to irritation[1][6]. Gloves should be inspected before use and disposed of after handling the compound.
Body Protection A fully-buttoned, flame-resistant laboratory coat.Protects the skin on the arms and torso from spills and splashes[6][7].
Respiratory Protection An approved respirator should be used if there is a risk of generating dust or aerosols.Minimizes the risk of inhaling the compound, especially when handling powders or creating solutions[1][6].

Donning and Doffing PPE: Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Goggles/Face Shield Doff1->Doff2 Doff3 Remove Lab Coat Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Operational Plan: From Receipt to Use

A systematic approach to handling Methyl (2S)-2-(hydroxyamino)propanoate in the laboratory is essential for safety and experimental integrity.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly[1]. All handling of the compound should be performed within the fume hood.

    • Clear the workspace of any unnecessary items.

    • Have an emergency plan in place, including the location of eyewash stations and safety showers[6][7].

  • Handling the Compound:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully open the container within the fume hood.

    • Weigh and dispense the required amount of the compound using clean, designated spatulas and weigh boats.

    • If creating a solution, add the compound to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Securely close the container of Methyl (2S)-2-(hydroxyamino)propanoate.

    • Decontaminate the work surface with an appropriate solvent.

    • Properly doff PPE, avoiding contact with the contaminated outer surfaces.

    • Wash hands thoroughly with soap and water[1][8].

Handling_Workflow Prep Prepare Workspace (Fume Hood, Emergency Equipment) Don_PPE Don PPE Prep->Don_PPE Handle Handle Compound (Weighing, Dispensing) Don_PPE->Handle Post_Handle Post-Handling Procedures (Secure Container, Decontaminate) Handle->Post_Handle Doff_PPE Doff PPE Post_Handle->Doff_PPE Wash Wash Hands Doff_PPE->Wash

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.